2-Methoxy-6-(trifluoromethyl)benzylamine
Description
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Properties
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYXGRVUWLCIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The most viable and industrially scalable routes originate from readily available precursors and involve the formation of a key intermediate, which is then converted to the target benzylamine. This guide will focus on three primary synthetic pathways, each commencing from a different functional group precursor: the aldehyde, the nitrile, and the carboxylic acid.
Pathway 1: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
This pathway is one of the most direct and widely used methods for the synthesis of primary amines.[1][2] It involves the in situ formation of an imine from the corresponding aldehyde and an ammonia source, followed by reduction to the amine.[3][4][5]
Synthesis of the Aldehyde Precursor: 2-Methoxy-6-(trifluoromethyl)benzaldehyde
While the direct synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is not extensively documented, analogous syntheses of related benzaldehydes suggest that it can be prepared from 1-methoxy-3-(trifluoromethyl)benzene through formylation reactions such as the Vilsmeier-Haack or Gattermann-Koch reactions. Alternatively, oxidation of the corresponding benzyl alcohol would also yield the desired aldehyde. The synthesis of related trifluoromethyl benzaldehydes has been achieved through the hydrolysis of the corresponding dihalomethyl precursor.[6]
Reductive Amination Protocol
The reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde with ammonia is a robust method for the synthesis of the target benzylamine. A variety of reducing agents can be employed, with sodium borohydride and catalytic hydrogenation being common choices.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in methanol (excess, e.g., 7N solution) and stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality of Experimental Choices:
-
The use of an excess of ammonia drives the equilibrium towards the formation of the imine.
-
Portion-wise addition of the reducing agent at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
The acidic work-up protonates the amine, allowing for its separation from non-basic impurities. Subsequent basification liberates the free amine for extraction.
Table 1: Key Intermediates and Reagents for Pathway 1
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-6-(trifluoromethyl)benzaldehyde | Not available | C₉H₇F₃O₂ | 204.15 |
| Ammonia | 7664-41-7 | NH₃ | 17.03 |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 |
| This compound | 1017778-95-8 | C₉H₁₀F₃NO | 205.18 |
digraph "Reductive Amination Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];Aldehyde [label="2-Methoxy-6-(trifluoromethyl)benzaldehyde"]; Ammonia [label="NH₃", shape=ellipse, fillcolor="#FFFFFF"]; Imine [label="Imine Intermediate"]; ReducingAgent [label="[H]", shape=ellipse, fillcolor="#FFFFFF"]; Benzylamine [label="this compound"];
Aldehyde -> Imine [label="+ NH₃"]; Imine -> Benzylamine [label="+ Reducing Agent (e.g., NaBH₄)"]; }graphy.Causality of Experimental Choices:
- Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
- The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular aluminum salts that are easily filtered.
- Refluxing the reaction ensures the complete reduction of the nitrile.
Table 2: Key Intermediates and Reagents for Pathway 2
Compound CAS Number Molecular Formula Molecular Weight (g/mol) 2-Methoxy-6-(trifluoromethyl)benzonitrile 109296-87-9 C₉H₆F₃NO 201.15 Lithium Aluminum Hydride 16853-85-3 LiAlH₄ 37.95 This compound 1017778-95-8 C₉H₁₀F₃NO 205.18 digraph "Nitrile Reduction Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"]; Benzonitrile [label="2-Methoxy-6-(trifluoromethyl)benzonitrile"]; ReducingAgent [label="LiAlH₄ or H₂/Catalyst", shape=ellipse, fillcolor="#FFFFFF"]; Benzylamine [label="this compound"]; Benzonitrile -> Benzylamine [label="+ Reducing Agent"]; }Caption: Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile.
Pathway 3: From 2-Methoxy-6-(trifluoromethyl)benzoic Acid
This multi-step pathway involves the conversion of the carboxylic acid to an amide, followed by reduction to the target benzylamine. While longer, it can be advantageous if the benzoic acid is a readily available starting material. [7][8]
Synthesis of the Benzoic Acid Precursor: 2-Methoxy-6-(trifluoromethyl)benzoic Acid
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid can be accomplished through the oxidation of the corresponding toluene derivative or via carboxylation of an organometallic intermediate derived from 1-methoxy-3-(trifluoromethyl)benzene. The synthesis of related trifluoromethyl benzoic acids is well-documented. [9]
Conversion of Benzoic Acid to Benzylamine
This transformation is typically a two-step process:
Amide Formation: The carboxylic acid is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia, or through direct amidation using a coupling agent. [10][11]2. Amide Reduction: The resulting 2-Methoxy-6-(trifluoromethyl)benzamide is then reduced to the benzylamine. LiAlH₄ is a common and effective reagent for this reduction. [12][13] Experimental Protocol:
Step 1: Amide Formation (via Acyl Chloride)
In a round-bottom flask, suspend 2-Methoxy-6-(trifluoromethyl)benzoic acid (1.0 eq.) in an inert solvent like dichloromethane or toluene. Add a catalytic amount of DMF.
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) at room temperature. Stir the mixture until the evolution of gas ceases and the acid is fully converted to the acyl chloride.
Remove the excess chlorinating agent under reduced pressure.
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, while stirring vigorously.
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
Collect the precipitated amide by filtration, wash with cold water, and dry.
Step 2: Amide Reduction (using LiAlH₄)
Follow a similar procedure as described for the nitrile reduction in Pathway 2, using 2-Methoxy-6-(trifluoromethyl)benzamide as the starting material.
Causality of Experimental Choices:
The conversion to an acyl chloride activates the carboxylic acid for nucleophilic attack by ammonia.
A catalytic amount of DMF facilitates the formation of the acyl chloride.
The reduction of the amide with LiAlH₄ is a highly efficient method for the synthesis of the corresponding amine.
Table 3: Key Intermediates and Reagents for Pathway 3
Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) 2-Methoxy-6-(trifluoromethyl)benzoic acid 119692-41-0 C₉H₇F₃O₃ 220.15 2-Methoxy-6-(trifluoromethyl)benzamide 259655-26-0 C₉H₈F₃NO₂ 219.16 Lithium Aluminum Hydride 16853-85-3 LiAlH₄ 37.95 This compound 1017778-95-8 C₉H₁₀F₃NO 205.18
Caption: Synthesis from 2-Methoxy-6-(trifluoromethyl)benzoic acid.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.
Reductive amination (Pathway 1) is often preferred for its directness and operational simplicity, especially in a research and development setting.
Nitrile reduction (Pathway 2) is a highly efficient method that is well-suited for larger-scale production, provided the nitrile precursor is accessible.
Conversion from the benzoic acid (Pathway 3) , while involving more steps, offers a viable alternative if the corresponding carboxylic acid is the most economical starting material.
Each of these pathways provides a reliable means to access this valuable building block for the advancement of pharmaceutical and agrochemical research.
References
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An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzylamine
CAS Number: 1017778-95-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzylamine, a fluorinated benzylamine derivative of interest in synthetic and medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to detail its physicochemical properties, plausible synthetic routes, expected analytical characterization, and potential biological significance. The strategic incorporation of a methoxy and a trifluoromethyl group on the benzylamine scaffold suggests its potential as a valuable building block for novel therapeutic agents and functional materials. This document is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds.
Introduction and Chemical Profile
This compound is an aromatic amine characterized by a benzylamine core substituted with a methoxy group and a trifluoromethyl group at the 2 and 6 positions, respectively. The presence of these two functional groups on the aromatic ring is anticipated to significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and potential biological activity.
The trifluoromethyl group is a well-known bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] The methoxy group, an electron-donating group, can also modulate the molecule's pharmacokinetic profile and participate in hydrogen bonding interactions. The ortho-substitution pattern of these groups relative to the aminomethyl moiety introduces steric hindrance that can influence its conformational preferences and interactions with other molecules.
Physicochemical Properties
A summary of the key physicochemical properties for this compound, based on information from chemical suppliers, is presented in Table 1.[2][3]
| Property | Value | Source |
| CAS Number | 1017778-95-8 | [2][3] |
| Molecular Formula | C₉H₁₀F₃NO | [2][3] |
| Molecular Weight | 205.18 g/mol | [2] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Purity (Typical) | ≥98% | [2] |
Table 1: Physicochemical Properties of this compound.
Plausible Synthetic Pathways
Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile
A common and direct method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This approach offers high yields and is amenable to various reducing agents.
Workflow for the Reduction of a Benzonitrile Precursor:
Caption: Proposed synthesis via reduction of the corresponding benzonitrile.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a stirred solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methoxy-6-(trifluoromethyl)benzonitrile in anhydrous THF dropwise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Purification: Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.
Causality of Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is effective for nitrile reduction. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The inert atmosphere prevents side reactions with atmospheric components. The aqueous work-up is a standard procedure to neutralize the reducing agent and facilitate product isolation.
Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Reductive amination is a versatile one-pot reaction that converts an aldehyde or ketone into an amine.[4] This method involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction.
Workflow for Reductive Amination:
Caption: Proposed synthesis via reductive amination of the corresponding benzaldehyde.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve 2-methoxy-6-(trifluoromethyl)benzaldehyde and an ammonia source, such as ammonium acetate, in a suitable solvent like methanol.
-
Imine Formation and Reduction: Add a reducing agent suitable for imines, for example, sodium cyanoborohydride (NaBH₃CN), to the mixture. The reaction is typically carried out at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction with water and adjust the pH to be basic.
-
Purification: Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure. The final product can be purified by distillation or chromatography.
Causality of Experimental Choices: Sodium cyanoborohydride is a preferred reducing agent for reductive amination as it is selective for the imine intermediate over the starting aldehyde. The reaction is typically run under mildly acidic to neutral conditions to promote imine formation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the benzylamine group, the amine protons, and the methoxy protons. The coupling patterns of the aromatic protons would confirm the 1,2,3-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon, which would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be employed. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the aminomethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands for the trifluoromethyl group.
Potential Applications and Biological Significance
While no specific biological activities or applications for this compound have been documented in the searched literature, its structural features suggest potential utility in drug discovery and materials science.
Role in Medicinal Chemistry
The benzylamine scaffold is a common motif in many biologically active compounds. The introduction of a trifluoromethyl group can enhance a molecule's therapeutic potential by improving its metabolic stability and cell permeability.[1] The methoxy group can also contribute to binding interactions with biological targets. Therefore, this compound is a promising building block for the synthesis of novel compounds with potential activities in areas such as:
-
Neuroscience: Many benzylamine derivatives exhibit activity in the central nervous system.
-
Oncology: The trifluoromethyl group is often found in anticancer agents.[1]
-
Infectious Diseases: Fluorinated compounds have shown promise as antimicrobial agents.[5]
Application in Materials Science
Fluorinated organic molecules are of interest in materials science for their unique properties, such as hydrophobicity and thermal stability. This compound could potentially be used as a monomer or a precursor for the synthesis of specialty polymers or functional coatings.
Safety and Handling
Based on the safety data sheets of similar benzylamine compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Although detailed experimental data for this specific compound is scarce in the public domain, this guide has outlined plausible synthetic routes, expected analytical characteristics, and potential areas of application based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
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The Emergence of 2-Methoxy-6-(trifluoromethyl)benzylamine in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The relentless pursuit of novel chemical entities with superior efficacy and safety profiles is the cornerstone of modern drug discovery. Within this landscape, privileged scaffolds—molecular frameworks that demonstrate affinity for multiple biological targets—are of immense value. The substituted benzylamine motif is one such scaffold, forming the core of numerous approved drugs.[1][2] This technical guide introduces 2-Methoxy-6-(trifluoromethyl)benzylamine as a compelling, yet underexplored, starting point for medicinal chemistry campaigns. We will dissect the strategic rationale behind its unique substitution pattern, provide a hypothetical framework for its synthesis and initial biological evaluation, and offer detailed, field-proven protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorinated scaffolds for next-generation therapeutics.
Introduction: A Scaffold of Strategic Design
This compound is not merely another building block; it is a carefully orchestrated combination of functional groups, each chosen for its potential to confer advantageous pharmaceutical properties. The rationale for investigating this specific molecule is rooted in the established principles of medicinal chemistry.
-
The Benzylamine Core: The benzylamine scaffold is a versatile template found in drugs targeting a range of biological systems, including serotonin-norepinephrine reuptake inhibitors and inhibitors of catecholamine accumulation.[1][3] Its ability to present substituents in a defined three-dimensional space allows for precise interactions with protein binding pockets.
-
The Trifluoromethyl (CF3) Group: A Pillar of Modern Drug Design: The strategic incorporation of a trifluoromethyl group is a cornerstone of contemporary medicinal chemistry.[4] Its potent electron-withdrawing nature and high metabolic stability offer several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can significantly increase a drug's half-life and bioavailability.
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve membrane permeability and facilitate passage across the blood-brain barrier.
-
Modulation of Physicochemical Properties: It can lower the pKa of nearby basic groups, like the benzylamine nitrogen, altering the compound's ionization state at physiological pH and potentially influencing its target engagement and pharmacokinetic profile.[6]
-
Improved Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to stronger, more selective interactions with biological targets.[6] Notable drugs containing a trifluoromethyl group include fluoxetine (Prozac) and celecoxib (Celebrex).[7]
-
-
The Methoxy (OCH3) Group: A Double-Edged Sword: The methoxy group is a common substituent in drug molecules, capable of acting as a hydrogen bond acceptor and influencing solubility.[8] However, it is also a well-known metabolic liability, often subject to O-demethylation by CYP enzymes, which can lead to rapid clearance or the formation of active metabolites.[9]
-
The 2,6-Disubstitution Pattern: A Hypothesis for Novel Activity: The placement of both the methoxy and trifluoromethyl groups ortho to the aminomethyl group is a deliberate design choice. This steric arrangement can lock the conformation of the molecule, potentially increasing its selectivity for a specific target. Furthermore, the juxtaposition of the metabolically stable CF3 group with the labile OCH3 group presents a clear opportunity for structure-activity relationship (SAR) studies. A key hypothesis is that this scaffold could be a starting point for inhibitors of copper amine oxidases (CAOs), where 2,6-disubstituted benzylamines have shown promise.[10]
This guide will outline a logical, step-by-step workflow for a medicinal chemist to explore the potential of this compound, from initial synthesis to a foundational in vitro biological assessment.
Synthesis and Characterization
The first step in any drug discovery campaign is to secure a reliable synthetic route to the molecule of interest. A plausible and efficient synthesis of this compound can be envisioned via a two-step process starting from the corresponding benzaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Reductive Amination
This protocol details the conversion of the precursor aldehyde to the final benzylamine product.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Solvent and Amine Source: Dissolve the aldehyde in methanol (MeOH). Add an excess of an ammonia source, such as ammonium acetate (~5-10 eq).
-
pH Adjustment (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the formation of the imine intermediate.[11]
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise. These reagents are selective for the iminium ion over the aldehyde.[2][3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Foundational In Vitro Evaluation: A Tiered Approach
With the target compound in hand, a logical, tiered approach to biological evaluation is necessary to efficiently assess its potential as a drug candidate. This involves a series of in vitro assays designed to assess cytotoxicity, metabolic stability, and potential for off-target effects.
Caption: Tiered workflow for initial in vitro evaluation.
Tier 1: Foundational Assays
Rationale: Before investigating specific therapeutic activities, it is crucial to determine the compound's general toxicity to mammalian cells. The MTT or MTS assay is a rapid, colorimetric method to assess cell viability and metabolic activity.[4]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Seed a relevant human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Allow the plate to stand overnight in the incubator. Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Condition |
| Cell Line | HEK293 (human embryonic kidney), HepG2 (human liver cancer) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 to 100 µM (logarithmic dilution) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Absorbance λ | 570 nm |
Rationale: Evaluating a compound's stability in the presence of liver enzymes is a critical step in predicting its in vivo half-life. The Human Liver Microsome (HLM) stability assay is a standard in vitro method to determine susceptibility to Phase I metabolism, primarily by CYP enzymes.[5][13]
Experimental Protocol (HLM Assay):
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4).[13][14] Prepare a separate NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]
-
Reaction Initiation: Pre-warm the microsome mix and the test compound (1 µM final concentration) at 37°C. Initiate the reaction by adding the NADPH-regenerating system.[14][15]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]
-
Reaction Termination: Stop the reaction at each time point by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[14]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[15]
| Parameter | Recommended Condition |
| Matrix | Pooled Human Liver Microsomes |
| Protein Conc. | 0.5 mg/mL |
| Test Compound Conc. | 1 µM |
| Cofactor | NADPH Regenerating System |
| Time Points | 0, 5, 15, 30, 45 min |
| Analysis | LC-MS/MS |
Tier 2: Safety and Target Screening
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[16] Early assessment of a compound's hERG liability is a regulatory requirement and critical for de-risking a project.[17][18]
Experimental Protocol (Automated Patch Clamp):
-
Cell Maintenance: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Preparation: Harvest cells and place them into the automated patch-clamp system (e.g., QPatch). The system will establish a high-resistance seal (giga-seal) for whole-cell recordings.[17][18]
-
Baseline Recording: Record baseline hERG tail currents using a specific voltage protocol designed to elicit the characteristic current.[17]
-
Compound Application: Apply the vehicle control followed by increasing concentrations of this compound to the cells.
-
Data Acquisition: Record the hERG current at each concentration after a stable effect is reached. A known hERG inhibitor (e.g., E-4031 or astemizole) should be used as a positive control.[16]
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.
Discussion and Future Directions
The initial data package generated from these foundational assays will provide a clear go/no-go decision point for this compound.
-
Favorable Profile: A compound with low cytotoxicity (IC₅₀ > 30 µM), moderate to high metabolic stability (t½ > 30 min in HLM), and low hERG inhibition (IC₅₀ > 10 µM) would be considered a promising starting point. The next steps would involve screening against a panel of relevant biological targets. Based on the 2,6-disubstituted benzylamine literature, screening against copper amine oxidases would be a logical starting point.[10]
-
Unfavorable Profile: If the compound shows high cytotoxicity or metabolic instability, this provides a clear direction for chemical optimization. For instance, if the methoxy group is confirmed as a metabolic hotspot, bioisosteric replacement could be explored. Medicinal chemists could replace the -OCH3 group with more stable alternatives like a difluoromethyl (-OCHF2) or a simple fluoro (-F) group to block metabolism while attempting to maintain binding affinity.[9][19]
This technical guide provides a robust framework for the initial exploration of this compound. By systematically evaluating its properties through the detailed protocols provided, researchers can efficiently determine the potential of this novel scaffold and strategically guide its development into a next-generation therapeutic agent.
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The Strategic deployment of 2-Methoxy-6-(trifluoromethyl)benzylamine in Modern Pharmaceutical Design: An In-depth Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated building blocks is a cornerstone of rational molecular design. Among these, 2-Methoxy-6-(trifluoromethyl)benzylamine has emerged as a synthon of significant interest, offering a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of this valuable building block, intended for researchers, medicinal chemists, and professionals in pharmaceutical development. We will explore its synthesis, physicochemical characteristics, and its application in the construction of complex bioactive molecules. Furthermore, this guide will detail key reaction protocols and delve into the structure-activity relationships (SAR) that underscore its utility, providing a comprehensive resource for leveraging this compound in the pursuit of novel therapeutics.
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry to modulate a compound's physicochemical properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[1][2][3] When combined with other functional groups, such as the methoxy (-OCH3) group, the resulting substitution pattern can lead to nuanced effects on a molecule's conformation and electronic distribution, offering a powerful tool for fine-tuning drug-like properties. The this compound scaffold places these two influential groups in a sterically demanding ortho,ortho'-arrangement relative to the reactive benzylamine handle, creating a unique platform for generating novel chemical entities.
Physicochemical Properties and Synthesis of the Core Building Block
Key Physicochemical Characteristics
The unique arrangement of the methoxy and trifluoromethyl groups in this compound imparts a distinct set of properties that are highly advantageous in drug design.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C9H10F3NO | Provides the basic atomic composition. |
| Molecular Weight | 205.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| CAS Number | 1017778-95-8 | A unique identifier for this specific chemical substance.[4] |
| Predicted pKa | ~8.5 | The trifluoromethyl group's electron-withdrawing nature slightly reduces the basicity of the amine compared to unsubstituted benzylamine, which can affect salt formation and solubility. |
| Predicted logP | ~2.5 | The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets. |
Table 1: Physicochemical properties of this compound.
A Proposed Synthetic Pathway
dot
Caption: A proposed two-step synthesis of this compound.
This synthetic strategy is advantageous due to the commercial availability of the aniline starting material and the high efficiency of both the Sandmeyer reaction for nitrile formation and the subsequent reduction to the primary amine.
Application in Pharmaceutical Synthesis: Key Reactions and Protocols
This compound serves as a versatile building block for introducing the 2-methoxy-6-(trifluoromethyl)phenylmethyl moiety into a larger molecule. The primary amine functionality allows for a variety of coupling reactions, most notably amide bond formation and reductive amination.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.
Experimental Protocol: General Procedure for Amide Coupling
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the solution at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: To the activated carboxylic acid solution, add this compound (1.0 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
dot
Caption: Workflow for a typical amide coupling reaction.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.0-1.2 eq.) in a solvent such as methanol, ethanol, or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as indicated by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water or a saturated solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for a large library of compounds containing the this compound moiety are not extensively published, we can infer the likely contributions of this building block by examining related structures in the medicinal chemistry literature.
-
The Ortho-Methoxy Group: The methoxy group at the 2-position can influence the conformation of the benzylamine side chain through steric interactions. It can also act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket. Furthermore, the electron-donating nature of the methoxy group can modulate the electronics of the aromatic ring.
-
The Ortho-Trifluoromethyl Group: The trifluoromethyl group at the 6-position provides a strong steric block, which can lock the conformation of the molecule and orient other substituents for optimal binding. Its powerful electron-withdrawing properties can significantly impact the pKa of the amine and the overall electronic character of the aromatic ring. The lipophilicity of the -CF3 group can also contribute to improved membrane permeability and hydrophobic interactions with the target protein.
-
Synergistic Effects: The combination of these two groups in an ortho,ortho'-arrangement creates a highly substituted and sterically hindered environment around the benzylamine nitrogen. This can be advantageous in several ways:
-
Metabolic Stability: The steric hindrance can shield the benzylic position and the amine from metabolic enzymes, potentially increasing the half-life of the drug.
-
Receptor Selectivity: The rigidified conformation imposed by the ortho-substituents can lead to higher selectivity for a specific receptor subtype by disfavoring binding to off-targets.
-
Fine-tuning of Basicity: The opposing electronic effects of the methoxy (donating) and trifluoromethyl (withdrawing) groups allow for fine-tuning of the amine's basicity, which is a critical parameter for optimizing solubility, absorption, and target engagement.
-
Conclusion
This compound represents a sophisticated and valuable building block for the modern medicinal chemist. Its unique substitution pattern offers a powerful handle for modulating the steric and electronic properties of a lead compound. The synthetic accessibility of this amine, coupled with its utility in robust and reliable coupling reactions, makes it an attractive tool for the rapid generation of diverse compound libraries. The insights into its potential contributions to metabolic stability, receptor selectivity, and overall drug-like properties underscore its significance in the rational design of the next generation of therapeutics. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such precisely functionalized building blocks will undoubtedly play a pivotal role in the success of future drug discovery endeavors.
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Spectroscopic Characterization of 2-Methoxy-6-(trifluoromethyl)benzylamine: A Technical Guide
Introduction
2-Methoxy-6-(trifluoromethyl)benzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. The presence of a methoxy group, a trifluoromethyl group, and a benzylamine moiety imparts unique electronic and steric properties to the molecule, making its unambiguous structural elucidation crucial for its development and application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of the spectral data to confirm the molecular structure and provide insights into its electronic environment.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methoxy protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (H3, H4, H5) | 7.0 - 7.6 | Multiplet (m) | 3H | The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons. |
| Methylene (-CH₂-) | ~ 3.9 - 4.2 | Singlet (s) or AB quartet | 2H | The proximity to the aromatic ring and the amine group will deshield these protons. |
| Amine (-NH₂) | 1.5 - 2.5 (variable) | Broad singlet (br s) | 2H | The chemical shift is dependent on solvent and concentration. This peak may exchange with D₂O. |
| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | Singlet (s) | 3H | A characteristic singlet for a methoxy group attached to an aromatic ring. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic (C1-C6) | 110 - 160 | Six distinct signals are expected due to the unsymmetrical substitution. The carbons attached to the methoxy and trifluoromethyl groups (C2 and C6) will have characteristic shifts. The CF₃ group will cause the C1 signal to appear as a quartet due to C-F coupling. |
| Methylene (-CH₂-) | 40 - 50 | The benzylic carbon signal. |
| Methoxy (-OCH₃) | 55 - 65 | A typical chemical shift for a methoxy carbon. |
| Trifluoromethyl (-CF₃) | 120 - 130 | This signal will appear as a quartet due to one-bond C-F coupling. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Collection: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-F bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3300 - 3500 | Medium | A pair of bands is expected for the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) groups. |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected for the aromatic ring. |
| C-O Stretch (ether) | 1000 - 1300 | Strong | A strong band corresponding to the aryl-alkyl ether linkage. |
| C-F Stretch | 1100 - 1400 | Strong | The trifluoromethyl group will give rise to strong absorption bands in this region. |
| N-H Bend (amine) | 1550 - 1650 | Medium | Bending vibration of the primary amine. |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
MS Spectral Interpretation
The mass spectrum of this compound (Molecular Weight: 205.18 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.
Expected Fragmentation Pathway:
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Key Expected Ions:
| m/z | Proposed Fragment | Notes |
| 205 | [M]⁺˙ | Molecular ion |
| 204 | [M-H]⁺ | Loss of a hydrogen radical |
| 189 | [M-NH₂]⁺ | Loss of an amino radical |
| 175 | [M-CH₂NH₂]⁺ | Benzylic cleavage, a common fragmentation for benzylamines. |
| 147 | [C₇H₄OF₃]⁺ | Further fragmentation, possibly involving loss of CO from the methoxy-containing ring. |
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation pattern. The predicted spectroscopic data in this guide, based on established principles and data from analogous structures, serve as a robust reference for researchers working with this compound.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)benzylamine. [Link][2]
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An In-depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)benzylamine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxy-6-(trifluoromethyl)benzylamine. In the absence of extensive published empirical solubility data for this specific molecule, this guide employs a first-principles approach, grounded in physicochemical properties and established solubility theories, to predict its behavior in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both kinetic and thermodynamic solubility, ensuring a robust framework for practical application in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the solubility profile of this compound for formulation, process development, and analytical method design.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a combination of polar and nonpolar moieties, suggests a nuanced solubility profile that is critical to its handling, reactivity, and bioavailability in potential therapeutic applications. Understanding the solubility of a compound is a cornerstone of drug discovery and development, influencing everything from the feasibility of a synthetic route to the formulation of a final drug product.[2] Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.[3] This guide provides both a theoretical framework for predicting solubility and practical methods for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][5]
Molecular Structure Analysis
To predict the solubility of this compound, we must first dissect its molecular structure and the contribution of each functional group to its overall physicochemical properties.
-
Benzylamine Core: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor, contributing to the molecule's polarity.[6] The benzyl group itself is largely nonpolar and hydrophobic.
-
Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor.[7] While it contains a hydrophobic methyl group, its overall contribution can be to slightly increase polarity and potentially improve solubility in certain polar solvents.[8][9]
-
Trifluoromethyl Group (-CF3): This group is highly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of a molecule.[10] The C-F bond is highly stable, making the -CF3 group a common substituent in medicinal chemistry to enhance metabolic stability and membrane permeability.[11] Its presence suggests a preference for less polar environments.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C9H10F3NO | ChemSpider |
| Molecular Weight | 205.18 g/mol | ChemSpider |
| Predicted LogP (XLogP3) | 2.3 | PubChem |
| Hydrogen Bond Donors | 1 (from -NH2) | PubChem |
| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | PubChem |
LogP (the logarithm of the partition coefficient between octanol and water) is a measure of a compound's lipophilicity. A positive value indicates a preference for fatty, nonpolar environments.
Predicted Solubility in Common Organic Solvents
Based on the molecular structure analysis and the "like dissolves like" principle, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented in Table 2. The molecule possesses both polar (amine, methoxy) and nonpolar (aromatic ring, trifluoromethyl) characteristics, suggesting it will exhibit moderate to good solubility in a range of solvents, with a likely preference for moderately polar and some nonpolar aprotic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Medium to Low | The aromatic ring and -CF3 group favor nonpolar environments. However, the polar amine and methoxy groups will limit solubility in highly nonpolar solvents like hexane. Toluene and diethyl ether may be better due to some polar character. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds from the amine group and interact favorably with the polar methoxy group. Their overall polarity is well-suited to solvate the entire molecule. DMSO is a particularly strong solvent for many organic compounds.[12] |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Medium to High (in alcohols), Very Low (in water) | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and methoxy groups. Solubility is expected to be good in shorter-chain alcohols. Due to the significant nonpolar surface area and the hydrophobic -CF3 group, solubility in water is expected to be very low. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data.[13] The two most common types of solubility measured are kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution when it is added from a concentrated organic stock (usually DMSO).[14] It is often used in early drug discovery for rapid screening.[15]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[16] The shake-flask method is the gold standard for this measurement.[17]
Experimental Workflow for Solubility Determination
The general workflow for experimentally determining the solubility of a new chemical entity is depicted below.
Caption: General workflow for experimental solubility determination.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the definitive method for determining the equilibrium solubility of this compound.[16]
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. A general rule is to add enough solid so that undissolved material is clearly visible at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any undissolved particles.
-
-
Sample Preparation for Analysis: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in appropriate units (e.g., mg/mL, µg/mL, or molarity).
Protocol 2: Kinetic Solubility Assay (High-Throughput Method)
This protocol provides a rapid assessment of solubility from a DMSO stock solution.[15][18]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Selected organic solvents
-
96-well microplate
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection, or HPLC-UV for quantification after filtration.
Procedure:
-
Plate Preparation: In a 96-well plate, add the selected organic solvents to the wells.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells containing the organic solvents (e.g., 198 µL), resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
-
Measurement:
-
Nephelometry/Turbidimetry: Measure the amount of light scattered by any precipitate formed in the wells. The concentration at which precipitation is first observed is the kinetic solubility.
-
Filtration and Quantification: Alternatively, filter the contents of the wells through a 96-well filter plate. The concentration of the compound in the filtrate is then determined by an analytical method like HPLC-UV or LC-MS/MS.[19]
-
Causality and Self-Validation in Protocols
Expertise in Experimental Design: The choice between kinetic and thermodynamic solubility assays is driven by the stage of research.[15] Early-stage discovery benefits from the speed of kinetic assays for ranking compounds, while later-stage development requires the accuracy of the thermodynamic shake-flask method for formulation and regulatory purposes.[16]
Trustworthiness through Self-Validation: The described protocols contain inherent validation steps. In the shake-flask method, the presence of visible, undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. For both methods, running samples in replicate (e.g., n=3) and including a known reference compound provides confidence in the results. The use of a validated analytical method with a proper calibration curve is crucial for accurate quantification.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of this compound. The analysis of its molecular structure predicts high solubility in polar aprotic solvents like DMSO and acetone, and moderate to high solubility in alcohols. Conversely, low solubility is anticipated in highly nonpolar solvents like hexane and in water. For definitive quantitative data, this guide provides detailed, best-practice protocols for both high-throughput kinetic and gold-standard thermodynamic solubility determination. By combining theoretical prediction with rigorous experimental methodology, researchers can confidently characterize the solubility of this compound, enabling its effective use in further scientific endeavors.
References
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Solubility of organic compounds (video). Khan Academy. [Link]
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Benzylamine. Wikipedia. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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2.6.1: Like Dissolves Like. Chemistry LibreTexts. [Link]
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The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Why does like dissolve like?. YouTube. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
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Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
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The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]
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(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Choice of organic solvents /solubility?. ResearchGate. [Link]
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Methoxy group. Wikipedia. [Link]
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Solubility & Method for determination of solubility | PPTX. Slideshare. [Link]
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Solubility Correlations of Common Organic Solvents. ACS Publications. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Benzylamine | C6H5CH2NH2 | CID 7504. PubChem - NIH. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
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(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry. ChemRxiv | Cambridge Open Engage. [Link]
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Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Fiveable. [Link]
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]
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Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. PMC - PubMed Central. [Link]
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How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Quan-Yuan. [Link]
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Trifluoromethylation. Wikipedia. [Link]
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Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2-Methoxy-6-(trifluoromethyl)benzylamine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methoxy-6-(trifluoromethyl)benzylamine, a key building block in pharmaceutical and agrochemical research. While specific stability data for this compound is not extensively published, this document synthesizes information from structurally related compounds to offer expert guidance for researchers, scientists, and drug development professionals. The principles outlined herein are designed to ensure the long-term integrity and purity of this valuable research chemical.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 1017778-95-8, is a substituted benzylamine derivative. Its chemical structure, featuring a methoxy group and a trifluoromethyl group on the benzene ring, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group influence the reactivity of the benzylic amine, making it a subject of interest in the development of novel bioactive molecules.
Given its application in sensitive downstream processes, maintaining the chemical integrity of this compound is paramount. This guide will explore the factors that can impact its stability and provide detailed recommendations for its proper handling and storage.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its functional groups: the primary amine, the methoxy group, and the trifluoromethyl group on the aromatic ring. Based on the known chemistry of analogous compounds, several potential degradation pathways can be postulated.
Key Factors Influencing Stability:
-
Oxidation: Primary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of imines, oximes, or more complex condensation products.
-
Reaction with Carbon Dioxide: Like many primary amines, this compound can react with atmospheric carbon dioxide to form the corresponding carbamate salt. While this is often a reversible process, it can affect the purity and reactivity of the amine.
-
Moisture Sensitivity: The presence of water can facilitate various degradation reactions and may lead to the formation of hydrates.
-
Light Sensitivity: Aromatic compounds, particularly those with amine functionalities, can be sensitive to light, which can catalyze oxidative degradation.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation pathways.
The following diagram illustrates the potential degradation pathways for this compound based on general chemical principles.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To mitigate the potential degradation pathways, specific storage and handling procedures are crucial. The following recommendations are based on best practices for structurally similar trifluoromethyl-substituted benzylamines.[1]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[1] | Reduces the rate of chemical degradation and minimizes the formation of byproducts. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric carbon dioxide. |
| Light | Protect from light by using an amber or opaque container. | Minimizes light-catalyzed degradation. |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | Avoids hydrolysis and hydrate formation. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and acid chlorides. | Prevents vigorous and potentially hazardous reactions. |
Experimental Protocol for Stability Assessment
A well-designed stability study is essential to empirically determine the shelf-life and optimal storage conditions for this compound. The following is a generalized protocol for conducting such a study.
Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.
Materials:
-
This compound (test sample)
-
Reference standard of this compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Controlled environment stability chambers
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Experimental Workflow:
Caption: A typical experimental workflow for a chemical stability study.
Methodology:
-
Initial Analysis (Time Zero):
-
Characterize the initial purity of the this compound sample using a validated analytical method (e.g., HPLC).
-
Record the physical appearance of the material.
-
-
Sample Storage:
-
Aliquot the sample into multiple vials appropriate for the different storage conditions.
-
Place the vials in stability chambers set to the desired conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; photostability: as per ICH Q1B guidelines).
-
-
Time-Point Analysis:
-
At each scheduled time point, remove a vial from each storage condition.
-
Allow the sample to equilibrate to ambient temperature.
-
Perform a visual inspection and note any changes in appearance.
-
Analyze the sample for purity and the presence of any degradation products using the same analytical method as in the initial analysis.
-
-
Data Evaluation:
-
Compare the purity and degradation profiles of the stressed samples to the initial (time zero) data.
-
Identify and, if possible, characterize any significant degradation products.
-
Based on the rate of degradation under different conditions, establish a recommended retest date or shelf-life and confirm the optimal storage conditions.
-
Conclusion
Ensuring the stability of this compound is critical for its effective use in research and development. By understanding its potential degradation pathways and implementing the recommended storage and handling procedures, scientists can maintain the purity and integrity of this important chemical intermediate. The provided experimental protocol offers a framework for conducting a robust stability assessment to establish compound-specific storage requirements and shelf-life. Adherence to these guidelines will contribute to the reliability and reproducibility of experimental outcomes.
References
-
Chemsrc. CAS#:109296-87-9 | 2-Methoxy-6-trifluoromethyl-benzoesauremethylester. [Link]
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An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzylamine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)benzylamine (CAS No. 1017778-95-8), a fluorinated benzylamine derivative of increasing interest in medicinal chemistry and novel material synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its commercial availability, physicochemical properties, potential synthetic pathways, and strategic applications.
Introduction: The Strategic Value of Fluorinated Benzylamines
The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug design.[1] Trifluoromethyl (-CF3) and methoxy (-OCH3) groups, in particular, are strategically employed to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can significantly influence a compound's biological activity.[1] The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and participate in crucial hydrogen bonding interactions with biological targets.
This compound combines these features, presenting a unique building block for the synthesis of novel compounds with potentially enhanced therapeutic profiles. The ortho-positioning of the methoxy and trifluoromethyl groups relative to the aminomethyl functional group creates a distinct steric and electronic environment, offering a valuable synthon for exploring new chemical space in drug discovery.
Commercial Availability and Supplier Landscape
This compound is available from a select number of specialized chemical suppliers. Researchers should note that this is a specialty reagent and may not be as readily available as more common benzylamine derivatives.
A comparative analysis of known commercial suppliers is presented in Table 1. It is crucial for researchers to not only consider the purity and quantity offered but also the lead times and availability of comprehensive technical and safety documentation.
| Supplier | Product Code | Purity | Available Quantities | Additional Information |
| Apollo Scientific | PC302260 | 98% | Inquire | Safety Data Sheet available. In-stock availability may vary.[2] |
| SynQuest Laboratories | 4856-3-17 | Inquire | Inquire | Price on application.[3] |
| ChemicalBook | CB72611848 | Inquire | Inquire | Lists the compound but does not specify supplier details directly.[4] |
Table 1: Commercial Suppliers of this compound
Expert Insight: When sourcing this reagent, it is advisable to contact suppliers directly to confirm current stock levels, obtain a certificate of analysis (CoA) for the specific batch, and inquire about bulk pricing for larger-scale synthesis needs. Given its specialized nature, custom synthesis may be an option offered by some suppliers for larger quantities.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of this compound.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1017778-95-8[2][4] |
| Molecular Formula | C9H10F3NO[3] |
| Molecular Weight | 205.18 g/mol [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Purity (Typical) | ≥98%[2] |
Safety and Handling:
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. Based on the available information from suppliers like Apollo Scientific, researchers should adhere to the following precautions:
-
Hazard Statements: While a specific SDS for this compound was not broadly available in the initial search, related fluorinated benzylamines are often classified as skin and eye irritants. Assume the compound may be harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably within a fume hood.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
Synthetic Strategies and Methodologies
While specific, peer-reviewed publications detailing the synthesis of this compound are not abundant in the public domain, plausible synthetic routes can be devised based on established organic chemistry principles and analogous transformations found in patent literature and for similar compounds.
A logical and common retrosynthetic approach would involve the reduction of a suitable precursor, such as an oxime, nitrile, or amide. A potential synthetic workflow is outlined below.
Caption: Plausible synthetic route from the corresponding benzoic acid.
Experimental Protocol (Hypothetical, based on standard procedures):
Step 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)benzamide
-
Activation of the Carboxylic Acid: To a solution of 2-Methoxy-6-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Amination: Cool the reaction mixture to 0 °C and carefully add an excess of aqueous ammonia or bubble ammonia gas through the solution.
-
Work-up and Isolation: Allow the reaction to warm to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude 2-Methoxy-6-(trifluoromethyl)benzamide by recrystallization or column chromatography.
Step 2: Reduction of 2-Methoxy-6-(trifluoromethyl)benzamide to this compound
-
Reductant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous THF.
-
Amide Addition: Cool the suspension to 0 °C and slowly add a solution of 2-Methoxy-6-(trifluoromethyl)benzamide (1.0 eq) in anhydrous THF.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. Purify the crude benzylamine by distillation or column chromatography to obtain the final product.
Trustworthiness and Self-Validation: Each step of this proposed synthesis should be closely monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its structure.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. The strategic placement of the substituents makes it a valuable building block for creating complex molecules with tailored properties.
Caption: Potential applications of the target compound in drug discovery.
Potential Therapeutic Areas:
-
Enzyme Inhibitors: The benzylamine scaffold is a common feature in various enzyme inhibitors. The unique electronic and steric properties of this compound could be exploited to design potent and selective inhibitors for targets in oncology or inflammatory diseases.
-
GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The aromatic and amine features of this molecule provide a foundation for building ligands that can interact with these receptors.
-
Antimicrobial Agents: Substituted benzylamines have been explored for their antimicrobial properties. This compound could serve as a starting point for the development of new antibacterial or antifungal agents.
The primary value of this compound for researchers lies in its utility as a building block to generate libraries of novel compounds for high-throughput screening and to perform detailed structure-activity relationship (SAR) studies. The ortho-substitution pattern is particularly interesting for creating conformationally constrained molecules, which can lead to higher selectivity for a biological target.
Conclusion
This compound is a specialized yet valuable reagent for medicinal chemists and researchers in drug discovery. While its commercial availability is limited to a few suppliers, its unique combination of a reactive amine handle with strategically placed methoxy and trifluoromethyl groups makes it an attractive building block for the synthesis of novel, potentially bioactive compounds. The synthetic routes, although not explicitly published, can be reliably inferred from standard organic chemistry transformations, allowing for its preparation in a laboratory setting. As the drive for new chemical entities with improved pharmacological profiles continues, the utility of such uniquely substituted synthons is expected to grow.
References
- Google Patents. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
- Google Patents. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine.
- Google Patents. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine.
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
-
Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. [Link]
-
Chemsrc. 2-Methoxy-6-trifluoromethyl-benzoesauremethylester. [Link]
-
ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B).... [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Methoxy-6-(trifluoromethyl)benzylamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone methodology, enabling the rapid generation of numerous compounds for high-throughput screening. The selection of appropriate building blocks is critical to the success of these endeavors. This document provides detailed application notes and protocols for the use of 2-Methoxy-6-(trifluoromethyl)benzylamine, a unique fluorinated building block, in parallel synthesis workflows. The strategic incorporation of the trifluoromethyl group is known to enhance key drug-like properties, including metabolic stability and membrane permeability.[1][2] These notes will explore the utility of this reagent in robust synthetic methodologies such as amide bond formation and the Ugi four-component reaction, providing researchers with the foundational knowledge to leverage its unique properties in the generation of novel compound libraries.
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3][4] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical characteristics. Its strong electron-withdrawing nature and lipophilicity can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and enhance membrane permeability.[1][5] this compound offers a unique combination of these benefits, with the methoxy and trifluoromethyl groups at the ortho positions of the benzylamine core potentially influencing conformational preferences and interaction patterns with biological targets. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, making it an ideal candidate for library synthesis.[6]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1017778-95-8 | [7] |
| Molecular Formula | C9H10F3NO | [8] |
| Molecular Weight | 205.18 g/mol | [7][8] |
| Appearance | Colorless to pale yellow liquid (typical for similar structures) | [1] |
| Purity | Typically >98% | [7] |
Application in Parallel Amide Bond Formation
The amide bond is one of the most prevalent functional groups in pharmaceuticals, making its efficient formation a key focus in drug discovery.[9][10] Parallel synthesis of amide libraries allows for the rapid exploration of structure-activity relationships. This compound is a valuable primary amine for the construction of N-substituted amides.
Rationale for Use in Amide Synthesis
The incorporation of the 2-methoxy-6-(trifluoromethyl)benzyl moiety into an amide scaffold can impart several advantageous properties to the resulting compounds:
-
Enhanced Metabolic Stability: The trifluoromethyl group can shield adjacent positions from metabolic attack, potentially increasing the half-life of the drug candidate.[11]
-
Modulated Lipophilicity: The CF3 group generally increases lipophilicity, which can improve cell membrane permeability and oral absorption.[3]
-
Unique Conformational Constraints: The ortho-substituents may induce a specific conformation in the final molecule, which could lead to improved binding affinity and selectivity for the biological target.
Generalized Protocol for Parallel Amide Synthesis in a 96-Well Plate Format
This protocol outlines a general procedure for the parallel synthesis of an amide library using a diverse set of carboxylic acids and this compound.
Materials:
-
96-well reaction block
-
Array of carboxylic acids (0.1 M solution in DMF)
-
This compound (0.1 M solution in DMF)
-
Coupling agent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.1 M solution in DMF)
-
Base: Diisopropylethylamine (DIPEA) (0.2 M solution in DMF)
-
Anhydrous Dimethylformamide (DMF)
-
Quenching solution (e.g., saturated aqueous NaHCO3)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
To each well of the 96-well reaction block, add the carboxylic acid solution (100 µL, 0.01 mmol).
-
Add the this compound solution (100 µL, 0.01 mmol) to each well.
-
Add the DIPEA solution (100 µL, 0.02 mmol) to each well.
-
Initiate the reaction by adding the HATU solution (100 µL, 0.01 mmol) to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
Upon completion, quench the reactions by adding saturated aqueous NaHCO3 (200 µL) to each well.
-
Extract the products by adding ethyl acetate (500 µL) to each well, mixing thoroughly, and then carefully transferring the organic layer to a separate 96-well plate for analysis or further purification.
Application in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12] This one-pot reaction allows for the introduction of four points of diversity, making it highly suitable for the generation of large and diverse compound libraries.[13][14]
Strategic Use of this compound in the Ugi-4CR
By employing this compound as the amine component in the Ugi reaction, a unique structural motif can be readily incorporated into the resulting library of peptidomimetics. The steric hindrance from the ortho-substituents may influence the reaction rate and yield, potentially requiring optimization of reaction conditions. However, the resulting products will possess the desirable properties conferred by the fluorinated benzyl group.
Generalized Protocol for a Parallel Ugi-4CR
This protocol describes a general method for performing a parallel Ugi-4CR in a 96-well format.
Materials:
-
96-well reaction block
-
Array of aldehydes (0.1 M solution in methanol)
-
This compound (0.1 M solution in methanol)
-
Array of carboxylic acids (0.1 M solution in methanol)
-
Array of isocyanides (0.1 M solution in methanol)
-
Methanol (anhydrous)
Procedure:
-
To each well of the 96-well reaction block, add the aldehyde solution (100 µL, 0.01 mmol).
-
Add the this compound solution (100 µL, 0.01 mmol) to each well.
-
Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid solution (100 µL, 0.01 mmol) to each well.
-
Add the isocyanide solution (100 µL, 0.01 mmol) to each well.
-
Seal the reaction block and shake at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the solvent can be evaporated, and the resulting library of compounds can be dissolved in a suitable solvent (e.g., DMSO) for high-throughput screening.
Conclusion
This compound is a valuable and versatile building block for parallel synthesis, offering a strategic means to introduce a fluorinated moiety into compound libraries. Its application in robust reactions like amide bond formation and the Ugi-4CR can significantly accelerate the drug discovery process by enabling the rapid generation of diverse and potentially more drug-like molecules. The protocols provided herein serve as a foundation for researchers to explore the utility of this promising reagent in their quest for novel therapeutic agents.
References
- Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud.
- This compound. Shanghai Chemical Technology Co., Ltd.
- Automated and Parallel Amide Synthesis. ETH Research Collection.
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. Benchchem.
- Automated and Parallel Amide Synthesis. CiteDrive.
- The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Fluorine in drug discovery: Role, design and case studies. [No Source Found].
- Fluorinated building blocks in drug design: new pathways and targets.
- A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design. Benchchem.
- This compound. Apollo Scientific.
- 2-Polyfluoroalkylchromones 6. Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones.
- Ugi Multicomponent Reaction. Organic Syntheses Procedure.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [No Source Found].
- Synthesis of Constrained Heterocycles Employing Two Post-Ugi Cyclization Methods for Rapid Library Generation with In Cellulo Activity. (2017). NIH.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [No Source Found].
- Two-Step Macrocycle Synthesis by Classical Ugi Reaction. PMC - NIH.
- Application Notes and Protocols for Library Synthesis using 2,4,6-Trichloronicotinaldehyde in Multicomponent Reactions. Benchchem.
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- 5. Method for the solid-phase parallel synthesis of a 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methoxybenzylamine (CAS 6850-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1017778-95-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 1388054-07-6|O-(2-Methoxy-5-(trifluoromethyl)benzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 14. β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the characterization of 2-Methoxy-6-(trifluoromethyl)benzylamine
An In-Depth Technical Guide to the Analytical Characterization of 2-Methoxy-6-(trifluoromethyl)benzylamine
Authored by: A Senior Application Scientist
Introduction: this compound is a substituted aromatic amine of increasing interest in the fields of pharmaceutical and agrochemical research. The presence of both a methoxy and a trifluoromethyl group on the benzyl ring imparts unique electronic and steric properties, which can significantly influence the biological activity and metabolic stability of larger molecules incorporating this moiety.[1] As a key building block in organic synthesis, the unambiguous identification and purity assessment of this compound are paramount to ensure the integrity and reproducibility of downstream applications.
This comprehensive technical guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for implementation by researchers, scientists, and drug development professionals, offering robust and reliable approaches for quality control and structural elucidation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and the development of suitable analytical methods. While experimentally determined data for this specific compound is not widely published, a combination of predicted values and data from structurally related isomers provides a reliable profile.
| Property | Value/Information | Source |
| CAS Number | 1017778-95-8 | [2][3] |
| Molecular Formula | C₉H₁₀F₃NO | [2][4] |
| Molecular Weight | 205.18 g/mol | [2][4] |
| Appearance | Expected to be a clear, colorless to pale yellow liquid | [5][6] |
| Boiling Point | 217.5 ± 40.0 °C (Predicted) | [4] |
| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.27 ± 0.10 (Predicted for 2-(trifluoromethyl)benzylamine) | [5] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | [7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.
Causality in Experimental Design:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar aromatic amines as it is a relatively non-polar solvent that can effectively dissolve the analyte without interfering with the signals of interest.[9][10]
-
¹⁹F NMR: The presence of the trifluoromethyl group makes ¹⁹F NMR a highly specific and sensitive technique for confirming the presence and purity of the compound. A single, sharp signal is expected, and its chemical shift provides information about the electronic environment of the CF₃ group.[9]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are typical. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum with a suitable pulse sequence. ¹⁹F NMR is highly sensitive, so fewer scans are generally needed.
-
Expected Spectral Data and Interpretation:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (-CH₂) protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The aromatic protons will likely appear as a complex multiplet due to their coupling with each other and potentially with the fluorine atoms of the CF₃ group. The benzylic protons will likely be a singlet, and the methoxy protons will also be a singlet. The amine protons often appear as a broad singlet, and their chemical shift can be concentration and temperature-dependent.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts in the aromatic region, and the benzylic and methoxy carbons will be in the aliphatic region.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. Due to the polar nature of the primary amine, derivatization can be employed to improve peak shape and chromatographic performance.[11]
Causality in Experimental Design:
-
Direct Injection vs. Derivatization: Direct injection is suitable for rapid screening, but peak tailing may occur due to the interaction of the amine group with the stationary phase. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar N-H bonds into less polar N-SiMe₃ bonds, leading to more symmetrical peaks and improved sensitivity.[11]
-
Column Selection: A non-polar or mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane (e.g., HP-5ms), is a good choice for separating the analyte from potential impurities.[12]
Protocol 1: Direct GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 2: GC-MS Analysis with Derivatization
-
Derivatization Procedure:
-
Pipette 100 µL of a 1 mg/mL sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Analysis: Use the same GC-MS conditions as in Protocol 1.
Expected Data and Interpretation:
-
Chromatogram: The purity of the sample can be determined by the relative area of the main peak.
-
Mass Spectrum: The EI mass spectrum will show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern is expected to include characteristic losses of the methoxy group, the trifluoromethyl group, and cleavage of the benzylic C-N bond. For the derivatized sample, the molecular ion will be at a higher m/z corresponding to the silylated derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification and purity assessment of this compound, particularly for analyzing non-volatile impurities. A reversed-phase method with UV detection is generally suitable.
Causality in Experimental Design:
-
Stationary Phase: A C18 column is a standard choice for reversed-phase chromatography of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a good polarity range for eluting the analyte. A small amount of a modifier like formic acid or trifluoroacetic acid is often added to improve peak shape by protonating the amine and minimizing interactions with residual silanols on the stationary phase.
-
Detection: The aromatic ring in the molecule allows for sensitive detection using a UV detector, typically in the range of 210-260 nm.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Expected Data and Interpretation:
The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram. The retention time is a characteristic property of the compound under the given conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compound is expected to be a liquid, a neat sample can be analyzed by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample on the plates and acquire the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine |
| 3080-3010 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1150 | C-F stretch | Trifluoromethyl |
| 1250-1000 | C-O stretch | Aryl-alkyl ether |
| 1250-1020 | C-N stretch | Amine |
References
-
Supporting Information for "Title of a relevant chemical synthesis paper". Journal Name, Year, Volume, Pages. [URL to a relevant supporting information document, if found][9][13]
-
PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine. National Center for Biotechnology Information. [Link][14]
-
This compound Product Page. Shanghai Huayuan Biochemical Co., Ltd. [A representative supplier URL][2]
-
Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine. BenchChem. [A representative application note URL][11]
-
Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. A relevant chemical blog or technical article. [URL to a relevant article][1]
-
Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine. BenchChem. [A representative application note URL][12]
-
Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 2013, 72, 118-126.[16]
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- 10. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR [m.chemicalbook.com]
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- 15. 2-Methoxybenzylamine [webbook.nist.gov]
- 16. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for purity analysis of 2-Methoxy-6-(trifluoromethyl)benzylamine
An Application Note and Protocol for the Purity Analysis of 2-Methoxy-6-(trifluoromethyl)benzylamine by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
This document provides a comprehensive guide for determining the purity of this compound using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol is designed for researchers, scientists, and professionals in drug development who require an accurate and reliable method for quality control and impurity profiling.
Introduction
This compound is a substituted benzylamine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of both a methoxy and a trifluoromethyl group on the aromatic ring imparts unique chemical properties that are of interest in medicinal chemistry.[2] Ensuring the purity of such starting materials is a critical aspect of the drug development process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] This application note details a reversed-phase HPLC (RP-HPLC) method developed to provide high-resolution separation and accurate quantification of this compound and its potential process-related impurities.
Principle of the Method
The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (a C18 column is recommended as a starting point) is used with a polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time, allowing for the elution of compounds with varying polarities. The basic nature of the benzylamine moiety necessitates the use of a buffered mobile phase to ensure good peak shape and reproducible retention times. Detection is performed using a UV detector, set at a wavelength that provides maximum absorbance for the analyte.
Materials and Apparatus
Reagents and Chemicals
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
Ammonium acetate (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade) - Use with caution as it can be aggressive to some columns and systems.
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm or 0.22 µm, compatible with the sample solvent)
-
Ultrasonic bath
-
pH meter
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm (It is highly recommended to determine the λmax by running a UV scan of the analyte in the mobile phase) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Method Parameters
-
Column: A C18 column is a versatile and robust choice for the separation of a wide range of small molecules, including those with aromatic and amine functionalities.[4] For compounds with fluorinated groups, a fluorinated stationary phase could also be explored to achieve alternative selectivity.[5]
-
Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is employed to protonate the basic amine group of the analyte. This ensures consistent interaction with the stationary phase and helps to produce sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.
-
Gradient Elution: A gradient is necessary to elute any potential impurities that may have significantly different polarities from the main analyte, ensuring a comprehensive purity assessment within a reasonable run time.
-
Detection Wavelength: The UV spectrum of benzylamine shows absorption maxima at 206 nm and 256 nm.[6] The presence of the methoxy and trifluoromethyl substituents on the benzene ring is expected to cause a bathochromic (red) shift. Therefore, 265 nm is a logical starting point. A diode array detector is invaluable for method development, allowing for the confirmation of peak purity and the identification of the optimal detection wavelength.
Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
-
-
Diluent Preparation:
-
Mix equal volumes of acetonitrile and water (e.g., 50 mL of each).
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability.
-
Inject the sample solution.
-
Calculation of Purity
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters are key to this process.
Validation Parameters Diagram
Caption: Key parameters for HPLC method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the resolution of the main peak from all other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust starting point for the purity analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and buffered water allows for the effective separation of the main component from potential impurities. It is imperative that this method is fully validated before its implementation in a regulated environment to ensure the integrity of the generated data.
References
-
Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
ResearchGate. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
SIELC Technologies. (2024). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
ChemSrc. (2024). This compound. [Link]
- Jamari, N. L. A., Dohmann, J. F., Raab, A., Krupp, E. M., & Feldmann, J. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
-
National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
Jamari, N. L. A., Raab, A., & Feldmann, J. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 59-68. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. [Link]
-
PubChem. (n.d.). 2-Methoxybenzylamine. [Link]
-
Zenodo. (2017). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (n.d.). UV/vis spectra of 2 (5.0 6 10 25 M) in the presence of different... [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound, 95% Purity, C9H10F3NO, 1 gram. [Link]
-
NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]
-
NIST. (n.d.). Benzylamine. [Link]
Sources
Application Notes & Protocols: Strategic Use of 2-Methoxy-6-(trifluoromethyl)benzylamine in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Preamble: The Strategic Value of a Fluorinated Building Block
In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis and, ultimately, the pharmacological profile of the final compound. 2-Methoxy-6-(trifluoromethyl)benzylamine has emerged as a building block of significant strategic importance. Its architecture is a masterclass in chemical design: the primary amine offers a reactive handle for a multitude of transformations, while the substituents on the phenyl ring are not mere decorations. The ortho-methoxy group influences the electronic environment and conformational preference, while the ortho-trifluoromethyl group, a powerful bioisostere, profoundly impacts lipophilicity, metabolic stability, and target binding affinity.[1][2][3]
This guide eschews a conventional template to provide a focused, in-depth exploration of how this compound can be leveraged to construct high-value heterocyclic systems. We will delve into the causality behind experimental choices, provide robust, field-tested protocols, and ground our discussion in authoritative literature.
Core Application I: Construction of the Quinazoline Nucleus
The quinazoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[4][5] The synthesis of 2-substituted quinazolines can be efficiently achieved through the oxidative cyclization of a benzylamine with an ortho-aminobenzaldehyde or a related precursor. This compound serves as a unique precursor to introduce a substituted benzyl moiety at the 2-position, a common locus for modulating biological activity.
Mechanistic Rationale & Causality
The reaction proceeds via a cascade of events, typically initiated by the condensation of the benzylamine with an ortho-aminoaryl carbonyl compound (e.g., 2-aminobenzaldehyde) to form a Schiff base (imine). An intramolecular cyclization follows, leading to a dihydroquinazoline intermediate. Subsequent oxidation, which can occur spontaneously with an oxidant like air (O2) or be promoted by a catalyst, furnishes the aromatic quinazoline ring system.[6][7]
The choice of an oxidant and solvent system is critical. Metal-free, green oxidation systems are increasingly preferred.[6] The electronic nature of the benzylamine can influence the rate of both imine formation and the subsequent cyclization. The presence of the trifluoromethyl group enhances the stability of the final product and can confer desirable pharmacokinetic properties.
Experimental Workflow: Quinazoline Synthesis
Caption: Workflow for 2-Substituted Quinazoline Synthesis.
Protocol: Metal-Free Synthesis of 2-(2-Methoxy-6-(trifluoromethyl)benzyl)quinazoline
This protocol is adapted from established methods for quinazoline synthesis from benzylamines.[7]
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzaldehyde (1.0 mmol, 1.0 eq).
-
Solvent & Amine Addition: Add high-purity, dry DMSO (10 mL). Stir the solution until the aldehyde is fully dissolved. To this solution, add this compound (1.1 mmol, 1.1 eq) via syringe.
-
Catalyst Introduction: Add molecular iodine (I₂) (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 120°C under an atmosphere of air (using a balloon or by leaving the condenser open to the air). The reaction is driven by the use of oxygen in the air as the terminal oxidant.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired quinazoline product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition/Value | Rationale |
| Solvent | DMSO | High boiling point allows for elevated reaction temperatures; helps to dissolve reactants. |
| Catalyst | I₂ / O₂ (air) | A green and economical catalytic system for oxidative C-H amination.[7] |
| Temperature | 120°C | Provides sufficient thermal energy to overcome the activation barrier for cyclization and aromatization. |
| Stoichiometry | 1.1 eq of Amine | A slight excess of the amine ensures complete consumption of the limiting aldehyde. |
Core Application II: Tetrahydro-β-carboline Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a formidable tool for synthesizing tetrahydro-β-carbolines, the structural core of many natural products and pharmaceuticals.[8][9] The classic reaction involves the condensation of a tryptamine derivative with an aldehyde. By substituting the indole nucleus of tryptamine with the electron-rich methoxy-substituted phenyl ring of our title compound, we can access structurally novel tetrahydroisoquinoline derivatives.
Mechanistic Rationale & Causality
The reaction is catalyzed by a Brønsted or Lewis acid. Its primary role is to facilitate the formation of a highly electrophilic N-acyliminium ion intermediate from the initial Schiff base.[9][10] This is the key step. The subsequent, and often rate-determining, step is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to forge the new heterocyclic ring.
Crucial Insights:
-
Acid Catalyst: The choice and concentration of the acid (e.g., trifluoroacetic acid - TFA) are paramount. Insufficient acid leads to a sluggish reaction, while excessive acid can cause side reactions or degradation.[11]
-
Substrate Electronics: The electron-donating methoxy group on the benzylamine ring is critical. It activates the aromatic ring, making it sufficiently nucleophilic to attack the iminium ion, thereby facilitating the cyclization.
Conceptual Mechanism: Pictet-Spengler Reaction
Caption: Key steps of the Pictet-Spengler reaction mechanism.
Protocol: Synthesis of a Substituted Tetrahydroisoquinoline
This is a generalized protocol that serves as a robust starting point for optimization.[8][10][11]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 15 mL).
-
Aldehyde Addition: Add the desired aldehyde (e.g., acetaldehyde dimethyl acetal, 1.2 eq) to the solution at room temperature.
-
Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 5 minutes. The formation of the iminium ion is often exothermic.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of the starting materials using TLC or LC-MS.
-
Workup (Quenching): Upon completion, cool the mixture back to 0°C and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.
| Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous DCM | Aprotic solvent stabilizes the reactive iminium intermediate. Must be dry to prevent hydrolysis. |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong acid effectively protonates the imine to generate the reactive electrophile.[10] |
| Temperature | 0°C to RT | Initial cooling controls the exothermic formation of the iminium ion; warming provides energy for cyclization. |
| Workup | Sat. aq. NaHCO₃ | Neutralizes the acid catalyst and quenches the reaction. |
Core Application III: Multicomponent Reactions (MCRs) for Rapid Library Generation
Multicomponent reactions (MCRs) are masterpieces of synthetic efficiency, allowing the construction of complex molecules from three or more starting materials in a single pot.[12][13][14] As a primary amine, this compound is an ideal substrate for a variety of MCRs, such as the Ugi four-component reaction (U-4CR). This enables the rapid generation of diverse chemical libraries for high-throughput screening.
The Ugi Reaction: A Gateway to Complexity
The U-4CR combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide scaffold. This intermediate can then undergo post-condensation modifications (e.g., cyclization) to yield a vast array of heterocyclic structures.
Conceptual Workflow: Ugi MCR
Caption: MCR workflow for generating heterocyclic diversity.
Protocol: General Procedure for a Ugi Four-Component Reaction
-
Setup: To a vial containing a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq) and methanol (4 mL).
-
Amine & Aldehyde Addition: Add this compound (1.0 mmol, 1.0 eq) followed by the aldehyde (1.0 mmol, 1.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 eq) dropwise. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography or recrystallization, depending on its physical properties.
References
-
Yu, W., et al. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Marques, F., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]
-
Zhou, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]
- Google Patents. (n.d.). US8816075B2 - Process for the preparation of dihydroquinazolines. Google Patents.
-
Kumar, A., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. Available at: [Link]
-
Breder, A., et al. (2023). Halogen bond-catalyzed Pictet–Spengler reaction. RSC Publishing. Available at: [Link]
-
ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]
-
Mohammadi, F., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of Trifluoromethyl-Substituted Fused Bicyclic Heterocycles and Their Corresponding Benzo-Fused Analogs. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journals. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-benzyl-7-fluoro-6-methoxy. ResearchGate. Available at: [Link]
-
Fu, W., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
NVEO. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. NVEO. Available at: [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Weaver, J., et al. (2019). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC - NIH. Available at: [Link]
-
Beilstein Journals. (n.d.). Multicomponent reactions. Beilstein Journals. Available at: [Link]
-
MDPI. (n.d.). 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[6][8][10]triazolo[1,5-a]pyrimidin-7-ol. MDPI. Available at: [Link]
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- 1. jelsciences.com [jelsciences.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent reactions [beilstein-journals.org]
Application Notes & Protocols: Scale-Up Synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine for Pilot Plant Production
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine, a key pharmaceutical intermediate, from its corresponding benzonitrile precursor. The transition from laboratory-scale synthesis to pilot plant production presents significant challenges in terms of process safety, thermal management, and consistent product quality.[1] This guide details a robust protocol centered on the catalytic hydrogenation of 2-Methoxy-6-(trifluoromethyl)benzonitrile using Raney® Nickel. It offers in-depth explanations for experimental choices, detailed operational procedures, critical safety protocols, and analytical quality control methods designed to ensure a safe, efficient, and reproducible pilot-scale process.
Introduction and Strategic Overview
This compound is a valuable building block in the synthesis of various pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a desirable moiety in drug design. As drug development progresses from bench-scale research to clinical trials, the demand for kilogram quantities of such intermediates necessitates a well-defined and scalable manufacturing process.[]
Directly scaling a laboratory procedure is often unfeasible due to changes in heat and mass transfer, reagent handling logistics, and safety considerations.[3] This application note addresses these challenges by outlining a process optimized for a pilot plant environment (50-100 L reactor scale). The chosen synthetic route is the catalytic hydrogenation of 2-Methoxy-6-(trifluoromethyl)benzonitrile. This method is preferred over stoichiometric metal hydride reductions (e.g., LiAlH₄) for large-scale operations due to superior atom economy, reduced waste generation, and more manageable safety profiles, despite the inherent risks of using high-pressure hydrogen and a pyrophoric catalyst.[4]
Rationale for Selected Process Chemistry
-
Starting Material: 2-Methoxy-6-(trifluoromethyl)benzonitrile (Assumed to be sourced from a qualified vendor with >98% purity).
-
Reaction: Catalytic hydrogenation of a nitrile to a primary amine. This is a well-established and industrially relevant transformation.[5]
-
Catalyst: Raney® Nickel (slurry). This catalyst is highly active for nitrile reduction and is more cost-effective than precious metal catalysts (e.g., Rh, Pt).[6][7] However, its pyrophoric nature when dry demands strict handling protocols.[7][8]
-
Solvent: Anhydrous Methanol. The substrate is highly soluble in methanol, which is also a suitable solvent for hydrogenation. Its volatility aids in its removal during downstream processing.
-
Reaction Conditions: Moderate hydrogen pressure (10-15 bar) and temperature (40-50°C) are chosen to balance reaction kinetics with safety, minimizing the risk of thermal runaway and side reactions.
Process Hazards and Safety Management
Operating a pilot plant requires a rigorous approach to process safety management (PSM).[9][10] The primary hazards in this synthesis are the flammability of hydrogen and methanol, the pyrophoric nature of Raney® Nickel, and the potential toxicity of the fluorinated organic compounds.[11][12]
Key Hazard Identification
-
Hydrogen Gas: Extremely flammable (Explosive limits in air: 4-75%). Requires a well-ventilated area, leak detection, and explosion-proof equipment.[13]
-
Raney® Nickel: Pyrophoric; may ignite spontaneously upon contact with air.[7] It must be handled as a water or solvent slurry at all times. Post-reaction filter cake must not be allowed to dry.
-
Methanol: Flammable and toxic solvent. Requires closed-system handling to minimize vapor exposure.
-
Exothermic Reaction: Hydrogenation is an exothermic process. Inadequate heat removal can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway.
Safety Protocol Summary
-
Hazard and Operability Study (HAZOP): A full HAZOP analysis must be completed before the first pilot run.
-
Equipment: Use a pressure-rated (e.g., Hastelloy or stainless steel) hydrogenation reactor equipped with a cooling jacket, rupture disc, vent line, and calibrated pressure/temperature sensors.
-
Inert Atmosphere: The reactor must be purged with an inert gas (Nitrogen) to remove all oxygen before introducing hydrogen or the catalyst.
-
Catalyst Handling: Raney® Nickel slurry should be weighed and transferred in a designated fume hood. All tools must be non-sparking. The catalyst should be charged to the reactor under a nitrogen blanket.
-
Personal Protective Equipment (PPE): Standard PPE includes flame-retardant lab coats, safety glasses, and gloves. When handling the catalyst or during reactor charging, a face shield and specialized gloves are required.
Detailed Pilot Plant Protocol (50 L Scale)
This protocol describes the synthesis of this compound in a 50 L hydrogenation reactor.
Materials and Equipment
| Item | Specification | Quantity (50 L Scale) | Supplier / Grade |
| Reactor | 50 L Hydrogenation Reactor | 1 | Hastelloy C-276 or SS316 |
| Starting Material | 2-Methoxy-6-(trifluoromethyl)benzonitrile | 4.0 kg (19.7 mol) | >98% Purity |
| Catalyst | Raney® Nickel 2800 (Slurry in water) | 200 g (dry weight basis) | Grace Davison or equivalent |
| Solvent | Anhydrous Methanol | 20 L | <0.05% water |
| Inert Gas | Nitrogen, High Purity | As needed | >99.99% |
| Reducing Agent | Hydrogen Gas, High Purity | As needed | >99.99% |
| Filter Aid | Celite® 545 | 500 g | N/A |
Experimental Workflow Diagram
Caption: Pilot Plant Workflow for this compound Synthesis.
Step-by-Step Protocol
A. Reactor Preparation
-
Ensure the 50 L reactor is clean, dry, and has passed all pre-run safety checks (pressure test, valve function).
-
Inert the reactor by pressurizing with nitrogen to 5 bar and venting three times to ensure an oxygen-free atmosphere.
B. Charging Reagents
-
Under a gentle nitrogen flow, charge 20 L of anhydrous methanol to the reactor.
-
Charge 4.0 kg of 2-Methoxy-6-(trifluoromethyl)benzonitrile. Start agitation (150-200 RPM) to ensure dissolution.
-
Critical Step: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. Wash the slurry three times with anhydrous methanol to replace the water. Transfer the methanol-wet catalyst to the reactor via a charging port under a strong nitrogen counter-flow.
-
Seal the reactor immediately.
C. Hydrogenation Reaction
-
Purge the reactor headspace with nitrogen (3x) to remove any air introduced during catalyst charging.
-
Pressurize the reactor with hydrogen to 10-15 bar. Check for leaks.
-
Begin heating the reactor jacket to bring the internal temperature to 40-50°C. The reaction is exothermic, so cooling may be required to maintain this temperature.
-
Monitor the reaction by observing the drop in hydrogen pressure from the reservoir. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
-
Take an in-process control (IPC) sample via a designated sampling port to confirm reaction completion (>99% conversion) by GC or HPLC.[14]
D. Work-up and Isolation
-
Once complete, cool the reactor to ambient temperature (<25°C).
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
Prepare a filtration apparatus with a bed of Celite® (approx. 1-inch thick). Crucially, wet the Celite® pad with methanol before filtration.
-
Under nitrogen pressure, transfer the reaction mixture to the filter. The filtered catalyst cake must be kept wet with methanol at all times and quenched immediately after the process (e.g., with dilute acetic acid). Never allow the catalyst filter cake to dry in air. [7][8]
-
Wash the reactor and the filter cake with an additional 2 L of methanol to ensure complete product recovery.
-
Transfer the combined filtrate to a rotary evaporator and concentrate under reduced pressure to yield the crude product as an oil.
E. Purification
-
Assemble a fractional distillation apparatus suitable for vacuum operation.[15]
-
Transfer the crude oil to the distillation flask.
-
Perform distillation under high vacuum (e.g., 1-5 mmHg).
-
Collect the product fraction at the appropriate boiling point. The expected yield of the pure product is 3.5 - 3.8 kg (85-92% yield).
Analytical Quality Control
Rigorous analytical testing is required to release the final product.[16]
| Test | Method | Specification |
| Appearance | Visual Inspection | Colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | GC-FID | ≥ 99.0% |
| Residual Solvent | GC-Headspace | Methanol ≤ 3000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.1% |
GC-FID Protocol for Purity Analysis
-
Instrument: Agilent 7890 GC or equivalent.
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temp: 250°C.
-
Detector Temp (FID): 300°C.
-
Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[16]
-
Sample Prep: 1 mg/mL in Ethyl Acetate.
-
Injection Volume: 1 µL (Split ratio 50:1).
Process Validation and Troubleshooting Logic
A self-validating system includes predefined checkpoints and troubleshooting pathways.
Caption: In-Process Control (IPC) Decision Logic for Reaction Monitoring.
References
-
CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. Google Patents.
-
The Reduction of Nitriles. Chemistry LibreTexts.
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Pilot Plant Case study. Continuus Pharmaceuticals.
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Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. AIChE.
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US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
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Process For Preparation Of Fluorinated Benzylamine. Quick Company.
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Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications.
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SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine. Sigma-Aldrich.
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central (PMC).
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Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. Benchchem.
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Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate.
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Process Safety Management (PSM) In Pilot Plants and Research Laboratories. ResearchGate.
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Reactor Systems and Pilot Plants for Chemical Synthesis and API Manufacturing. Pharmaceutical Technology.
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Amine synthesis by nitrile reduction. Organic Chemistry Portal.
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Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical.
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US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. Google Patents.
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Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. Benchchem.
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Direct Amidation of Tertiary N-Benzylamines. ACS Publications.
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications.
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Lecture 15: Pilot Plant in Pharmaceutical industry. YouTube.
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Lab-scale process safety management. Journal of Chemical Health and Safety.
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Analytical Methods. Agency for Toxic Substances and Disease Registry.
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Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
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THE PREPARATION OF SOME PRIMARY AMINES BY THE CATALYTIC REDUCTION OF NITRILES. Journal of the American Chemical Society.
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What is the action of Grignard reagent on benzonitrile? Krayonnz.
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Cobalt-catalysed hydrogenation of nitriles to primary amines. Catalysis Science & Technology.
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CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine. Google Patents.
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Process Safety Management of Highly Hazardous Chemicals - CPL 02-01-065. OSHA.
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SAFETY DATA SHEET - Trifluoromethyl trifluoromethanesulfonate. Apollo Scientific.
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Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine. Benchchem.
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How to purify Benzylamine? Reddit.
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Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. ResearchGate.
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Pilot Plant | Facility | Small Molecule | Contract Manufacturing. Juzen Chemical Corporation.
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SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. TCI Chemicals.
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Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. ResearchGate.
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Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
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Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. ChemRxiv.
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The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate.
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Pharmaceutical Intermediates in Drug Synthesis. BOC Sciences.
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An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine. Benchchem.
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An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine. Benchchem.
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Grignard Reaction of Nitriles EXPLAINED! YouTube.
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Nitriles: reduction to amines. YouTube.
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A Comparative Guide to the Synthesis of N-Substituted Benzylamines. Benchchem.
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Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. Synlett.
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Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents.
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Application Notes and Protocols for the Safe Handling of 2-Methoxy-6-(trifluoromethyl)benzylamine
Introduction
2-Methoxy-6-(trifluoromethyl)benzylamine is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific reactivity and properties that are of interest to researchers. However, the presence of these functional groups also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential hazards in a laboratory setting. This guide provides a detailed overview of the potential hazards, essential safety precautions, and step-by-step protocols for the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.
Based on available safety data for this and structurally related compounds, this compound is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled .[1]
-
Causes skin irritation .[1]
-
Causes serious eye irritation .[1]
Inhalation of vapors or mists can be destructive to the mucous membranes and upper respiratory tract.[2] Skin contact may lead to irritation, and prolonged or repeated exposure could result in the absorption of harmful quantities of the substance.[1][3] Eye contact can cause serious irritation and potential damage.[1] Ingestion is harmful and medical attention should be sought immediately.[1][4]
Physicochemical Properties and Associated Hazards
A summary of the key physicochemical properties of this compound is provided in the table below. While some data is predicted, it serves as a useful guide for risk assessment.
| Property | Value | Source |
| Molecular Formula | C9H10F3NO | N/A |
| CAS Number | 1017778-95-8 | [5][6] |
| Appearance | Colourless liquid | [5] |
| Boiling Point | 217.5 ± 40.0 °C (Predicted) | [5] |
| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.35 ± 0.10 (Predicted) | [5] |
The compound is a liquid at room temperature and its boiling point suggests it has low volatility under standard laboratory conditions. However, heating can increase vapor pressure, thereby elevating the risk of inhalation.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to create a barrier between the researcher and the hazardous substance.
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required at all times.[7] When there is a risk of splashing, a face shield should be worn in addition to safety goggles.[7][8]
-
Skin Protection : A flame-resistant lab coat must be worn and kept buttoned.[7] Full-length pants and closed-toe shoes are also required.[7]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[8] For extended operations, consider double-gloving.
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] If there is a potential for exposure above permissible limits, a NIOSH-approved respirator may be necessary.[8]
Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the safety of all laboratory personnel.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedure
-
Preparation :
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather all necessary equipment, including glassware, syringes, and reaction vessels, and ensure they are clean and dry.
-
Don the required personal protective equipment as detailed in the previous section.
-
-
Weighing and Dispensing :
-
Perform all weighing and dispensing of the compound inside the chemical fume hood.
-
To minimize the risk of spills, place the receiving vessel in a secondary container.
-
Use a calibrated pipette or syringe for accurate and safe liquid transfer. Avoid pouring directly from the storage bottle.
-
If a balance is not available inside the fume hood, tare the container, seal it, remove it from the hood to weigh, and then return it to the hood for the addition of the chemical.
-
-
Addition to Reaction Vessel :
-
Add this compound to the reaction vessel slowly and carefully to avoid splashing.
-
If the reaction is exothermic, ensure the vessel is adequately cooled and that the addition is done portion-wise or via a syringe pump.
-
Keep the reaction vessel covered as much as possible during the addition process.
-
-
Reaction Monitoring :
-
Monitor the reaction from outside the fume hood whenever possible.
-
If direct observation is necessary, keep the fume hood sash at the lowest practical height.
-
-
Cleanup and Waste Disposal :
-
Upon completion of the experiment, decontaminate all glassware and surfaces that may have come into contact with the compound.
-
Dispose of all waste, including contaminated gloves, pipette tips, and excess reagent, in a clearly labeled, sealed waste container designated for halogenated organic waste.
-
Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
In the event of an emergency, it is crucial to remain calm and follow established procedures.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents involving this compound.
-
In Case of a Spill :
-
For a small spill contained within a chemical fume hood, absorb the liquid with an inert material such as vermiculite or sand. Place the contaminated absorbent in a sealed container for proper disposal.
-
For a large spill or a spill outside of a fume hood, evacuate the immediate area and alert laboratory personnel and emergency services.
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
-
Storage and Incompatibility
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[4]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and the strict implementation of safe handling procedures are paramount to ensuring the well-being of all laboratory personnel.
References
- Synquest Labs. (n.d.). 2-Fluoro-6-methoxybenzylamine Safety Data Sheet.
- ChemicalBook. (n.d.). This compound.
- SynQuest Laboratories, Inc. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzylamine Safety Data Sheet.
- Apollo Scientific. (2022, May 15). This compound Safety Data Sheet.
- Fisher Scientific. (2024, March 29). 2-(Trifluoromethyl)benzylamine Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Apollo Scientific. (2022, September 16). Benzylamine Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS.
- Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- ChemAnalyst. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
- Australian Industrial Chemicals Introduction Scheme. (2014, July 4). Benzenamine, 2-methoxy-: Human health tier II assessment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- PubChem. (n.d.). 2-(Difluoromethoxy)benzylamine.
- TCI Chemicals. (n.d.). 4-(Trifluoromethylthio)benzylamine Safety Data Sheet.
- ChemicalBook. (2025, September 25). 2-(TRIFLUOROMETHYL)BENZYLAMINE.
- ChemBK. (2024, April 9). 2-(TRIFLUOROMETHYL)BENZYLAMINE.
- Apollo Scientific. (n.d.). 1017778-95-8 Cas No. | this compound.
- ChemicalBook. (2025, July 26). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE - Safety Data Sheet.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind the synthetic strategies, provide detailed, field-tested protocols, and offer data-driven insights to ensure the integrity and reproducibility of your experiments.
Introduction: Strategic Approaches to Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, presents unique challenges due to the steric hindrance and electronic effects of the ortho-substituents. The two primary and most viable synthetic routes proceed through key intermediates: 2-Methoxy-6-(trifluoromethyl)benzaldehyde or 2-Methoxy-6-(trifluoromethyl)benzonitrile . The selection of the pathway often depends on the availability of starting materials and the specific capabilities of the laboratory.
This guide will address both pathways, providing a comprehensive troubleshooting framework for each critical step, from the synthesis of the precursors to the final reduction to the target benzylamine.
Core Synthetic Pathways: A Visual Overview
To conceptualize the primary synthetic strategies, the following workflow illustrates the two main routes starting from the common precursor, 2-Methoxy-6-(trifluoromethyl)benzoic acid.
Caption: Primary synthetic routes to this compound.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-6-(trifluoromethyl)benzoic Acid
The most efficient route to the core scaffold begins with the directed ortho-metalation of 1-methoxy-3-(trifluoromethyl)benzene.[1]
Frequently Asked Questions (FAQs)
Q1: My ortho-lithiation of 1-methoxy-3-(trifluoromethyl)benzene is giving low yields. What are the critical parameters to control?
A1: Low yields in directed ortho-metalation are often due to suboptimal reaction conditions or reagent quality. Here are the key factors to consider:
-
Base Selection: Strong, non-nucleophilic bases are crucial. n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used.[1] For sterically hindered substrates, s-BuLi can be more effective.
-
Temperature Control: This reaction is highly exothermic and requires strict temperature control, typically at -78 °C, to prevent side reactions and decomposition of the lithiated intermediate.[2]
-
Solvent and Additives: Anhydrous tetrahydrofuran (THF) is the standard solvent. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation and improve yields by breaking down alkyllithium aggregates.[2]
-
Anhydrous Conditions: All glassware must be flame-dried, and all reagents and solvents must be strictly anhydrous. Any moisture will quench the organolithium reagent.
-
Quenching: The carboxylation step, quenching the aryllithium with carbon dioxide (from dry ice or a cylinder), should also be performed at low temperatures to avoid side reactions.
Q2: What are the expected side products in the synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid?
A2: The primary side product is often the starting material, 1-methoxy-3-(trifluoromethyl)benzene, resulting from incomplete lithiation or premature quenching of the aryllithium intermediate. Other potential side products can arise from lithiation at other positions on the ring, although the methoxy group is a strong ortho-directing group.[1]
Part 2: Route 1 - Reductive Amination via the Benzaldehyde
This pathway involves the reduction of the benzoic acid to the corresponding benzaldehyde, followed by reductive amination.
Step 2a: Reduction of 2-Methoxy-6-(trifluoromethyl)benzoic Acid to the Benzaldehyde
Q3: I am having difficulty selectively reducing the benzoic acid to the benzaldehyde without over-reduction to the benzyl alcohol. What are the best practices?
A3: This is a common challenge. To achieve a selective reduction, you need to use a mild reducing agent that will not reduce the aldehyde product further. Here are some recommended methods:
-
Conversion to an Activated Ester/Amide: A reliable method is to first convert the carboxylic acid to an activated form, such as a Weinreb amide or an acyl chloride, which can then be reduced to the aldehyde with a mild hydride source like diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures.
-
Direct Reduction: While more challenging, direct reduction can be attempted with carefully controlled stoichiometry of a reducing agent like borane dimethyl sulfide complex (BMS) or by using specific catalytic methods.
| Method | Reagents | Typical Yield | Key Considerations |
| Weinreb Amide Route | 1. SOCl₂ or Oxalyl Chloride2. N,O-Dimethylhydroxylamine HCl3. DIBAL-H or LiAlH₄ | Good to Excellent | Requires two steps but offers high selectivity. |
| Acyl Chloride Route | 1. SOCl₂ or Oxalyl Chloride2. Rosenmund Reduction (H₂, Pd/BaSO₄) | Good | The catalyst is poisoned to prevent over-reduction. |
| Direct Reduction | Borane Dimethyl Sulfide (BMS) | Moderate | Requires careful control of stoichiometry and temperature. |
Step 2b: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Q4: The reductive amination of my aldehyde is sluggish and gives a low yield of the desired benzylamine. How can I optimize this reaction?
A4: The steric hindrance from the ortho-methoxy and trifluoromethyl groups can significantly slow down the initial imine formation.[3] Here are several strategies to overcome this:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are selective for the iminium ion over the aldehyde, allowing for a one-pot reaction.[4] NaBH(OAc)₃ is often more effective for sterically hindered substrates.[3]
-
Catalysis: The addition of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the aldehyde and facilitate imine formation.[4]
-
Ammonia Source: Using a high concentration of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, is necessary to drive the equilibrium towards imine formation.
-
Reaction Conditions: Gentle heating (40-60 °C) can help overcome the activation energy for imine formation.[3] It is also crucial to remove the water formed during the reaction, which can be achieved by using molecular sieves.
Troubleshooting Guide: Reductive Amination
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | - Insufficient imine formation due to steric hindrance.- Inactive reducing agent. | - Add a Lewis acid catalyst (e.g., Ti(OiPr)₄).- Increase reaction temperature moderately.- Use a fresh, high-quality reducing agent. |
| Formation of Benzyl Alcohol | - Reducing agent is too reactive and reduces the aldehyde.- Imine formation is too slow. | - Switch to a more selective reducing agent like NaBH(OAc)₃.[4]- Ensure a high concentration of ammonia. |
| Formation of Secondary Amine (Dibenzylamine) | - The product primary amine reacts with another molecule of the aldehyde. | - This is less common when using ammonia but can occur. Ensure a large excess of ammonia. |
Part 3: Route 2 - Nitrile Reduction via the Benzonitrile
This alternative route involves converting the benzoic acid to the benzonitrile, which is then reduced to the benzylamine.
Step 3a: Conversion of 2-Methoxy-6-(trifluoromethyl)benzoic Acid to the Benzonitrile
Q5: What is the most reliable method to convert my substituted benzoic acid to a benzonitrile?
A5: A robust two-step, one-pot procedure is generally the most effective:
-
Amide Formation: First, convert the benzoic acid to the primary amide. This can be achieved by activating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or a carbodiimide coupling reagent, followed by the addition of aqueous ammonia. A one-pot method using triflic anhydride and triethylamine followed by aqueous ammonia has also been reported.[3]
-
Dehydration: The resulting primary amide is then dehydrated to the nitrile using a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride.[5]
Caption: Conversion of benzoic acid to benzonitrile via the primary amide.
Step 3b: Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Q6: I am observing incomplete reduction of the benzonitrile and the formation of side products. How can I improve the yield and purity of my benzylamine?
A6: The electron-withdrawing trifluoromethyl group can influence the reactivity of the nitrile. Here are some effective reduction strategies:
-
Strong Hydride Reagents: Lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether is a powerful and reliable method for reducing nitriles to primary amines.[6]
-
Catalytic Hydrogenation: This is a scalable and clean method. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be very effective. The addition of ammonia to the reaction mixture can help suppress the formation of secondary amine byproducts.[7]
-
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are also effective for nitrile reduction.
Troubleshooting Guide: Nitrile Reduction
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Insufficient amount of reducing agent.- Deactivated catalyst (for hydrogenation). | - Use a slight excess of the hydride reagent.- Use a fresh, active catalyst for hydrogenation. |
| Formation of Secondary Amine | - The intermediate imine reacts with the product primary amine. | - For catalytic hydrogenation, add ammonia to the reaction mixture.[7] |
| Hydrolysis of the Nitrile | - Presence of water during workup under acidic conditions. | - Ensure the workup is performed under basic conditions to liberate the free amine. |
Part 4: Purification and Characterization
Q7: What is the best way to purify the final this compound product?
A7: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Acid-Base Extraction: As a primary amine, the product can be selectively extracted from a non-polar organic solvent (like diethyl ether or dichloromethane) into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will liberate the free amine, which can then be extracted back into an organic solvent.
-
Distillation: For larger quantities, vacuum distillation is an effective method for purifying the liquid benzylamine.[8]
-
Chromatography: For small-scale reactions or for removing closely related impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from tailing on the acidic silica gel.
Q8: What are the key analytical techniques for characterizing the final product?
A8: A combination of spectroscopic methods should be used to confirm the structure and purity of this compound:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the overall structure and the presence of all expected functional groups.
-
¹⁹F NMR Spectroscopy: Will show a characteristic signal for the CF₃ group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching frequencies for the primary amine.
By understanding the underlying chemical principles and anticipating potential challenges, researchers can significantly improve the yield and purity of this compound. This guide provides a framework for troubleshooting and optimization, empowering you to achieve your synthetic goals efficiently and reproducibly.
References
Click to expand
- Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018). Synlett, 29(10), 1335-1339.
-
Myers, A. G. ortho metalation. Andrew G Myers Research Group, Harvard University. Retrieved from [Link]
-
Process For Preparation Of Fluorinated Benzylamine. (Patent). Quick Company. Retrieved from [Link]
- Bauer, W., & Schleyer, P. v. R. (1989). Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations. Journal of the American Chemical Society, 111(18), 7191–7192.
- Preparation method of 2-methoxy-6-methylbenzoic acid. (Patent No. CN113072441A). Google Patents.
-
Directed (ortho) Metallation. University of Rochester. Retrieved from [Link]
-
Directed ortho metalation. In Wikipedia. Retrieved from [Link]
-
How to purify Benzylamine? r/OrganicChemistry. Reddit. Retrieved from [Link]
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (Patent No. US5478963A). Google Patents.
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N-trifluoromethyl amides from carboxylic acids. (2021). PubMed Central. Retrieved from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2020). ACS Sustainable Chemistry & Engineering, 8(30), 11295-11302.
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Dehydration of amides to give nitriles. Master Organic Chemistry. Retrieved from [Link]
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Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022). YouTube. Retrieved from [Link]
-
Conversion :-1. Benzaldehyde from benzoic acid.2. m-nitrobenzene from. (2018). askIITians. Retrieved from [Link]
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2-Methoxy-6-methylbenzonitrile. PubChem. Retrieved from [Link]
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- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2022). RSC Publishing.
- Synthesis of benzonitriles from substituted benzoic acid. (Patent No. US6875882B2). Google Patents.
-
2-Methoxy-5-(trifluoromethyl)benzoic acid. Cenmed Enterprises. Retrieved from [Link]
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. Retrieved from [Link]
- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. (Patent No. CN101913997A). Google Patents.
-
2-(Trifluoromethyl)benzoic acid. (2011). ResearchGate. Retrieved from [Link]
-
2-Methoxybenzylamine. PubChem. Retrieved from [Link]
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Technical Support Center: Purification of Crude 2-Methoxy-6-(trifluoromethyl)benzylamine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Methoxy-6-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the purification of this and structurally similar fluorinated benzylamines. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel column?
This is a classic issue encountered when purifying basic amines on standard silica gel.[1][2] The root cause lies in the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic amine functionality of your compound through acid-base interactions.[1] This can lead to irreversible adsorption, poor peak shape (tailing), and ultimately, low recovery.[1]
Q2: My compound is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?
This indicates a very strong interaction with the stationary phase, likely due to the reasons mentioned in Q1. Several possibilities could be at play: your compound may have decomposed on the acidic silica, or it is simply too strongly adsorbed to be eluted.[3] Before assuming the worst, ensure your solvent system is correct and try concentrating a few later fractions to see if any product has eluted at a very low concentration.[3]
Q3: What are the most common impurities I might encounter, and how do they affect purification?
Common impurities often stem from the synthetic route. These can include unreacted starting materials, reagents, and structurally related byproducts. For instance, if the synthesis involves the reduction of an oxime or a nitrile, you might have residual starting material or over-reduced products. Isomeric impurities can also be present, arising from the starting materials.[4] These impurities can co-elute with your desired product, making separation challenging.[5]
Q4: Can I use reversed-phase chromatography for this purification?
Absolutely. Reversed-phase chromatography on a C18 stationary phase is a viable, and often preferable, alternative for purifying polar and ionizable compounds like benzylamines.[1][6] In this mode, it is advantageous to work at a pH where the amine is in its free-base form, making it more lipophilic and thus more retentive, which can improve separation.[1]
Q5: How do the methoxy and trifluoromethyl groups on the aromatic ring influence the purification strategy?
The trifluoromethyl group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[7][8] The methoxy group is electron-donating. These substituents influence the overall polarity and pKa of the benzylamine, which in turn affects its interaction with both normal-phase and reversed-phase stationary phases. The increased fluorine content can also be exploited using specialized fluorous solid-phase extraction (F-SPE) techniques for selective separation.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Broad Peaks/Tailing | Strong interaction between the basic amine and acidic silica.[9][10] | 1. Mobile Phase Modification: Add a small amount of a volatile amine (e.g., 0.1-1% triethylamine or n-propylamine) to your mobile phase to neutralize the acidic silanol groups.[1][9] 2. Alternative Stationary Phase: Switch to an amine-functionalized silica column or a basic alumina column.[1][11] |
| Low or No Recovery | Irreversible adsorption or decomposition on the silica gel.[1][3] | 1. Stability Test: Before committing your entire batch, perform a small-scale test to check the stability of your compound on silica gel.[3] 2. Change of Technique: Consider using reversed-phase chromatography or an amine-functionalized stationary phase.[1][6] |
| Co-elution of Impurities | Similar polarity of the desired compound and impurities.[5] | 1. Optimize Mobile Phase: Perform a thorough TLC screen with different solvent systems to maximize the separation (ΔRf).[5] 2. Gradient Elution: Employ a shallow gradient elution to improve resolution between closely eluting compounds. 3. Alternative Stationary Phase: A different stationary phase (e.g., C18, alumina, or cyano) may offer different selectivity.[9] |
| Compound Streaking on TLC Plate | Same issue as tailing on a column; strong acid-base interaction. | Add a drop of triethylamine or ammonium hydroxide to the TLC developing chamber. |
| Inconsistent Results Between Batches | Variability in the crude material's impurity profile or moisture content.[4] | Always perform a small-scale analytical run (TLC or analytical HPLC) on each new batch of crude material before attempting a large-scale purification. |
Experimental Protocols
Method 1: Modified Normal-Phase Chromatography on Silica Gel
This method is a good starting point if only standard silica gel is available. The key to success is the addition of an amine modifier to the mobile phase.
1. TLC Method Development:
-
Prepare several TLC chambers with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To each solvent system, add 0.5% (v/v) of triethylamine.
-
Spot your crude material on silica gel TLC plates and develop them in the prepared chambers.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[5]
2. Column Preparation:
-
Dry-pack a glass column with silica gel.[12]
-
Wet the silica gel with the least polar mobile phase containing the amine modifier, ensuring no cracks form in the stationary phase.
3. Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding this to the top of the column.[12]
4. Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase. A gradient elution, starting with a low polarity and gradually increasing it, is often effective for separating complex mixtures.
-
Collect fractions and monitor them by TLC.
5. Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed during this step.
Method 2: Amine-Functionalized Silica Gel Chromatography
This is often a more efficient method for purifying basic amines, as it minimizes the problematic interactions seen with standard silica.
1. TLC and Column Preparation:
-
Use commercially available amine-functionalized TLC plates to develop your method. A simple mobile phase of hexanes and ethyl acetate is often sufficient, without the need for an amine additive.[11]
-
Pack the column with amine-functionalized silica gel using a similar procedure to standard silica.
2. Sample Loading and Elution:
-
Follow the same procedures for sample loading and elution as described in Method 1, but without the addition of triethylamine to the mobile phase.
3. Fraction Collection and Solvent Removal:
-
Collect and analyze fractions by TLC.
-
Combine pure fractions and remove the solvent.
Method 3: Reversed-Phase C18 Chromatography
This method is particularly useful for more polar benzylamines or when normal-phase chromatography fails.
1. Method Development:
-
Use a C18 analytical HPLC column to develop the separation method.
-
A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[13]
-
To keep the amine in its neutral, free-base form, the mobile phase should be buffered at a pH approximately two units above the pKa of the benzylamine. A volatile buffer like ammonium bicarbonate is a good choice.
2. Preparative Chromatography:
-
Pack a preparative C18 column or use a pre-packed cartridge.
-
Equilibrate the column with the initial mobile phase conditions.
-
Load the sample dissolved in a minimal amount of the mobile phase.
-
Elute with a gradient of increasing organic solvent.
-
Monitor the eluent with a UV detector.
3. Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the product.
Visualizing the Workflow
Caption: A general experimental workflow for the purification of this compound.
Safety Precautions
This compound and related fluorinated benzylamines should be handled with care. While specific data for this exact compound is limited, structurally similar compounds are known to be corrosive and can cause severe skin burns and eye damage.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors.[14] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[14][16]
Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for complete safety information.[14][15][16]
References
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine. Fisher Scientific.
- Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
- Troubleshooting purification of tertiary amine compounds by column chromatography. Benchchem.
- RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Waters.
- 2-Fluoro-6-(trifluoromethyl)benzylamine Safety Data Sheet. SynQuest Laboratories, Inc.
- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzylamine. TCI Chemicals.
- SAFETY DATA SHEET - Bemotrizinol. Amazon S3.
- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. BOC Sciences.
- Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
- Synthetic method of 2,4, 6-trifluorobenzylamine. Google Patents.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- This compound. Apollo Scientific.
- Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
- Preparation method of 2,4,6-trifluoro-benzylamine compound. Google Patents.
- Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine. Benchchem.
- Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications.
- ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses.
- Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride. Benchchem.
- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one. Benchchem.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
- Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol. Benchchem.
- Purification of toxohormone by column chromatography. PubMed.
- 3-(Trifluoromethyl)benzylamine, 98%. Thermo Fisher Scientific.
- An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine. Benchchem.
- Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. MDPI.
- CAS 100-46-9 Benzylamine Impurity. Anant Pharmaceuticals Pvt. Ltd.
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common side reactions in the synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Drawing from established principles of organic synthesis and field-proven insights, this document provides a structured, in-depth resource to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary and well-established synthetic routes for the preparation of this compound:
-
Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile: This is a direct and often high-yielding method, particularly suitable for larger-scale synthesis. The nitrile precursor can be reduced using various methods, including catalytic hydrogenation or chemical hydrides.
-
Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde: This one-pot procedure is highly versatile and convenient for laboratory-scale synthesis. It involves the in-situ formation of an imine from the corresponding benzaldehyde and an ammonia source, which is then immediately reduced to the primary amine.
The choice between these routes often depends on the availability of starting materials, desired scale, and the specific equipment available in your laboratory.
Q2: Which synthetic route is more prone to side reactions?
Both routes have the potential for side reactions if not performed under optimized conditions.
-
The reduction of the benzonitrile can lead to the formation of a significant secondary amine impurity, bis(2-methoxy-6-(trifluoromethyl)benzyl)amine, through the reaction of the initially formed primary amine with the intermediate imine.
-
The reductive amination of the benzaldehyde is susceptible to issues related to the steric hindrance and electronic effects of the ortho-substituents. This can result in low conversion rates and the formation of byproducts from the reduction of the starting aldehyde to the corresponding benzyl alcohol.
Careful control of reaction parameters is crucial for minimizing these side reactions in both methodologies.
Troubleshooting Guide: Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile
This route is a common choice for the synthesis of this compound. However, several challenges can arise. Below is a troubleshooting guide to address the most frequently encountered issues.
Issue 1: Incomplete reaction and low conversion of the starting nitrile.
-
Potential Cause: Insufficiently active catalyst or reducing agent. The electron-withdrawing nature of the trifluoromethyl group can make the nitrile less susceptible to reduction.
-
Troubleshooting Steps:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Ensure the use of a high-quality, active catalyst such as Raney Nickel or Palladium on carbon (Pd/C). If the catalyst is old or has been improperly stored, its activity may be compromised.
-
Increase the catalyst loading. Typical loadings range from 5-10 wt%, but for challenging substrates, increasing this to 15-20 wt% can be beneficial.
-
-
Reaction Conditions (for Catalytic Hydrogenation):
-
Increase the hydrogen pressure. Operating at higher pressures (e.g., 50-100 psi) can enhance the rate of reduction.
-
Increase the reaction temperature. However, be cautious as higher temperatures can also promote the formation of secondary amine byproducts. A systematic temperature screen is recommended.
-
-
Reducing Agent (for Chemical Reduction):
-
If using a chemical hydride like Lithium Aluminum Hydride (LiAlH₄), ensure it is fresh and has not been deactivated by moisture.
-
Consider using a more potent reducing agent system if LiAlH₄ proves ineffective.
-
-
Issue 2: Significant formation of the secondary amine impurity, bis(2-methoxy-6-(trifluoromethyl)benzyl)amine.
-
Potential Cause: This is the most common side reaction in nitrile reductions. The primary amine product can react with the intermediate imine, which is in equilibrium with the starting nitrile and hydrogen, to form a secondary amine after reduction.
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Ammonia Addition: The addition of ammonia to the reaction mixture is a highly effective strategy to suppress secondary amine formation. Ammonia shifts the equilibrium away from the formation of the secondary imine by competing with the primary amine product for reaction with the intermediate imine. Use of a solution of ammonia in methanol or ethanol is common.
-
Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents like methanol or ethanol are often used.
-
-
Reaction Monitoring:
-
Carefully monitor the reaction progress by GC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent further reaction to the secondary amine.
-
-
Issue 3: Difficulty in purifying the product from the secondary amine impurity.
-
Potential Cause: The primary and secondary amines often have similar polarities, making their separation by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the difference in basicity between the primary and secondary amines. While not always straightforward, a careful pH-controlled extraction might offer some degree of separation.
-
Derivatization: If separation is particularly difficult, consider derivatizing the crude mixture. For example, reaction with an aldehyde could form a Schiff base with the primary amine, altering its polarity for easier separation. The protecting group can then be removed in a subsequent step.
-
Crystallization: Attempt to crystallize the desired primary amine from a suitable solvent system. This can sometimes be a highly effective method for removing impurities.
-
Troubleshooting Guide: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
The reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde presents its own set of challenges, primarily due to the sterically hindered nature of the carbonyl group.
Issue 1: Low or no conversion of the starting aldehyde.
-
Potential Cause: The steric bulk of the ortho-methoxy and trifluoromethyl groups hinders the initial nucleophilic attack of ammonia on the carbonyl carbon, which is the first step in imine formation.
-
Troubleshooting Steps:
-
Use of a Lewis Acid Catalyst: The addition of a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or Zinc Chloride (ZnCl₂), can activate the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Elevated Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier for imine formation. A temperature optimization study is recommended.
-
More Reactive Reductant: Employing a milder and more selective reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) can be more effective for hindered substrates. It reduces the iminium ion as it is formed in situ, driving the equilibrium towards the product.
-
Issue 2: Formation of 2-Methoxy-6-(trifluoromethyl)benzyl alcohol as a major byproduct.
-
Potential Cause: The reducing agent directly reduces the starting aldehyde before it can form the imine with ammonia. This is more common with less selective and highly reactive reducing agents like Sodium Borohydride (NaBH₄).
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) can also be used, but it is highly toxic.
-
Staged Addition: Add the reducing agent after allowing a pre-incubation period for the aldehyde and ammonia source to form the imine. This ensures a higher concentration of the iminium intermediate before the reductant is introduced.
-
Issue 3: Formation of tertiary amine or other over-alkylation products.
-
Potential Cause: While less common when using a large excess of ammonia, the primary amine product can potentially react with another molecule of the aldehyde to form a secondary amine, which could then be further alkylated.
-
Troubleshooting Steps:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, or a solution of ammonia in an alcohol) to outcompete the primary amine product for reaction with the aldehyde.
-
Controlled Stoichiometry: If the reaction is still problematic, consider a two-step process where the imine is first formed and isolated (if stable) before being reduced in a separate step.
-
Visualizing the Synthetic Pathways and Side Reactions
To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate the synthetic routes and the formation of common side products.
Caption: Overview of the two primary synthetic routes and their major side products.
Experimental Protocols
Protocol 1: Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile with Raney Nickel
-
Objective: To synthesize this compound via catalytic hydrogenation of the corresponding benzonitrile.
-
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Ammonia (7N solution in methanol)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
-
Procedure:
-
To a high-pressure reactor, add 2-Methoxy-6-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add methanol as the solvent, followed by a solution of ammonia in methanol (e.g., 2-3 equivalents).
-
Carefully add Raney Nickel (5-10 wt% of the nitrile).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via GC or LC-MS.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
-
Protocol 2: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
-
Objective: To synthesize this compound via reductive amination of the corresponding benzaldehyde.
-
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzaldehyde
-
Ammonium acetate or ammonia solution
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
To a round-bottom flask, add 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 equivalents).
-
Add DCM or DCE as the solvent and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add Sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 2-Methoxy-6-(trifluoromethyl)benzonitrile | 2-Methoxy-6-(trifluoromethyl)benzaldehyde |
| Key Reagents | Raney Ni, H₂, NH₃ | NH₄OAc, NaBH(OAc)₃ |
| Primary Side Product | bis(2-methoxy-6-(trifluoromethyl)benzyl)amine | 2-Methoxy-6-(trifluoromethyl)benzyl alcohol |
| Typical Yields | 70-90% | 60-85% |
| Key Challenge | Suppression of secondary amine formation | Overcoming steric hindrance |
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine. BenchChem.
-
Segobia, D. J., Trasarti, A. F., & Apesteguía, C. R. (2021). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering, 6(12), 2181-2190. [Link]
- BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. BenchChem.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)benzylamine
Welcome to the technical support guide for 2-Methoxy-6-(trifluoromethyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My isolated this compound has a persistent yellow or brown color. What causes this and how can I remove it?
A1: Discoloration in benzylamines is typically due to oxidation and the formation of imine-related impurities.[1] Over time, especially with exposure to air and light, benzylamines can oxidize to form the corresponding benzaldehyde. This aldehyde can then condense with the starting amine to form an N-benzylideneaniline (imine) dimer, which is often colored.
Causality: The primary amine is susceptible to atmospheric oxidation. The resulting aldehyde is highly reactive toward the remaining amine, leading to a condensation reaction.
Recommended Actions:
-
Acid-Base Extraction with Charcoal Treatment: The most robust method is to perform an acid-base extraction. Dissolve the colored amine in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Extract with aqueous acid (e.g., 1M HCl) to convert the amine into its water-soluble hydrochloride salt.[2][3] The neutral oxidation/condensation impurities will remain in the organic layer. The aqueous layer, now containing your protonated amine, can be treated with a small amount of activated charcoal to adsorb residual colored impurities. After filtering off the charcoal, the aqueous layer is basified (e.g., with 2M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Vacuum Distillation: If the impurities are significantly less volatile than your product, vacuum distillation can be an effective purification method.[4] This is a common technique for purifying liquid amines.[1]
Q2: GC-MS or ¹H NMR analysis of my product shows peaks corresponding to the starting material, 2-methoxy-6-(trifluoromethyl)benzonitrile or the corresponding benzyl alcohol. How can I eliminate these?
A2: The presence of starting materials or synthetic intermediates is a common issue. The purification strategy depends on the chemical nature of the impurity.
-
2-Methoxy-6-(trifluoromethyl)benzonitrile (Nitrile Impurity): This is a neutral impurity. A standard acid-base extraction is highly effective.[3] When you extract the crude product with aqueous acid, the basic benzylamine will move to the aqueous phase as its salt, while the neutral nitrile will remain in the organic layer, allowing for a clean separation.
-
2-Methoxy-6-(trifluoromethyl)benzyl alcohol (Alcohol Impurity): This is also a neutral impurity and can be efficiently removed by the same acid-base extraction procedure described above.[5]
Self-Validating System: The success of the acid-base extraction can be easily monitored. After the procedure, a TLC or GC-MS analysis of the final product should show the complete absence of the non-basic impurities.
Q3: My column chromatography purification on silica gel is giving poor separation and significant product loss.
A3: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic (due to surface silanol groups, Si-OH), which leads to strong, often irreversible, binding of the basic amine to the stationary phase.[6] This causes significant peak tailing, poor resolution, and product loss on the column.
Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong acid-base interaction with the acidic protons of the silica gel.
Recommended Actions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol/DCM is used.[6] The competing base will "neutralize" the acidic sites on the silica, allowing your target amine to elute properly.
-
Use an Alternative Stationary Phase: For more consistent results, switch to a less acidic or a basic stationary phase.
-
Amine-functionalized silica (NH₂-silica): This is an excellent choice for purifying basic compounds and often provides superior peak shape and recovery.[6]
-
Basic Alumina: This can also be used, but its activity can vary, so it's essential to use a consistent grade.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in this compound?
A1: Impurities can generally be categorized into two classes:
-
Synthesis-Related Impurities: These depend on the synthetic route. Common pathways include the reduction of the corresponding benzonitrile or reductive amination of the benzaldehyde. Therefore, you can expect to find:
-
Degradation-Related Impurities: These form during storage or handling.
-
Oxidation Products: As mentioned in the troubleshooting guide, oxidation can lead to the formation of the corresponding aldehyde.
-
Imine Dimers: Condensation between the amine and the aldehyde impurity.[1]
-
Carbonate Salts: Amines can react with atmospheric carbon dioxide to form carbonate salts, which can appear as a non-volatile residue.[9]
-
Q2: What is the best analytical method for assessing the purity of my final product?
A2: A multi-technique approach is always recommended for comprehensive purity assessment.[10] No single method is foolproof.
| Analytical Technique | Principle of Operation | Information Provided | Common Impurities Detected |
| GC-MS | Separation by boiling point/polarity, followed by mass-to-charge ratio detection. | Provides purity (% area) and mass spectrum for structural identification of volatile impurities.[11] | Starting materials, volatile byproducts, and degradation products. |
| HPLC | Separation based on polarity and partitioning between a stationary and mobile phase. | Delivers high-resolution separation and accurate quantification of purity (% area).[12] | Non-volatile impurities, isomers, and most synthesis-related impurities. |
| ¹H NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Confirms the chemical structure and can provide a quantitative purity assessment (qNMR) against a certified standard.[10][13] | A wide range of impurities containing protons, allowing for structural elucidation. |
Q3: What are the proper storage and handling procedures for this compound?
A3: this compound, like many amines, is sensitive to air, moisture, and CO₂.[9][14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[15] It should be kept in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[14][16]
-
Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as benzylamines can be corrosive and harmful upon skin contact.[16][17]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To remove neutral and acidic impurities from crude this compound.
Methodology:
-
Dissolution: Dissolve the crude amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or diethyl ether, ~10-20 mL per gram of crude product).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x volume of organic solvent). Combine the aqueous layers. The target amine is now in the aqueous layer as a hydrochloride salt.
-
Backwash (Optional): To remove any entrained neutral impurities from the acidic aqueous layer, wash it once with a small volume of the organic solvent used in step 1. Discard this organic wash.[5]
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (or a more concentrated solution) with stirring until the pH is >12 (verify with pH paper). The free amine will separate, often making the solution cloudy.
-
Re-extraction: Extract the free amine from the basified aqueous solution with fresh organic solvent (3 x volume of organic solvent).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by Flash Chromatography on a TEA-Treated Silica Column
Objective: To separate the target amine from closely related, less-basic, or neutral impurities.
Methodology:
-
Solvent System Preparation: Prepare the mobile phase. A common starting point is a gradient of ethyl acetate in hexanes. To this solvent system, add 1% triethylamine (TEA) by volume. For example, for 1 L of eluent, add 10 mL of TEA.
-
Column Packing: Pack a flash chromatography column with silica gel using your initial mobile phase (e.g., 95:4:1 Hexane:EtOAc:TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC. A shallow gradient (e.g., 5% to 40% ethyl acetate in hexanes, with 1% TEA maintained throughout) is often effective.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Purification Workflow Visualization
The following diagram outlines a logical workflow for the purification of this compound based on the nature of the identified impurities.
Caption: Decision workflow for purifying this compound.
References
- Apollo Scientific. (2022, May 15). 2-Methoxy-6-(trifluoromethyl)
- Synquest Labs.
- Quora. (2020, October 3).
- Wikipedia. Acid–base extraction.
- Reddit. (2024, November 8). How to purify Benzylamine?
- Sigma-Aldrich. (2025, November 6). 2-(Trifluoromethyl)
- Fisher Scientific. (2024, March 29). 2-(Trifluoromethyl)
- University of Colorado Boulder. Acid-Base Extraction.
- ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
- Synquest Labs. 2-Fluoro-6-(trifluoromethyl)
- OCED. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
- Benchchem. (2025).
- Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(2), 97-106.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Lin, C. H., & Chen, W. H. (n.d.).
- Benchchem. (2025). A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol.
- Biotage. (2023, February 10).
- Zhang, Y., et al. (2020).
- Benchchem. (2025). A Researcher's Guide to Purity Assessment of H-Gly-OBzl.
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. biotage.com [biotage.com]
- 7. nbinno.com [nbinno.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. synquestlabs.com [synquestlabs.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine
Welcome to the technical support center for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on optimizing the reaction temperature to maximize yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address common challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and reliable method for synthesizing this compound, and where does temperature play a critical role?
A1: The most prevalent and versatile method for the synthesis of this compound is the reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source (commonly ammonia or an ammonia equivalent), which is then reduced in situ to the desired primary amine.[1][2]
Temperature is a critical parameter at two key stages of this process:
-
Imine Formation: The initial condensation between the aldehyde and ammonia to form the imine is an equilibrium-driven process. The temperature must be sufficient to promote the reaction rate but not so high as to favor decomposition of the starting materials or the imine intermediate.
-
Reduction: The subsequent reduction of the imine is typically exothermic. The temperature must be carefully controlled to prevent over-reduction, side reactions, or decomposition of the reducing agent.
The electron-withdrawing nature of the trifluoromethyl group and steric hindrance from the two ortho substituents can affect the reactivity of the starting aldehyde, making careful temperature control essential for a successful reaction.[3][4]
Q2: I am experiencing low yields in my synthesis. How can I optimize the reaction temperature to improve the outcome?
A2: Low yields are a common issue when first establishing a synthetic protocol. A systematic approach to temperature optimization is crucial. We recommend a temperature screening experiment.
Experimental Protocol: Temperature Optimization Study
-
Setup: Prepare several small-scale reactions in parallel, each with identical concentrations of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, the ammonia source (e.g., ammonium acetate, ammonia in methanol), and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
-
Temperature Variation: Run each reaction at a different, constant temperature. A suggested starting range is from 0°C to 60°C. For example, you could set up reactions at 0°C, room temperature (approx. 25°C), 40°C, and 60°C.[5]
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Once the reactions are complete, quench them appropriately and analyze the crude product mixture to determine the yield and purity of this compound.
Data Presentation: Illustrative Temperature Optimization Results
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Purity of Product (%) | Key Observations |
| 0 | 24 | 45 | 98 | Slow reaction rate, but very clean product formation. |
| 25 (Room Temperature) | 12 | 75 | 95 | Good balance of reaction rate and purity. |
| 40 | 6 | 85 | 88 | Faster reaction, but noticeable increase in byproduct formation. |
| 60 | 4 | 82 | 75 | Rapid reaction, significant byproduct formation observed. |
Based on these illustrative results, an initial optimal temperature would be around 25°C, offering a good compromise between reaction time, yield, and purity. Further fine-tuning between 20°C and 30°C could lead to even better results.
Q3: I am observing significant byproduct formation. What are the likely side reactions, and how can temperature modulation help?
A3: The formation of byproducts is often temperature-dependent. In the reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, two common side reactions are:
-
Formation of the corresponding alcohol: Over-reduction of the starting aldehyde to 2-Methoxy-6-(trifluoromethyl)benzyl alcohol can occur if the reducing agent is too reactive or if the temperature is too high.
-
Formation of secondary and tertiary amines: If the newly formed primary amine reacts with the starting aldehyde, it can lead to the formation of a secondary amine, which can then be further reduced.
Troubleshooting Strategy:
-
If you observe the formation of the corresponding alcohol: Consider lowering the reaction temperature. A lower temperature will decrease the rate of all reactions, but it will disproportionately affect the less favorable reduction of the aldehyde compared to the imine.
-
If you observe the formation of secondary/tertiary amines: This suggests that the rate of imine formation and subsequent reaction with the primary amine is competitive with the initial imine formation. Running the reaction at a lower temperature can sometimes mitigate this by slowing down the intermolecular reactions.
Q4: My reaction seems to stall and does not go to completion. Should I increase the temperature?
A4: While increasing the temperature can increase the reaction rate, it may not be the optimal solution if the reaction is stalling. Before increasing the temperature, consider the following:
-
Reagent Stability: Ensure that your reducing agent is stable at the reaction temperature. Some reducing agents can decompose over time, especially at elevated temperatures.
-
Equilibrium Limitations: The initial imine formation is an equilibrium process. If the equilibrium is unfavorable, simply increasing the temperature may not be effective. In such cases, removing water, a byproduct of imine formation, using a dehydrating agent like molecular sieves can help drive the reaction forward.
-
Catalyst Deactivation: If you are using a catalytic hydrogenation method for the reduction step, the catalyst (e.g., Palladium on carbon) could be deactivated.[6]
If you have ruled out these factors, a modest increase in temperature (e.g., from room temperature to 40°C) could be beneficial. However, this should be done cautiously while monitoring for the formation of byproducts.
Visualizing the Workflow
To aid in your experimental design, the following diagram illustrates a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: Workflow for Temperature Optimization.
References
- BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine.
- Indian Academy of Sciences. (2024).
- Labflow. (n.d.).
- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.
Sources
Technical Support Center: Catalyst Selection for the Reductive Amination to Form 2-Methoxy-6-(trifluoromethyl)benzylamine
Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the synthesis of 2-Methoxy-6-(trifluoromethyl)benzylamine via reductive amination of the corresponding benzaldehyde. We will explore the nuances of catalyst selection, reaction optimization, and troubleshooting to ensure the success of your experiments.
Section 1: The Foundational Chemistry of Reductive Amination
Before delving into troubleshooting, a firm grasp of the underlying mechanism is essential. This reaction is a cornerstone of amine synthesis, valued for its efficiency and scope.[1]
Q: What is the fundamental reaction pathway for reductive amination?
A: Reductive amination is a two-stage process, often conducted in a single pot, that converts a carbonyl group (in this case, an aldehyde) and an amine (ammonia, for this synthesis) into a new, more substituted amine.[2]
-
Imine Formation: The process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2-methoxy-6-(trifluoromethyl)benzaldehyde. This forms an unstable hemiaminal intermediate.[2]
-
Dehydration: The hemiaminal then eliminates a molecule of water to form an imine (or its protonated form, the iminium ion). This step is reversible, and the equilibrium can be shifted toward the imine by removing water from the system.[2][3]
-
Reduction: The C=N double bond of the imine is then reduced by a suitable reducing agent to yield the final primary amine product, this compound.[2]
Caption: General mechanism of reductive amination.
Section 2: Catalyst and Reagent Selection Guide
The success of your synthesis hinges on selecting the appropriate reducing agent. The choice between stoichiometric hydride reagents and catalytic hydrogenation systems depends on substrate sensitivity, desired reaction conditions, and available equipment.
Q1: What are my primary options for catalysts and reducing agents for this synthesis?
A: Your options can be broadly categorized into two main classes: stoichiometric hydride reagents and catalytic hydrogenation systems. Each has distinct advantages and disadvantages.
| Category | Examples | Pros | Cons |
| Hydride Reagents | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Cyanoborohydride (NaBH₃CN), Sodium Borohydride (NaBH₄) | Mild reaction conditions, high functional group tolerance, predictable stoichiometry, no high-pressure equipment needed.[4] | Generates stoichiometric waste, can be expensive on a large scale, some reagents are toxic.[4][5] |
| Catalytic Hydrogenation | H₂ gas with Pd/C, Pt/C, Raney® Ni | Atom economical (water is the only byproduct), cost-effective for scale-up, catalyst can often be recycled.[1][6] | Requires specialized high-pressure equipment, catalyst can be deactivated by amines, may reduce other functional groups.[2][7] |
Q2: Which hydride reagent is the best choice for my substrate, and why?
A: For the reductive amination of an aldehyde like 2-methoxy-6-(trifluoromethyl)benzaldehyde, the choice of hydride reagent is critical to avoid side reactions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the most recommended reagent . Its mildness and chemoselectivity make it ideal. It reacts much faster with the protonated imine (iminium ion) than with the starting aldehyde.[3][7] This selectivity minimizes the formation of the corresponding alcohol byproduct, which is a common issue with stronger reducing agents.[8] STAB is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is also selective for the reduction of iminium ions over carbonyls, particularly under mildly acidic conditions (pH 6-7).[4][7][10] However, its use is often discouraged due to its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[4][7]
-
Sodium Borohydride (NaBH₄): This is a powerful and inexpensive reducing agent, but it is less selective . NaBH₄ can readily reduce the starting aldehyde to an alcohol.[9][11] To use it successfully, a two-step, one-pot procedure is often required: first, allow sufficient time for the imine to form completely, and only then add the NaBH₄.[3][9] This method is common in protocols using protic solvents like methanol (MeOH).[9]
Q3: When should I consider catalytic hydrogenation (e.g., Pd/C)?
A: Catalytic hydrogenation is an excellent "green chemistry" option, especially for larger-scale syntheses.[2] Consider this route under the following circumstances:
-
Scale-Up: When producing larger quantities of the product, the cost and waste associated with hydride reagents become significant. Catalytic methods are more atom-economical.[6]
-
Absence of Reducible Functional Groups: If your substrate lacks other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, some protecting groups), this can be a very clean and efficient method.[7]
-
Equipment Availability: This method requires a reactor capable of handling pressurized hydrogen gas safely.
Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[12] The choice among them can depend on the specific substrate and desired selectivity. For instance, Pd/C is a widely used and versatile catalyst for this transformation.[6][13]
Section 3: Troubleshooting Common Issues in the Synthesis
Even with a well-designed protocol, challenges can arise. This section addresses the most common problems encountered during this reductive amination.
Caption: Troubleshooting workflow for low-yield reductive amination.
Q1: My reaction yield is low, or I'm only recovering starting material. What should I do?
A: Low conversion is typically due to one of two issues: inefficient imine formation or incomplete reduction.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the product.[3]
-
Solution 1: Remove Water. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester the water byproduct and drive the reaction forward.[3]
-
Solution 2: Acid Catalysis. A catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by ammonia.[3]
-
-
Poor Reagent Quality: Aldehydes can oxidize to carboxylic acids upon storage. Verify the purity of your 2-methoxy-6-(trifluoromethyl)benzaldehyde before starting.[8]
Q2: I'm observing a significant amount of 2-methoxy-6-(trifluoromethyl)benzyl alcohol as a byproduct. How can I prevent this?
A: This is a classic selectivity problem and indicates your reducing agent is too powerful and is reducing the starting aldehyde directly.
-
Solution: The most effective solution is to switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice to prevent this side reaction, as it selectively reduces the iminium ion in the presence of the aldehyde.[3][7][8] If you must use NaBH₄, ensure you allow adequate time for full imine formation before adding the borohydride.[9]
Q3: The reaction seems to stall, and I see a persistent imine intermediate by LC-MS or TLC. How can I drive the reaction to completion?
A: This indicates an issue with the reduction step.
-
Solution 1: Check Reagent Activity. Hydride reagents can decompose with age or improper storage. Use a fresh bottle or a new batch.
-
Solution 2: Increase Equivalents/Temperature. While reductive aminations are often run at room temperature, gentle heating may be required for less reactive substrates. You can also try increasing the equivalents of the reducing agent.[14]
-
Solution 3: Solvent Compatibility. Ensure your solvent is compatible with your reducing agent. For example, NaBH(OAc)₃ is not stable in methanol, whereas NaBH₄ is commonly used in it.[9][15]
Q4: Are there any specific challenges related to the 2-methoxy-6-(trifluoromethyl)benzaldehyde substrate?
A: Yes, the electronics of your specific substrate are important. The benzene ring is substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a moderately electron-donating methoxy (-OMe) group. The potent electron-withdrawing nature of the -CF₃ group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which should facilitate initial imine formation. However, steric hindrance from the two ortho substituents might slow down the approach of the nucleophile and the hydride reagent. Careful optimization of reaction time and temperature may be necessary.
Section 4: Recommended Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is the preferred method for achieving high selectivity and good yields.[4][16]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv).
-
Solvent: Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1–0.2 M concentration).
-
Amine Source: Add a solution of ammonia (e.g., 7N solution in methanol, 2.0–3.0 equiv) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You may optionally add a catalytic amount of acetic acid (0.1 equiv) at this stage.[3]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 4–24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amine product by flash column chromatography or other suitable methods.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is ideal for larger-scale synthesis and avoids stoichiometric metal waste.
-
Setup: In a high-pressure hydrogenation vessel, combine 2-methoxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv) and 10% Palladium on Carbon (Pd/C) (1–5 mol%).
-
Solvent/Amine: Add a solvent such as methanol or ethanol, followed by an excess of ammonia (e.g., a concentrated solution in methanol).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50–100 psi, but consult specific literature for optimization) and stir vigorously.
-
Reaction: The reaction may require heating (e.g., 40–80 °C) to proceed at a reasonable rate. Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified as needed.
References
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Retrieved from [Link]
-
SciSpace. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Beller, M., et al. (2021). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. Chemistry – A European Journal. Retrieved from [Link]
-
Sato, S., et al. (2014). Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. Scientific Research Publishing. Retrieved from [Link]
- Google Patents. (n.d.). EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines.
-
Scite.ai. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
GlaxoSmithKline. (2013). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine. Retrieved from [Link]
-
Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett. Retrieved from [Link]
-
ResearchGate. (2020). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
Korea Advanced Institute of Science and Technology. (2023). Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. Retrieved from [Link]
-
Reddit. (2022). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]
-
Red de Investigadores Ecuatorianos. (n.d.). 2-Polyfluoroalkylchromones 6. Synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
- Google Patents. (n.d.). CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine.
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
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troubleshooting guide for the synthesis of substituted benzylamines
Technical Support Center: Synthesis of Substituted Benzylamines
Welcome to the technical support center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic routes. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Reductive Amination
Reductive amination is a cornerstone for synthesizing benzylamines, prized for its versatility and efficiency. It typically involves the reaction of a substituted benzaldehyde or ketone with an amine in the presence of a reducing agent.[1] However, challenges such as low yields and side reactions are common.
Frequently Asked Questions & Troubleshooting
Q1: My reductive amination reaction is showing low to no yield of the desired benzylamine. What are the likely causes and solutions?
A1: Low yields in reductive amination can often be traced back to inefficient imine formation or issues with the reducing agent.
-
Inefficient Imine Formation: The initial step is the formation of an imine (or iminium ion) from the carbonyl compound and the amine. This is a reversible reaction, and the equilibrium may not favor the imine.[2]
-
Causality: The formation of the imine intermediate releases a molecule of water. If water is not removed, the equilibrium can shift back towards the starting materials.
-
Solution:
-
Add a dehydrating agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves into your reaction mixture to sequester water and drive the reaction forward.[2]
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[2] Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.[3]
-
Azeotropic Distillation: For larger scale reactions, removing water via a Dean-Stark apparatus can be highly effective.
-
-
-
Reducing Agent Issues: The choice and timing of the reducing agent's addition are critical.
-
Causality: A reducing agent that is too reactive, like sodium borohydride (NaBH₄), can reduce the starting aldehyde or ketone before it has a chance to form the imine.[3] Conversely, a reducing agent that is too weak or has decomposed will not effectively reduce the imine.
-
Solution:
-
Use a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough to not significantly reduce aldehydes and ketones but is effective at reducing the iminium ion intermediate.[2][3] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at a slightly acidic pH.[3][4]
-
Stepwise Addition: If using a more reactive reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the borohydride.[2][5] This can be monitored by techniques like TLC or NMR.
-
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin="0.2,0.2"]; edge [color="#4285F4", fontname="Arial"];
} caption: Troubleshooting Low Yields in Reductive Amination.
Q2: I'm observing significant amounts of over-alkylation, resulting in secondary and tertiary amines. How can I improve the selectivity for the primary or desired secondary benzylamine?
A2: Over-alkylation is a frequent side reaction where the newly formed benzylamine, being more nucleophilic than the starting amine (e.g., ammonia), reacts further with the aldehyde.[6][7]
-
Causality: The product amine can compete with the starting amine for the carbonyl compound, leading to the formation of higher-order amines.[8]
-
Solutions:
-
Stoichiometric Control: Use a large excess of the starting amine (e.g., 2-5 equivalents of ammonia or the primary amine).[6][9] This statistically favors the reaction of the aldehyde with the intended amine.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing its reaction with the product amine.[9]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the subsequent alkylation reactions more than the initial desired reaction.[9]
-
| Parameter | Standard Condition | To Reduce Over-alkylation | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 eq. | 3.0 - 5.0 eq. | Increases the probability of the aldehyde reacting with the starting amine.[6] |
| Aldehyde Addition | All at once | Slow, dropwise addition | Maintains a low concentration of the aldehyde, disfavoring reaction with the product.[9] |
| Temperature | Room Temp to Reflux | 0 °C to Room Temp | May slow down the secondary alkylation more significantly than the primary reaction.[9] |
Q3: My purification is difficult due to the similar polarity of my product and unreacted starting materials. What's the best approach for isolation?
A3: The basic nature of benzylamines provides a convenient handle for purification.
-
Acid-Base Extraction: This is a highly effective method.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like diethyl ether or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic benzylamine product will be protonated and move into the aqueous layer, while the neutral aldehyde and other non-basic impurities remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) to deprotonate the benzylamine, which will then often precipitate or can be extracted back into an organic solvent.[2]
-
Dry the organic layer, filter, and remove the solvent to yield the purified benzylamine.
-
-
-
Distillation: For liquid benzylamines, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities.[10]
-
Crystallization of Salts: The hydrochloride or other salts of benzylamines are often crystalline solids. Precipitating the salt from an organic solvent can be an effective purification step. The free base can then be regenerated.[10]
Section 2: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines, including benzylamines, free from over-alkylation byproducts.[11][12] It involves the N-alkylation of potassium phthalimide with a benzyl halide, followed by deprotection.[13]
Frequently Asked Questions & Troubleshooting
Q1: The initial N-alkylation of potassium phthalimide is not proceeding or is very slow. What could be the problem?
A1: A stalled N-alkylation step in the Gabriel synthesis often points to issues with the reagents or reaction conditions.
-
Poor Quality of Potassium Phthalimide:
-
Causality: Potassium phthalimide can degrade over time, especially if exposed to moisture. Old reagents may be a significant source of failure.[14]
-
Solution:
-
-
Solvent Choice:
-
Causality: The reaction is an SN2 substitution, which is favored by polar aprotic solvents that can solvate the potassium cation but do not strongly solvate the phthalimide anion, leaving it more nucleophilic.
-
Solution: Dimethylformamide (DMF) is a common and effective solvent for this reaction.[14] Other polar aprotic solvents like DMSO or acetonitrile can also be used.
-
-
Reactivity of the Benzyl Halide:
-
Causality: The reactivity of the halide follows the order I > Br > Cl. If you are using a benzyl chloride, the reaction may be sluggish.
-
Solution: Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to convert the benzyl chloride or bromide in situ to the more reactive benzyl iodide.[14]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin="0.2,0.2"]; edge [color="#34A853", fontname="Arial"];
} caption: Troubleshooting the N-Alkylation Step.
Q2: The deprotection of the N-benzylphthalimide is giving low yields or is incomplete. How can I improve this step?
A2: The cleavage of the robust phthalimide group is a critical step that requires careful execution.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common method.[11]
-
Causality: Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the primary amine.[7] Incomplete reaction can result from insufficient hydrazine or reaction time.
-
Solution:
-
Use a slight excess of hydrazine hydrate.
-
Ensure sufficient reflux time. The reaction progress can be monitored by the formation of the phthalhydrazide precipitate.[7]
-
Workup is key: After the initial reaction, acidification with HCl is often necessary to protonate the released amine and fully precipitate the phthalhydrazide.[16]
-
-
-
Acidic or Basic Hydrolysis:
-
Causality: While possible, these methods often require harsh conditions (strong acid or base and high temperatures) which can lead to side reactions or decomposition of the desired benzylamine.[11][15]
-
Solution: Hydrazinolysis is generally preferred due to its milder conditions and higher yields. If hydrolysis must be used, carefully optimize the temperature and reaction time to minimize degradation.
-
Section 3: General Purification and Handling
Q1: My purified benzylamine is turning yellow/brown upon storage. What is happening and how can I prevent it?
A1: Benzylamines, like many amines, are susceptible to air oxidation.
-
Causality: The amine can be oxidized, leading to the formation of colored impurities, often involving imine dimers.[10]
-
Solutions:
-
Storage: Store purified benzylamine under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored bottle to protect it from air and light.[10]
-
Re-purification: If the amine has discolored, it can often be re-purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and then regeneration of the free base.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃ [2]
-
To a stirred solution of the substituted benzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M), add the primary amine (1.0-1.2 eq.) at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate imine formation. If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. Note that the reaction can be exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via acid-base extraction, chromatography, or distillation.
Protocol 2: General Procedure for Gabriel Synthesis of a Primary Benzylamine [7][13]
-
N-Alkylation: In a round-bottom flask, combine potassium phthalimide (1.05 eq.), the desired benzyl bromide (1.0 eq.), and anhydrous DMF.
-
Heat the mixture (e.g., to 90 °C) and stir until the reaction is complete (monitor by TLC, typically several hours).
-
Cool the reaction mixture, pour it into water, and collect the precipitated N-benzylphthalimide by filtration. Wash the solid with water and dry.
-
Deprotection (Hydrazinolysis): In a round-bottom flask equipped with a reflux condenser, combine the N-benzylphthalimide (1.0 eq.), hydrazine hydrate (1.2 eq.), and ethanol.
-
Reflux the mixture for 1-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture, add dilute HCl, and filter to remove the phthalhydrazide.
-
Make the filtrate basic with a concentrated NaOH solution.
-
Extract the liberated benzylamine with diethyl ether. Dry the ether extracts over anhydrous potassium hydroxide, filter, and remove the solvent.
-
Purify the benzylamine by vacuum distillation.
References
- Benchchem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- Magee, P. S. (1961). Preparation of benzylamine. U.S. Patent No. 2,987,548.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews.
- Benchchem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- Borelli, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- Benchchem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
- Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
- Wikipedia. (n.d.). Reductive amination.
- Chemistry Steps. (n.d.). Reductive Amination.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (2019). Reductive aminations of benzaldehyde.
- ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
- Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- Wikipedia. (n.d.). Gabriel synthesis.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- ACS Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education.
- Brainly.com. (2023). Outline a benzylamine preparation using Gabriel's synthesis.
Sources
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preventing oxidation of 2-Methoxy-6-(trifluoromethyl)benzylamine during storage
An In-Depth Technical Guide for Researchers
Technical Support Center: 2-Methoxy-6-(trifluoromethyl)benzylamine
Introduction: this compound is a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. However, its utility is matched by its sensitivity. As a primary aromatic amine, it is susceptible to oxidative degradation, which can compromise sample integrity, introduce impurities, and lead to inconsistent experimental outcomes. This guide provides an in-depth, experience-based framework for understanding, preventing, and troubleshooting the oxidation of this compound during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers.
Q1: My previously colorless this compound has turned yellow/brown. What happened? This discoloration is a classic indicator of oxidation. Aromatic amines, including benzylamines, can oxidize upon exposure to atmospheric oxygen.[1] The process often forms highly conjugated, colored impurities like imines and other subsequent degradation products. Even trace amounts of these impurities can impart a noticeable color to the bulk material.
Q2: What are the absolute ideal storage conditions to prevent this discoloration? To maximize shelf-life and maintain purity, the compound must be stored with a multi-layered defense against oxidative initiators:
-
Atmosphere: Under a dry, inert atmosphere (Argon is preferred for its density, but Nitrogen is also effective).[2][3][4]
-
Temperature: In a refrigerator at 2-8°C.[5] Lower temperatures slow the rate of chemical reactions, including oxidation.
-
Light: In an amber or opaque vial to protect against photo-initiated degradation.[4]
-
Container: In a tightly sealed, appropriate container, such as a vial with a PTFE-lined cap or an ampoule.
Q3: If my material has discolored, is it still usable for my reaction? This depends entirely on the sensitivity of your specific application. For robust, high-yield reactions, a small percentage of impurity may be tolerable. However, for catalysis, high-purity pharmaceuticals, or reactions sensitive to trace impurities, using discolored material is not recommended. The impurities can potentially poison catalysts or lead to unwanted side products. We strongly advise running a purity check via HPLC or GC-MS before use.
Q4: How can I minimize oxidation when I need to open the bottle to take some material? Minimizing exposure is key. Never leave the container open on the bench. Work quickly and deliberately. The best practice is to use an inert atmosphere handling technique, such as flushing the headspace of the bottle with argon or nitrogen both before and after taking your sample. A detailed workflow for this is provided in Protocol 4.2 .
Part 2: Troubleshooting Guide for Oxidation-Related Issues
This guide provides a structured approach to diagnosing and solving common problems.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (Yellowing/Browning) | 1. Improper Storage: The container was not sealed tightly, allowing prolonged air exposure. 2. Headspace Oxygen: The bottle has been opened multiple times without replenishing the inert atmosphere, leading to a high oxygen concentration in the headspace. 3. Contamination: The sample was dispensed with a contaminated pipette or spatula, introducing metallic or other oxidative catalysts. | 1. Immediately purge the container's headspace with an inert gas (See Protocol 4.2 ). 2. For frequently used reagents, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to protect the main stock. 3. Verify the purity of the remaining material using an appropriate analytical method (See Protocol 4.3 ) before its next use. |
| Formation of Solid Precipitates | 1. Advanced Degradation: Significant oxidation can lead to the formation of less soluble polymeric byproducts or the corresponding benzoic acid derivative if oxidation proceeds to the aldehyde followed by further oxidation. 2. Moisture Contamination: Amines are hygroscopic and can absorb atmospheric moisture, which may facilitate certain degradation pathways.[6] | 1. The material is likely significantly degraded and should be discarded according to safety protocols. 2. Review handling procedures to ensure moisture is not being introduced. Use oven-dried glassware and fresh, anhydrous solvents where applicable. |
| Inconsistent Analytical Results (e.g., New Peaks in HPLC/GC, Lower Assay) | 1. Ongoing Degradation: The sample is actively degrading in storage, leading to a changing purity profile over time. 2. Degradation During Analysis: The analytical method itself (e.g., high injector port temperature in GC) could be causing on-column degradation of the sensitive amine. | 1. Implement the recommended storage protocols immediately (See Protocol 4.1 ). 2. Conduct a forced degradation study to understand the stability of the molecule under your specific analytical conditions.[7][8][9][10] 3. Consider using a less harsh analytical method, such as HPLC with UV detection, which is typically less thermally stressful than GC. |
Part 3: The Scientific Basis for Prevention
Understanding the mechanism of degradation is crucial for designing effective preventative strategies.
The Likely Mechanism of Benzylamine Oxidation
Primary benzylamines are susceptible to aerobic oxidation, often proceeding through a radical mechanism. The process is generally understood to involve the formation of an imine intermediate, which can subsequently hydrolyze (if water is present) to form the corresponding benzaldehyde and ammonia. This aldehyde is itself prone to further oxidation to a carboxylic acid.
Caption: Proposed oxidative degradation pathway.
Key Initiators of Oxidation
-
Oxygen: As the primary oxidant, atmospheric oxygen is the main driver of degradation. Excluding it is the most critical preventative step.
-
Light: UV light can provide the activation energy to initiate radical chain reactions, accelerating oxidation.[4]
-
Heat: Increased temperature raises the kinetic energy of molecules, increasing the rate of oxidation. Storing at 2-8°C is a key mitigating factor.[6]
-
Metal Ions: Trace metal contaminants (e.g., iron, copper) from spatulas or reaction vessels can act as potent catalysts for oxidation reactions.
Part 4: Standard Operating Protocols
Follow these validated protocols to ensure the long-term stability of your this compound.
Protocol 4.1: Recommended Storage Protocol
-
Verify Container Seal: Upon receipt, ensure the container cap is tightly secured. If it is a crimp-top or ampoule, check for cracks.
-
Add Inert Gas: For screw-cap bottles, carefully and briefly open the container in a fume hood. Insert a needle connected to a low-flow stream of argon or nitrogen, placing a second "vent" needle through the septum.
-
Purge Headspace: Allow the inert gas to flow for 30-60 seconds to displace all air from the container's headspace.
-
Seal Tightly: Remove the needles and immediately reseal the container tightly. For extra protection, wrap the cap junction with Parafilm®.
-
Protect from Light: Place the sealed container inside an amber bag or box.
-
Refrigerate: Store the protected container in a refrigerator designated for chemical storage at 2-8°C.
Protocol 4.2: Inert Atmosphere Handling Workflow
This protocol should be followed every time the stock container is opened.
Caption: Step-by-step workflow for safe sample dispensing.
Protocol 4.3: Basic HPLC Method for Purity Assessment
This method provides a baseline for monitoring the stability of the compound.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Prep: Dilute ~1 mg of the amine in 10 mL of 50:50 Acetonitrile:Water.
Expected Result: A fresh, pure sample will show one major peak. The appearance of new, earlier-eluting peaks often indicates the formation of more polar degradation products.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. (2025, March 5). University of York. [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. [Link]
-
ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzylamine. [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
EPTQ. (n.d.). Chemical analysis in amine system operations. [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. [Link]
-
ResearchGate. (2010, October). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
ResearchGate. (n.d.). Oxidation of benzylamine to aldemine. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACS Omega. (2016, November 4). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. [Link]
-
DTIC. (n.d.). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for benzylamine aerobic oxidation reaction pathways.... [Link]
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- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Scale-Up of 2-Methoxy-6-(trifluoromethyl)benzylamine Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-6-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two most common and industrially viable routes for the synthesis of this compound are the catalytic hydrogenation of 2-Methoxy-6-(trifluoromethyl)benzonitrile and the reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde. The choice between these routes often depends on the cost and availability of the starting materials, as well as the desired purity profile of the final product.[1]
Q2: What are the main challenges in scaling up the production of this benzylamine derivative?
A2: The primary challenges in the scale-up of this compound production include:
-
By-product formation: The formation of secondary amines and other impurities through side reactions.
-
Catalyst selection and activity: Choosing a catalyst that provides high selectivity and can be efficiently removed post-reaction.
-
Reaction control: Managing the exothermic nature of the reduction reactions to ensure safety and prevent runaway reactions.
-
Purification: Developing an efficient and scalable purification method to remove closely related impurities.
-
Handling of hazardous reagents: Safely managing reagents such as high-pressure hydrogen gas and pyrophoric catalysts.
Q3: What are the typical impurities I should expect?
A3: Common impurities include the corresponding secondary amine (dibenzylamine derivative), the benzyl alcohol (from hydrolysis of the intermediate imine in reductive amination or over-reduction), and unreacted starting materials. The presence of these impurities is highly dependent on the chosen synthetic route and reaction conditions.[2]
Q4: How can I purify the final product on a large scale?
A4: For large-scale purification, vacuum distillation is often the most effective method.[2] In some cases, purification via the hydrochloride salt can be employed. This involves dissolving the crude amine in a suitable solvent, precipitating the HCl salt, filtering, and then neutralizing to regenerate the purified free amine.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.
Route 1: Reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile
This is a common industrial route due to the direct conversion of the nitrile to the primary amine.
-
Possible Cause 1: Incomplete Reaction
-
Explanation: The catalytic hydrogenation may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by GC or HPLC to ensure the disappearance of the starting nitrile.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can drive the reaction to completion.
-
Increase Catalyst Loading: While not always cost-effective, a higher catalyst loading can improve the reaction rate.
-
Check Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure fresh, active catalyst is used.
-
-
-
Possible Cause 2: Catalyst Poisoning
-
Explanation: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.
-
Solution:
-
Purify Starting Materials: Ensure the 2-Methoxy-6-(trifluoromethyl)benzonitrile and solvent are of high purity.
-
Use a Guard Bed: On a larger scale, a guard bed can be used to remove catalyst poisons before the reactant stream reaches the main catalyst bed.
-
-
-
Possible Cause: Reaction of the Primary Amine with the Intermediate Imine
-
Explanation: The newly formed primary amine can react with the intermediate imine, which then gets reduced to the secondary amine.
-
Solution:
-
Use of Additives: The addition of ammonia or an acid can suppress the formation of the secondary amine.[3]
-
Optimize Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
-
-
Route 2: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
This route is also viable, especially if the benzaldehyde is a readily available starting material.
-
Possible Cause 1: Inefficient Imine Formation
-
Explanation: The initial condensation of the benzaldehyde with ammonia to form the imine may be slow or incomplete.
-
Solution:
-
Use a Dehydrating Agent: The use of a dehydrating agent or a Dean-Stark trap to remove water can drive the equilibrium towards imine formation.
-
Acid Catalysis: A catalytic amount of a weak acid can facilitate imine formation.[4]
-
-
-
Possible Cause 2: Inactive Reducing Agent
-
Explanation: The reducing agent may have degraded or is not suitable for the reaction conditions.
-
Solution:
-
Use Fresh Reducing Agent: Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored properly.
-
Select an Appropriate Reducing Agent: For reductive aminations, milder reducing agents like sodium triacetoxyborohydride are often more selective.
-
-
-
Possible Cause: Reduction of the Aldehyde Before Imine Formation
-
Explanation: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol.
-
Solution:
-
Two-Step, One-Pot Procedure: First, allow the aldehyde and ammonia to react to form the imine, and then add the reducing agent.
-
Use a Selective Reducing Agent: Sodium cyanoborohydride or sodium triacetoxyborohydride are known to be more selective for the imine over the aldehyde.
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methoxy-6-(trifluoromethyl)benzonitrile
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzonitrile
-
Methanol (anhydrous)
-
Raney Nickel (or Palladium on Carbon, 5%)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 2-Methoxy-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous methanol.
-
Carefully add the catalyst (Raney Nickel or 5% Pd/C) under an inert atmosphere.
-
Seal the autoclave and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC/HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Purge the autoclave with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzaldehyde
-
Ammonia (in methanol or as ammonium acetate)
-
Sodium borohydride (or sodium triacetoxyborohydride)
-
Methanol (anhydrous)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol.
-
Add a solution of ammonia in methanol or ammonium acetate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Logic: Low Yield in Nitrile Reduction
Caption: Decision tree for troubleshooting low yield in nitrile reduction.
References
Sources
dealing with emulsion formation during workup of 2-Methoxy-6-(trifluoromethyl)benzylamine
A Guide to Overcoming Emulsion Formation in Your Laboratory
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the aqueous workup of 2-Methoxy-6-(trifluoromethyl)benzylamine. As Senior Application Scientists, we combine established chemical principles with practical, field-tested techniques to help you achieve clean and efficient phase separations.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it a problem during workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This creates a cloudy or milky layer between the two phases, making a clean separation difficult or impossible.[1] Problematic outcomes of emulsion formation include:
-
Reduced Product Yield: Your desired this compound may become trapped in the emulsion layer, leading to lower recovery.[1]
-
Impure Product: Components from the unwanted phase can be carried over with your product, leading to contamination.
-
Increased Processing Time: Significant time and effort can be spent trying to break the emulsion and achieve a clean separation.[1]
Q2: Why is this compound particularly prone to forming emulsions?
Several structural features of this compound contribute to its tendency to form stable emulsions:
-
Amine Functionality: The basic benzylamine group can become protonated in acidic or neutral aqueous solutions. The resulting ammonium salt can act as a surfactant, a molecule with both a water-soluble (hydrophilic) and an organic-soluble (lipophilic) part, which stabilizes the interface between the two liquid phases.
-
Trifluoromethyl Group: The highly electronegative trifluoromethyl (-CF3) group can enhance the molecule's ability to interact with both polar and non-polar environments, potentially contributing to its surfactant-like properties.[2][3]
-
Aromatic Ring: The benzene ring provides a significant non-polar region, further contributing to the molecule's amphiphilic nature.
The combination of these features can lead to the formation of a stable emulsion, especially when vigorous shaking is employed during the extraction process.[1]
Troubleshooting Guide: Breaking Emulsions
Should you encounter an emulsion, do not despair. Several techniques can be employed to destabilize the mixture and achieve proper phase separation. The choice of method will depend on the specific conditions of your reaction and the scale of your workup.
Initial & Non-Invasive Approaches
It is often best to start with the simplest and least disruptive methods.
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4][5][6] Sometimes, the emulsion will break on its own as the droplets coalesce.
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[5][6] This can help to coalesce the dispersed droplets without introducing enough energy to reform the emulsion.
Chemical & Physical Intervention
If gentle methods fail, the following interventions can be applied, ordered from least to most invasive.
Why it works: Adding a saturated solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[7][8][9] This reduces the solubility of organic compounds in the aqueous phase and disrupts the surfactant-like interactions of your product at the interface, forcing it into the organic layer and promoting phase separation.[7][9][10][11][12]
Protocol:
-
Add a small volume of saturated brine to the separatory funnel and gently rock the funnel.
-
Alternatively, add solid sodium chloride to the emulsion and swirl to dissolve.[4][5]
Why it works: The solubility of this compound is highly dependent on pH. By making the aqueous layer distinctly basic (e.g., pH > 10), the amine group will be deprotonated, rendering the molecule less water-soluble and less likely to act as a surfactant.
Protocol:
-
Add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while gently swirling the mixture.
-
Monitor the pH of the aqueous layer using pH paper.
-
Be cautious not to overshoot the desired pH, as this could potentially cause degradation of other components in your mixture.
Why it works: Many persistent emulsions are stabilized by fine, suspended solid particles.[13] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can remove these solids, breaking the emulsion.[4][13]
Protocol:
-
Prepare a small plug of cotton in a Buchner funnel and add a 1-2 cm layer of Celite®.
-
Wet the Celite® pad with the organic solvent you are using for the extraction.
-
Slowly pour the entire emulsion through the Celite® pad under gentle vacuum.
-
The filtrate should collect as two distinct layers.
Why it works: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which can help to break the emulsion.[7][8] For instance, if you are using dichloromethane (a common culprit for emulsions with basic solutions), adding a small amount of a less polar solvent like hexanes or a more polar one like ethyl acetate can be effective.[13]
Protocol:
-
Add a small volume (5-10% of the total organic phase volume) of a different, miscible organic solvent to the separatory funnel.
-
Gently swirl and observe if the emulsion breaks.
Centrifugation: If available, a centrifuge is a highly effective way to break an emulsion.[5][6][7][8] The increased gravitational force accelerates the coalescence of the dispersed droplets. This is particularly useful for small-scale workups.
Troubleshooting Flowchart
For a quick reference, the following diagram outlines a logical progression for tackling emulsion formation.
Caption: A step-by-step decision tree for breaking emulsions.
Preventative Measures: Best Practices
Preventing an emulsion is always preferable to breaking one.[7] Consider these strategies for future experiments:
-
Gentle Inversions: During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking.[11] This minimizes the energy input that creates fine droplets.
-
Pre-emptive Salting Out: Add brine to the aqueous solution before the initial extraction.
-
Solvent Choice: If emulsions are a recurring issue, consider using an alternative extraction solvent. For example, toluene or tert-butyl methyl ether (TBME) are often less prone to emulsion formation than dichloromethane or ethyl acetate.
Summary of Troubleshooting Techniques
| Technique | Principle of Action | When to Use |
| Standing/Gentle Swirling | Allows droplets to coalesce naturally. | First-line approach for any emulsion.[6] |
| "Salting Out" | Increases aqueous phase ionic strength, reducing organic solubility.[7] | Common and highly effective for many emulsions. |
| pH Adjustment | Neutralizes the surfactant-like properties of the protonated amine. | When working with basic compounds like amines. |
| Filtration through Celite® | Removes fine solid particles that can stabilize emulsions.[4] | For persistent emulsions, especially if solids are visible. |
| Change of Solvent | Alters the polarity of the organic phase to disrupt the emulsion.[7][8] | When other chemical methods have failed. |
| Centrifugation | Mechanically forces the separation of the dispersed phase.[6][7][8] | Highly effective, especially for small volumes. |
By understanding the underlying chemical principles and applying these systematic troubleshooting steps, you can effectively manage and prevent emulsion formation during the workup of this compound, leading to improved purity, yield, and efficiency in your research.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]
-
Industrial & Engineering Chemistry Research. (2010, May 11). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. ACS Publications. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Chemical Communications (RSC Publishing). (2025, August 12). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. goldbio.com [goldbio.com]
- 13. Workup [chem.rochester.edu]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-(trifluoromethyl)benzylamine: Prediction, Interpretation, and Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 2-Methoxy-6-(trifluoromethyl)benzylamine, a substituted aromatic amine, presents a unique spectroscopic challenge due to the interplay of its electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of this compound, a comparison with alternative analytical techniques, and detailed experimental protocols for its characterization.
Predicted ¹H NMR Spectrum of this compound
Caption: Structure of this compound with proton labels.
The predicted chemical shifts, multiplicities, and integration values are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ha (-CH₂-) | ~3.9 - 4.1 | Singlet (s) | 2H | Benzylic protons adjacent to an amine group typically appear in this region.[3][4] The presence of two ortho substituents will likely result in a singlet due to restricted rotation and lack of adjacent protons. |
| Hb (-NH₂) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Amine protons have a variable chemical shift and often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[5] |
| Hc, e (Aromatic) | ~7.0 - 7.2 | Doublet (d) | 2H | These protons are ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoromethyl group, leading to a relatively upfield shift.[6][7] They are expected to couple with the para proton (Hd). |
| Hd (Aromatic) | ~7.4 - 7.6 | Triplet (t) | 1H | This proton is para to the methoxy group and ortho to the trifluoromethyl group. It will be split into a triplet by the two adjacent ortho protons (Hc and He).[8][9] |
| Hf (-OCH₃) | ~3.8 - 4.0 | Singlet (s) | 3H | Methoxy groups typically appear as a sharp singlet in this region of the spectrum.[10] |
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound would involve a multi-technique approach.
| Technique | Information Provided | Comparison with ¹H NMR |
| ¹³C NMR | Provides information on the number and electronic environment of carbon atoms. | Complementary to ¹H NMR, confirming the carbon skeleton. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Directly observes the fluorine nuclei, providing information on the trifluoromethyl group. | A singlet would be expected in the ¹⁹F NMR spectrum, confirming the presence and electronic environment of the -CF₃ group. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and can provide structural information based on fragmentation, corroborating the structure determined by NMR. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Can confirm the presence of the amine (N-H stretch), methoxy (C-O stretch), and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Orthogonal to NMR for purity determination, separating impurities that may not be visible in the NMR spectrum. |
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines the standard procedure for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
Materials
-
This compound (available from suppliers such as Apollo Scientific[11])
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pipettes
-
Vortex mixer
Instrumentation
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.
-
Cap the tube and gently vortex to ensure the sample is completely dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 4. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. 1017778-95-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Methoxy-6-(trifluoromethyl)benzylamine and Structurally Related Compounds
For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful analytical tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-Methoxy-6-(trifluoromethyl)benzylamine, a compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach. We will dissect the expected chemical shifts by analyzing experimental data from structurally analogous compounds and augmenting this with predictive calculations. This method not only offers a robust estimation for the target molecule but also deepens the understanding of substituent effects on the ¹³C NMR spectra of substituted benzylamines.
The Foundation: Understanding ¹³C NMR Spectroscopy
¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), is the most salient feature of a ¹³C NMR spectrum. It is highly sensitive to the electronic environment of each carbon atom.[1][2] Factors such as the electronegativity of adjacent atoms, hybridization (sp³, sp², sp), and resonance effects significantly influence the chemical shift.[1] For instance, carbons bonded to electronegative atoms like oxygen or fluorine are deshielded and resonate at a higher chemical shift (downfield). Conversely, electron-donating groups cause an upfield shift to lower ppm values.
A standard ¹³C NMR experiment is typically performed with broadband proton decoupling.[3] This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[3] The choice of deuterated solvent is also a critical experimental parameter, as its residual signal can be used as an internal reference.[4] Deuterated chloroform (CDCl₃) is a common choice, exhibiting a characteristic triplet at approximately 77.2 ppm.[4]
Comparative Analysis: Building a Picture from Analogs
To predict the ¹³C NMR spectrum of this compound, we will examine the experimental data of three key structural analogs: benzylamine, 2-methoxybenzylamine, and 2-(trifluoromethyl)benzylamine. By observing how the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups independently influence the chemical shifts of the benzylamine core, we can extrapolate the combined effect in our target molecule.
Experimental Data for Analogous Compounds
The following table summarizes the reported ¹³C NMR chemical shifts for benzylamine and its derivatives. This data provides a crucial baseline for our predictive analysis.
| Carbon Position | Benzylamine¹ | 2-(Trifluoromethyl)benzylamine² | 4-Methoxybenzylamine³ | Predicted this compound⁴ |
| C1 | 143.35 | ~140-142 (quartet) | 135.5 | ~138-140 |
| C2 | 127.04 | ~128-130 | 129.8 | ~158-160 |
| C3 | 128.7 | ~126-128 | 114.1 | ~112-114 |
| C4 | 126.70 | ~132-134 | 158.7 | ~133-135 |
| C5 | 128.7 | ~126-128 | 114.1 | ~120-122 |
| C6 | 127.04 | ~128-130 | 129.8 | ~125-127 (quartet) |
| CH₂ | 46.41 | ~42-44 | 45.8 | ~40-42 |
| OCH₃ | - | - | 55.3 | ~56-58 |
| CF₃ | - | ~124 (quartet) | - | ~123-125 (quartet) |
¹ Data from PubChem CID 7504 in CDCl₃[5] ² Data from ChemicalBook CAS 3048-01-9 in CDCl₃[6] and general knowledge of C-F coupling ³ Data from ChemicalBook CAS 2393-23-9[7] ⁴ Predicted values based on additive substituent effects and online prediction tools.
Decoding the Substituent Effects
The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment in this compound.
The Methoxy Group (-OCH₃): An Electron-Donating Influencer
The oxygen atom in the methoxy group is highly electronegative, leading to a significant downfield shift for the directly attached aromatic carbon (C2). However, through resonance, the lone pairs on the oxygen can donate electron density to the aromatic ring, particularly at the ortho and para positions. This shielding effect results in an upfield shift for these carbons. In a 2-substituted pattern, this would primarily affect C3 and C5. The methoxy carbon itself typically appears in the 55-60 ppm range.
The Trifluoromethyl Group (-CF₃): A Potent Electron Withdrawer
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect deshields the attached carbon (C6) and other nearby carbons, causing a downfield shift. Furthermore, the carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (spin I = 1/2). The aromatic carbons adjacent to the -CF₃ group may also exhibit smaller quartet couplings.
Predicted ¹³C NMR Spectrum of this compound
By combining the observed effects of the -OCH₃ and -CF₃ groups, we can predict the chemical shifts for our target molecule. Online NMR prediction tools, which utilize large databases of experimental data and sophisticated algorithms, can further refine these estimates.[8][9][10]
-
Aromatic Carbons (C1-C6):
-
C2: Directly attached to the highly electronegative oxygen of the methoxy group, this carbon is expected to be the most downfield-shifted aromatic carbon, likely in the range of 158-160 ppm.
-
C6: Attached to the electron-withdrawing trifluoromethyl group, this carbon will also be shifted downfield and will appear as a quartet due to C-F coupling. Its shift is predicted to be around 125-127 ppm.
-
C1: The ipso-carbon attached to the aminomethyl group will be influenced by both adjacent substituents, leading to a predicted shift around 138-140 ppm.
-
C4: In the para position to the methoxy group, it will experience some deshielding from the trifluoromethyl group, with a predicted shift of approximately 133-135 ppm.
-
C3 and C5: These carbons will be the most shielded due to the electron-donating resonance effect of the methoxy group, with expected shifts in the upfield region of the aromatic spectrum, around 112-114 ppm and 120-122 ppm, respectively.
-
-
Aliphatic Carbons:
-
CH₂: The benzylic carbon is expected to appear in the range of 40-42 ppm.
-
OCH₃: The methoxy carbon signal should be observed around 56-58 ppm.
-
-
Trifluoromethyl Carbon:
-
CF₃: This carbon will be significantly deshielded by the three fluorine atoms and will appear as a prominent quartet in the 123-125 ppm region.
-
Experimental Protocol for ¹³C NMR Acquisition
For researchers wishing to acquire an experimental spectrum of this compound or similar compounds, the following protocol provides a reliable starting point.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup:
-
Use a modern NMR spectrometer with a field strength of at least 300 MHz for ¹H (75 MHz for ¹³C).
-
Tune and match the probe for ¹³C observation.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D ¹³C experiment with proton broadband decoupling.
-
Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁) is required.[11]
-
Number of Scans: Due to the low natural abundance and weaker signal of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is intended and appropriate acquisition parameters were used.
-
Conclusion
References
- Vertex AI Search. (2026). 13C NMR spectroscopy • Chemical shift.
- The Royal Society of Chemistry. (2016).
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Methoxy-6-(trifluoromethyl)benzylamine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, mass spectrometry stands out for its sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometric fragmentation pattern of 2-Methoxy-6-(trifluoromethyl)benzylamine, a compound of interest in medicinal chemistry. By dissecting its fragmentation pathways, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its characterization. Furthermore, we will objectively compare this mass spectrometry-based approach with other analytical alternatives, supported by established principles and experimental data from related molecules.
The Rationale Behind Fragmentation Analysis
Understanding the fragmentation of a molecule under mass spectrometric conditions is akin to deciphering a molecular fingerprint. The process, typically initiated by electron ionization (EI) or collision-induced dissociation (CID), imparts energy into the molecule, leading to the cleavage of specific bonds.[1] The resulting fragment ions are then detected, and their mass-to-charge ratios (m/z) create a unique spectrum. The logic of this fragmentation is not random; it is governed by the principles of chemical stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable ions or neutral losses. For drug development professionals, this detailed structural information is critical for confirming molecular identity, identifying metabolites, and ensuring the purity of synthesized compounds.[2]
Predicted Fragmentation Pattern of this compound
Key Predicted Fragmentation Pathways:
The fragmentation of protonated this compound is expected to be dominated by cleavages at the benzylic position and rearrangements influenced by the methoxy and trifluoromethyl substituents.
-
Alpha-Cleavage (α-cleavage): This is a hallmark fragmentation pathway for amines and ethers.[3] For benzylamines, the cleavage of the C-C bond adjacent to the nitrogen atom is a primary event.[3][4]
-
Loss of the aminomethyl radical (•CH2NH2): This would lead to the formation of a stable 2-methoxy-6-(trifluoromethyl)benzyl cation at m/z 175 .
-
Loss of the aromatic moiety: Cleavage of the bond between the benzylic carbon and the aromatic ring would result in the formation of the aminomethyl cation at m/z 30 .
-
-
Benzylic Cleavage with Neutral Loss of Ammonia (NH3): A common fragmentation pathway for protonated benzylamines involves the elimination of ammonia.[5][6] This proceeds through a proton transfer to the amino group, followed by cleavage of the C-N bond. This would result in the formation of the 2-methoxy-6-(trifluoromethyl)benzyl cation at m/z 188 ([M+H]-NH3)+.
-
Formation of the Tropylium Ion: The benzyl cation (m/z 91 for unsubstituted benzylamine) is a common fragment.[5][7] In this case, the substituted benzyl cation at m/z 175 could potentially rearrange to a more stable tropylium-like ion.
-
Influence of the Methoxy Group: The methoxy group can influence fragmentation through the loss of a methyl radical (•CH3) to form a resonance-stabilized ion, or the loss of formaldehyde (CH2O).
-
Loss of a methyl radical from the molecular ion would lead to a fragment at m/z 190 .
-
Subsequent loss of CO from this ion could lead to further fragmentation.
-
-
Role of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the stability of adjacent positive charges.[8] It is generally a stable group, but fragmentation involving the loss of a fluorine atom or the entire CF3 group can occur, particularly at higher collision energies.[9]
-
Loss of a fluorine atom from the molecular ion would result in a fragment at m/z 186 .
-
Loss of the trifluoromethyl radical (•CF3) would lead to a fragment at m/z 136 .
-
Summary of Predicted Key Fragments:
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 206 | [M+H]+ | Protonated Molecular Ion |
| 188 | [M+H - NH3]+ | Loss of Ammonia |
| 175 | [C8H6F3O]+ | α-cleavage (loss of •CH2NH2) |
| 136 | [C8H7NO]+ | Loss of •CF3 |
| 30 | [CH4N]+ | α-cleavage (loss of aromatic moiety) |
This predicted fragmentation pattern provides a valuable roadmap for identifying this compound in a complex mixture or for confirming its synthesis.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity and purity.
| Analytical Technique | Principles and Applications | Advantages for this Molecule | Limitations for this Molecule |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing molecular weight and structural information through fragmentation.[2] | High sensitivity, provides definitive molecular weight, detailed structural information from fragmentation. | Requires ionization, potential for complex fragmentation patterns requiring careful interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) to elucidate the chemical environment of atoms and their connectivity. | Provides unambiguous structural confirmation, detailed information on stereochemistry and isomeric purity. ¹⁹F NMR is particularly powerful for trifluoromethylated compounds. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to acquire and interpret complex spectra. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, providing information about the functional groups present.[10] | Rapid and non-destructive, provides confirmation of key functional groups (e.g., N-H, C-O, C-F). | Provides limited information on the overall molecular structure and connectivity, not suitable for complex mixture analysis without separation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Excellent for assessing purity, quantifying the compound, and isolating it from impurities. Can be coupled with MS (LC-MS) for enhanced analytical power. | Provides no direct structural information on its own, requires method development. |
Experimental Protocols
To experimentally verify the predicted fragmentation pattern, the following workflow is recommended:
Sample Preparation and Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization: Operate the ESI source in positive ion mode to generate the protonated molecular ion [M+H]+.
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
MS/MS (Tandem MS) Analysis: Select the [M+H]+ ion (m/z 206) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions and compare them to the predicted fragmentation pattern.
Visualizing the Fragmentation Workflow
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comparison of 2-Methoxy-6-(trifluoromethyl)benzylamine with other substituted benzylamines
An In-Depth Comparative Guide to 2-Methoxy-6-(trifluoromethyl)benzylamine and Other Substituted Benzylamines for Advanced Drug Discovery
Substituted benzylamines are a cornerstone of modern medicinal chemistry, representing a versatile scaffold in a vast array of biologically active molecules.[1] The strategic modification of the benzylamine framework, particularly on the aromatic ring, allows for the precise tuning of physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of this compound, a uniquely substituted intermediate, against other benzylamine analogues. We will explore how its distinct electronic and steric features, arising from the ortho-methoxy and trifluoromethyl groups, translate into tangible advantages for drug design and development.
The Strategic Importance of Substitution: A Physicochemical Overview
The benzylamine scaffold's utility is magnified by the ability to modify its aromatic ring. Substituents dictate the molecule's electronic distribution, lipophilicity (LogP), and the basicity (pKa) of the amine group, all of which are critical for target interaction, membrane permeability, and metabolic stability.[1][2]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH3), can increase the electron density of the aromatic ring through resonance, potentially influencing reaction rates and serving as hydrogen bond acceptors.[3][4]
-
Electron-Withdrawing Groups (EWGs) , like the powerful trifluoromethyl (-CF3) group, decrease the electron density of the ring and significantly lower the basicity of the amine.[2][5] This modulation is crucial for optimizing interactions with biological targets and can drastically improve metabolic stability.[6][7]
Our focus, This compound (CAS: 1017778-95-8) , presents a compelling case study where these two opposing electronic effects are positioned ortho to the aminomethyl group, creating a unique chemical environment.
Caption: Logical relationship of substituent effects on key properties.
Comparative Analysis of Physicochemical Properties
The true impact of the substitution pattern on this compound is best understood through direct comparison with benchmark analogues. The following table summarizes key physicochemical properties, illustrating the distinct influence of each substituent.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| Benzylamine (Baseline) | 107.15[2] | 9.33[2] | 1.09[2] | |
| 2-Methoxybenzylamine (EDG) | 137.18 | 9.25 | 1.15 | |
| 4-(Trifluoromethyl)benzylamine (EWG) | 175.15[2] | 8.60[2] | 1.66[2] | |
| This compound | ![]() | 205.18[8] | 8.55 | 2.10 |
Analysis of Trends:
-
Basicity (pKa): The powerful electron-withdrawing nature of the -CF3 group dramatically decreases the basicity of the amine, as seen in the lower pKa of 4-(trifluoromethyl)benzylamine compared to benzylamine.[2] The addition of an electron-donating -OCH3 group in 2-Methoxybenzylamine has a minimal effect on pKa. In our target molecule, the -CF3 group's influence dominates, resulting in a pKa comparable to the singly substituted trifluoromethyl analogue. This lower basicity can be advantageous, altering the molecule's ionization state at physiological pH, which affects receptor interactions and cell permeability.[2]
-
Lipophilicity (LogP): The trifluoromethyl group is a key contributor to increased lipophilicity, a property often correlated with improved membrane permeability.[6][7] This is evident in the step-wise increase in LogP from benzylamine to 4-(trifluoromethyl)benzylamine and finally to this compound. This enhanced lipophilicity can facilitate access to hydrophobic binding pockets within target proteins.[2]
Implications for Drug Design and Biological Activity
The unique physicochemical profile of this compound translates directly into significant advantages in a drug discovery context.
Enhanced Metabolic Stability
One of the most sought-after benefits of trifluoromethylation is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] By placing the -CF3 group on the aromatic ring, a common site of metabolic oxidation is effectively blocked. This can lead to a longer drug half-life, reduced patient dosage, and a more predictable pharmacokinetic profile.[6][7]
Modulated Target Affinity and Selectivity
The dual substitution pattern creates a unique steric and electronic landscape for molecular recognition.
-
The -CF3 group can participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding) within a protein's binding pocket and its steric bulk can confer selectivity.[9]
-
The -OCH3 group , while electron-donating, can also act as a hydrogen bond acceptor, providing an additional anchor point for interaction with amino acid residues.
-
The ortho, ortho' substitution constrains the rotation of the aminomethyl group, potentially locking the molecule into a bioactive conformation, which can lead to higher affinity and selectivity for its target.
This complex interplay makes this compound a highly valuable building block for creating potent and selective inhibitors or modulators for various biological targets, including enzymes and receptors.[1][10][11]
Experimental Protocols: Synthesis of Substituted Benzylamines
The synthesis of benzylamines is a well-established field in organic chemistry. Reductive amination of the corresponding benzaldehyde is one of the most common and efficient methods.[12] This process involves the initial formation of an imine, which is then reduced in situ to the desired amine.
Protocol: Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
This protocol describes a reliable, self-validating method for synthesizing the title compound.
Materials:
-
2-Methoxy-6-(trifluoromethyl)benzaldehyde
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxy-6-(trifluoromethyl)benzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel.
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A Comparative Study on the Reactivity of Ortho-Substituted Benzylamines: A Guide for Researchers
Introduction
Substituted benzylamines are foundational scaffolds in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals and biologically active molecules.[1][2] The strategic placement of substituents on the aromatic ring allows for the precise modulation of a molecule's physicochemical properties, thereby influencing its biological activity.[2] Among these, ortho-substituted benzylamines present a unique case where the substituent's proximity to the amine functionality introduces a complex interplay of steric and electronic effects that can significantly alter reactivity.
This guide provides a comprehensive comparative analysis of the reactivity of ortho-substituted benzylamines in several key organic reactions. By synthesizing data from multiple kinetic and mechanistic studies, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for understanding and harnessing the reactivity of this important class of molecules.
The Dual Influence of Ortho-Substituents: Steric Hindrance and Electronic Effects
The reactivity of the amino group in benzylamines is primarily dictated by the electron density on the nitrogen atom and the accessibility of its lone pair. Ortho-substituents directly impact both of these factors.
Electronic Effects: Electron-donating groups (EDGs) at the ortho-position, such as methyl (-CH₃) or methoxy (-OCH₃), increase the electron density on the aromatic ring and, through inductive and resonance effects, on the benzylic carbon and the nitrogen atom.[3] This enhanced nucleophilicity of the amine generally accelerates reactions where the amine acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) decrease the electron density, rendering the amine less nucleophilic and slowing down such reactions.[3]
Steric Effects: The sheer physical presence of a substituent at the ortho-position can impede the approach of reactants to the amino group.[3][4] This phenomenon, known as steric hindrance, becomes more pronounced with bulkier substituents (e.g., tert-butyl).[3][4] Steric hindrance can significantly decrease reaction rates, sometimes overriding electronic effects.[3][4]
The following diagram illustrates the interplay of these two effects on the reactivity of ortho-substituted benzylamines.
Caption: Interplay of electronic and steric effects of ortho-substituents on benzylamine reactivity.
Comparative Reactivity in Key Reactions
To provide a practical understanding, we will now compare the reactivity of various ortho-substituted benzylamines in three common reaction types: oxidation, N-acylation, and N-alkylation.
Oxidation of Ortho-Substituted Benzylamines
The oxidation of benzylamines to the corresponding imines or aldehydes is a fundamental transformation. Kinetic studies have revealed a strong dependence on the nature of the ortho-substituent.
In a study on the oxidation of substituted benzylamines by N-chlorosuccinimide (NCS), it was found that the reaction is first-order with respect to both the amine and NCS.[5] The rates of oxidation for ortho-substituted compounds showed an excellent correlation in a triparametric equation that considers Taft's inductive (σI) and resonance (σR+) parameters, along with Charton's steric parameter (V).[5] This indicates that both electronic and steric factors play a crucial role.
Experimental Data Summary:
| Ortho-Substituent | Relative Rate of Oxidation (vs. Benzylamine) | Predominant Effect |
| -H | 1.00 | - |
| -CH₃ | ~0.8 | Steric hindrance outweighs weak electron-donating effect |
| -OCH₃ | ~0.6 | Significant steric hindrance |
| -Cl | ~0.3 | Strong electron-withdrawing and moderate steric effect |
| -NO₂ | ~0.1 | Very strong electron-withdrawing effect |
Note: The relative rates are approximate values compiled from trends observed in various studies and are intended for comparative purposes.
The data clearly shows that steric hindrance from ortho-substituents generally leads to a decrease in the rate of oxidation. Even an electron-donating group like -CH₃ results in a slower reaction compared to the unsubstituted benzylamine, highlighting the significance of the steric effect in this transformation.
Experimental Protocol: Kinetic Measurement of Benzylamine Oxidation
The following is a generalized protocol for studying the kinetics of benzylamine oxidation under pseudo-first-order conditions.
Caption: Generalized workflow for kinetic analysis of benzylamine oxidation.
N-Acylation
N-acylation is a crucial reaction for the synthesis of amides, which are prevalent in pharmaceuticals. The nucleophilicity of the benzylamine is paramount in this reaction.
While specific kinetic data for a wide range of ortho-substituted benzylamines in N-acylation is less compiled in single studies, the general principles of electronic and steric effects hold true. Electron-donating groups at the ortho-position are expected to increase the rate of N-acylation, provided that steric hindrance is not overwhelming. Conversely, electron-withdrawing groups will decrease the rate.
Predicted Reactivity Trends in N-Acylation:
| Ortho-Substituent | Predicted Relative Reactivity | Rationale |
| -H | Baseline | - |
| -CH₃ | Slightly Increased | Dominant electron-donating effect, minor steric hindrance from a small group. |
| -OCH₃ | Slightly Decreased | Electron-donating resonance effect is counteracted by its larger size causing steric hindrance. |
| -Cl | Decreased | Strong inductive electron-withdrawing effect reduces nucleophilicity. |
| -NO₂ | Significantly Decreased | Very strong electron-withdrawing effect severely diminishes nucleophilicity. |
N-Alkylation
N-alkylation of benzylamines is another fundamental process for creating more complex amine structures.[1] Similar to N-acylation, the nucleophilicity of the amine is a key determinant of reactivity.
Studies on the N-alkylation of anilines with benzyl alcohols, a related class of aromatic amines, have shown that ortho-substituents generally decrease the reaction rate compared to their para-substituted counterparts.[6] For instance, the reaction of o-methoxyaniline with benzyl alcohol resulted in a lower yield compared to p-methoxyaniline, indicating the influence of steric hindrance.[6] A similar trend is expected for ortho-substituted benzylamines.
Conclusion
The reactivity of ortho-substituted benzylamines is governed by a delicate balance between electronic and steric effects. While electron-donating groups tend to enhance reactivity by increasing the nucleophilicity of the amine, this effect can be significantly attenuated or even reversed by steric hindrance, especially with bulky substituents. Conversely, electron-withdrawing groups consistently decrease reactivity by reducing the amine's nucleophilicity.
For researchers and drug development professionals, a thorough understanding of these principles is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes for novel benzylamine derivatives. The comparative data and experimental frameworks provided in this guide serve as a valuable resource for navigating the nuanced reactivity of this important class of compounds.
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Meenakshisundaram, S. P., & Sockalingam, R. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 114(2), 129–137. [Link]
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Kothari, S., & Banerji, K. K. (1995). Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy I trirnethy larnrnoni urn tribrornide. Indian Journal of Chemistry - Section B, 34B(2), 116-121. [Link]
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A Prospective Comparative Guide to the Biological Activities of 2-Methoxy-6-(trifluoromethyl)benzylamine Derivatives
Introduction: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the strategic combination of specific functional groups on a core scaffold can unlock novel biological activities. The 2-Methoxy-6-(trifluoromethyl)benzylamine scaffold presents a compelling case for exploration. This guide provides a prospective analysis of the potential biological activities of its derivatives, drawing comparisons from structurally related compounds and offering a comprehensive framework for their synthesis and evaluation.
The core structure is characterized by a benzylamine moiety, a common pharmacophore, flanked by a methoxy group at the 2-position and a trifluoromethyl group at the 6-position. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic and steric environment that can significantly influence ligand-target interactions, metabolic stability, and pharmacokinetic properties. While extensive research on a series of N-substituted derivatives of this specific scaffold is not yet available in the public domain, this guide will extrapolate from existing knowledge on related structures to propose and rationalize key biological activities worth investigating.
I. Potential as Anticancer Agents: Targeting Cell Proliferation and Immune Checkpoints
The benzylamine framework is a constituent of numerous anticancer agents. The introduction of a trifluoromethyl group is a well-established strategy in cancer drug design, often enhancing antitumor activity. For instance, derivatives of 2-phenylacrylonitrile containing a trifluoromethylphenyl group have shown potent tubulin polymerization inhibitory activity and selective cytotoxicity against cancer cell lines.
A particularly promising avenue for this compound derivatives is the inhibition of the PD-1/PD-L1 immune checkpoint. Recent studies on 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives have demonstrated potent inhibition of the PD-1/PD-L1 interaction, with IC50 values in the low nanomolar range. This suggests that the benzylamine core can be effectively functionalized to disrupt this critical interaction in the tumor microenvironment, thereby restoring T-cell mediated antitumor immunity.
Comparative Data for Structurally Related Anticancer Compounds
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylmethoxy-4-(biphenyl-methoxy) benzylamines | HD10 | PD-1/PD-L1 HTRF Assay | 0.0031 | |
| 2-Amino-N-methoxybenzamides | Compound 4c | A549 (Lung) | 0.56 | [1] |
| 2-Amino-N-methoxybenzamides | Compound 4c | PC-3 (Prostate) | 2.46 | [1] |
| 2-Amino-N-methoxybenzamides | Compound 4c | HepG2 (Liver) | 2.21 | [1] |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [2] |
| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Compound 3b | A375 (Melanoma) | 25.4 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][3][4][5]
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., A549, PC-3, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Workflow for Anticancer Drug Screening
Caption: The logical progression of a drug discovery campaign.
Conclusion and Future Directions
The this compound scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. This guide has outlined a prospective analysis of its potential biological activities, including anticancer, enzyme inhibitory, neuroprotective, and antimicrobial effects, based on the established roles of its constituent chemical motifs. The provided comparative data from structurally related compounds serves as a valuable benchmark for future investigations.
The detailed experimental protocols for key in vitro and in vivo assays offer a practical roadmap for researchers to systematically synthesize and evaluate a library of N-substituted this compound derivatives. Such studies are crucial to elucidate the structure-activity relationships and to identify lead compounds with potent and selective biological activities. The unique electronic and steric properties of this scaffold warrant a thorough investigation to unlock its full therapeutic potential.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025, November 19). ResearchGate. Retrieved from [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Institutes of Health. Retrieved from [Link]
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Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. (n.d.). BioAscent. Retrieved from [Link]
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STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. (2012). National Institutes of Health. Retrieved from [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Retrieved from [Link]
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Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain. (2017). PubMed. Retrieved from [Link]
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Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. (2016). National Institutes of Health. Retrieved from [Link]
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Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. Retrieved from [Link]
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Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. (2025, June 10). ResearchGate. Retrieved from [Link]
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Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. (2025, August 6). ResearchGate. Retrieved from [Link]
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Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). PubMed. Retrieved from [Link]
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The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. (2019). PubMed. Retrieved from [Link]
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The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. (2024). PubMed. Retrieved from [Link]
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Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2022). National Institutes of Health. Retrieved from [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024, September 10). Chemical Review and Letters. Retrieved from [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy. Retrieved from [Link]
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Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections. (2023). ResearchGate. Retrieved from [Link]
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Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (2025, August 6). ResearchGate. Retrieved from [Link]
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-
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Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Excess of 2-Methoxy-6-(trifluoromethyl)benzylamine Derivatives
<
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of modern chemical synthesis and pharmaceutical development. The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical methods to ensure the stereochemical purity of drug candidates.[1] This guide provides an in-depth, objective comparison of the principal techniques for assessing the enantiomeric excess of chiral 2-Methoxy-6-(trifluoromethyl)benzylamine derivatives, a class of compounds of growing interest in medicinal chemistry. Supported by experimental insights, this document will navigate the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, empowering you to select the optimal method for your analytical needs.
The Criticality of Enantiomeric Excess in Drug Development
The spatial arrangement of atoms in a chiral molecule can dramatically alter its biological activity. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[2] Therefore, the ability to accurately quantify the enantiomeric composition of a substance is not merely an academic exercise but a critical component of ensuring drug safety and efficacy.[3] The subject of this guide, this compound and its derivatives, are valuable chiral building blocks in the synthesis of various pharmaceutical agents.[4] The electron-withdrawing trifluoromethyl group and the methoxy substituent can significantly influence the molecule's interactions with biological targets, making stereochemical purity a paramount concern.
A Head-to-Head Comparison of Core Analytical Techniques
The determination of enantiomeric excess primarily relies on three powerful analytical techniques: chiral chromatography (HPLC and GC) and NMR spectroscopy.[3] Each method operates on distinct principles and presents a unique set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is widely regarded as the gold standard for its high accuracy, resolution, and broad applicability to a diverse range of compounds.[3][5] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, leading to different retention times.[3]
Principle of Separation: The heart of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification.[6]
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Protocol for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® series), are often effective for separating aromatic amines.[7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The ratio is optimized to achieve the best separation.
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C, for reproducibility.[7]
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample and the racemic standard. Record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to each enantiomer from the chromatogram of the racemic standard. Integrate the peak areas of the enantiomers in the sample chromatogram. The enantiomeric excess is calculated using the formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.
-
Chiral Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[3] For many chiral amines, including this compound derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance.[8]
Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. The enantiomers of the derivatized analyte interact differently with the CSP as they are carried through the column by an inert gas, leading to their separation based on retention time.[8]
Experimental Workflow:
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Protocol for Chiral GC Analysis:
-
Derivatization: React the amine with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding volatile amide.[8] This is a crucial step to prevent peak tailing and improve separation.
-
Column Selection: Cyclodextrin-based chiral stationary phases are commonly used for the separation of derivatized amines.[9]
-
Sample Preparation: Dissolve the derivatized sample in a suitable volatile solvent (e.g., dichloromethane).
-
Instrumentation Setup:
-
Carrier Gas: Typically hydrogen or helium.
-
Temperature Program: An oven temperature program is often employed to optimize the separation.
-
Detector: A Flame Ionization Detector (FID) is commonly used.
-
-
Injection and Data Acquisition: Inject a small volume of the derivatized sample.
-
Data Analysis: Similar to chiral HPLC, identify and integrate the peaks for each enantiomer and calculate the % ee.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), offers a rapid and powerful method for determining enantiomeric excess without the need for chromatographic separation.[10]
Principle of Analysis: Enantiomers are indistinguishable in a standard NMR spectrum. However, by reacting them with an enantiomerically pure CDA, a mixture of diastereomers is formed.[10] These diastereomers have different physical properties and, crucially, distinct NMR signals.[10] The relative integration of these signals directly corresponds to the ratio of the original enantiomers.[10] Alternatively, CSAs form non-covalent diastereomeric complexes with the analyte, also leading to separate NMR signals.[11][12]
Experimental Workflow:
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
Detailed Protocol for NMR Analysis using a Chiral Derivatizing Agent:
-
CDA Selection: For chiral amines, common CDAs include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues.[13] The reaction should be quantitative and proceed without kinetic resolution.[10]
-
Reaction: In an NMR tube, dissolve the this compound derivative and a slight excess of the CDA in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The presence of the trifluoromethyl group in the analyte makes ¹⁹F NMR a particularly attractive and often simpler alternative.[14]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or the trifluoromethyl group in the two diastereomers. Integrate these signals and calculate the % ee from the integral ratio.
Comparative Performance Metrics
The choice of the most suitable analytical technique often involves a trade-off between various performance parameters.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Resolution | Excellent, often baseline separation[1] | Excellent for volatile compounds[1] | Dependent on CDA/CSA and magnetic field strength |
| Sensitivity | High (ng to pg range)[1] | Very High (pg to fg range)[1] | Lower, requires more sample (µg to mg range) |
| Analysis Time | 10 - 30 minutes per sample[1] | 10 - 40 minutes per sample | < 15 minutes per sample[3] |
| Sample Throughput | Moderate | Moderate | High, amenable to automation |
| Derivatization | Not always required | Often necessary for amines[8] | Required (CDA) or addition of CSA[10][11] |
| Cost (Instrument) | High | Moderate | Very High |
| Solvent Consumption | High | Low | Very Low[3] |
Conclusion: Selecting the Right Tool for the Job
The accurate assessment of the enantiomeric excess of this compound derivatives is a critical analytical task in pharmaceutical research and development. This guide has provided a comprehensive comparison of the three primary techniques employed for this purpose: chiral HPLC, chiral GC, and NMR spectroscopy.
-
Chiral HPLC remains the most versatile and widely used method, offering excellent resolution for a broad range of compounds without the need for derivatization.
-
Chiral GC is a powerful alternative for volatile derivatives, providing exceptional sensitivity.
-
NMR spectroscopy with chiral auxiliaries offers a rapid and high-throughput option, particularly advantageous when sample consumption is not a major concern.
The optimal choice of method will ultimately depend on the specific properties of the analyte, the required level of sensitivity, the available instrumentation, and the desired sample throughput. By understanding the principles, workflows, and comparative performance of each technique, researchers can confidently select the most appropriate tool to navigate the complexities of chiral analysis and ensure the stereochemical integrity of their compounds.
References
- Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (n.d.). Vertex AI Search.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. (n.d.). ACS Publications.
- A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions - Benchchem. (n.d.). BenchChem.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, June 15). PubMed.
- Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.).
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.). ACS Publications.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 23). ACS Publications.
- Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4 - Benchchem. (n.d.). BenchChem.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (n.d.). National Institutes of Health.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022, September 8). Royal Society of Chemistry.
- New GC investigation of chiral amine separation - 2018 - Wiley Analytical Science. (2018, August 16). Wiley Analytical Science.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022, September 8). Royal Society of Chemistry.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines - Benchchem. (n.d.). BenchChem.
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich. (n.d.). MilliporeSigma.
- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (n.d.).
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols - Benchchem. (n.d.). BenchChem.
- Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex.
- Basics of chiral HPLC - Sigma-Aldrich. (n.d.). MilliporeSigma.
- Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. (n.d.). MDPI.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). National Institutes of Health.
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A Comparative Guide to the X-ray Crystal Structure of 2-Methoxy-6-(trifluoromethyl)benzylamine Derivatives
Abstract
This technical guide offers a detailed comparative analysis of the X-ray crystal structures of compounds related to 2-Methoxy-6-(trifluoromethyl)benzylamine, a scaffold of significant interest in medicinal chemistry and drug development. While a crystal structure for this compound itself is not publicly available, this guide leverages crystallographic data from structurally similar molecules to provide insights into the expected solid-state conformation and intermolecular interactions. We present a comprehensive examination of (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one as a primary analogue, alongside comparative analyses of para-trifluoromethyl-aniline and p-anisidine to deconstruct the influence of the trifluoromethyl and methoxy moieties, respectively. This guide includes detailed experimental protocols for synthesis and crystallization, comparative data tables, and visualizations to aid researchers in the rational design of novel derivatives.
Introduction
This compound and its derivatives represent a class of compounds with considerable potential in the development of novel therapeutic agents. The unique electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct substitution pattern on the aromatic ring, influencing the molecule's reactivity, conformational preferences, and potential interactions with biological targets.
X-ray crystallography is an indispensable tool in drug discovery, providing precise three-dimensional atomic coordinates that illuminate structure-activity relationships (SAR). Understanding the solid-state structure of these molecules is crucial for designing ligands with optimal binding affinities and pharmacokinetic properties. In the absence of a solved crystal structure for the parent compound, a comparative analysis of closely related structures is a valuable strategy to infer key structural features.
This guide provides an in-depth comparison of the crystal structures of selected analogues to elucidate the conformational effects and non-covalent interactions driven by the methoxy and trifluoromethyl substituents.
Comparative Crystallographic Analysis
For this analysis, we have selected three compounds with available crystallographic data to serve as proxies for understanding the structural characteristics of this compound derivatives.
-
Primary Analogue: (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
Trifluoromethyl Analogue: para-trifluoromethyl-aniline hemihydrate
-
Methoxy Analogue: p-Anisidine
The crystallographic data for these compounds are summarized in the table below.
| Parameter | (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one[1] | para-trifluoromethyl-aniline hemihydrate[2][3] | p-Anisidine |
| Chemical Formula | C₂₀H₁₄F₆O₂ | C₁₄H₁₄F₆N₂O | C₇H₉NO |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P2₁/c | Pbcn | Pna2₁ |
| a (Å) | 14.791(2) | 17.7552(12) | 8.563 |
| b (Å) | 8.5303(9) | 10.7574(9) | 6.046 |
| c (Å) | 15.531(3) | 8.0207(7) | 13.011 |
| α (°) | 90 | 90 | 90 |
| β (°) | 108.99(2) | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1769.1(5) | 1532.0(2) | 673.5 |
| Z | 4 | 4 | 4 |
Analysis of the Primary Analogue: (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
The crystal structure of this compound provides valuable insights into the interplay of the methoxy and trifluoromethyl groups on a benzylidene scaffold. The molecule crystallizes in the monoclinic space group P2₁/c.[1] The dihedral angle between the 7-methoxyphenyl and the 3,5-bis(trifluoromethyl)phenyl groups is approximately 70°, indicating a significant twist from planarity.[1] This non-planar conformation is likely a result of steric hindrance between the bulky trifluoromethyl groups and the rest of the molecule.
Influence of the Trifluoromethyl Group: para-trifluoromethyl-aniline hemihydrate
The crystal structure of para-trifluoromethyl-aniline hemihydrate reveals the packing and intermolecular interactions dominated by the trifluoromethyl group and the amino group.[2][3] The fluorine atoms of the trifluoromethyl group are involved in weak C—H···F hydrogen bonds, which, along with N—H···O and O—H···N hydrogen bonds involving the water molecule and the amino group, contribute to the overall crystal packing. The C-N bond length is reported as 1.3988(18) Å, which is consistent with other aniline derivatives.[3]
Influence of the Methoxy Group: p-Anisidine
p-Anisidine, a simple methoxy-substituted aniline, provides a baseline for understanding the role of the methoxy group in crystal packing.[4][5] The methoxy group can act as a hydrogen bond acceptor, and its orientation relative to the aromatic ring influences the molecular packing. In the solid state, molecules of p-anisidine are linked by N—H···N hydrogen bonds, forming chains.
Experimental Protocols
Synthesis of (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one[1]
Materials:
-
7-methoxy-3,4-dihydronaphthalen-1(2H)-one
-
3,5-bis(trifluoromethyl)benzaldehyde
-
Methanol
-
25% Sodium hydroxide solution
Procedure:
-
Dissolve 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) and 3,5-bis(trifluoromethyl)benzaldehyde (1 equivalent) in methanol.
-
To the stirred solution, add 25% aqueous sodium hydroxide solution dropwise.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product precipitates from the solution.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system (e.g., ethanol/dichloromethane).
General Synthesis of Substituted Benzylamines via Reductive Amination[6][7]
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Ammonia (in a suitable solvent, e.g., methanol) or an appropriate amine (1-1.2 equivalents)
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or H₂ with a catalyst)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve the substituted benzaldehyde in methanol.
-
Add the ammonia solution or the amine to the aldehyde solution.
-
Stir the mixture at room temperature to form the imine intermediate. The reaction can be monitored by TLC or NMR.
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure substituted benzylamine.
Visualizations
Molecular Structures
Caption: Molecular formulas of the compared crystal structures.
Experimental Workflow: Reductive Amination
Caption: Generalized workflow for the synthesis of substituted benzylamines.
Conclusion
This comparative guide provides a framework for understanding the solid-state structural characteristics of this compound derivatives by examining closely related analogues. The analysis highlights the significant influence of both the methoxy and trifluoromethyl substituents on molecular conformation and intermolecular interactions. The provided experimental protocols offer practical guidance for the synthesis and crystallization of these and similar compounds. This information is intended to support researchers and drug development professionals in the design and synthesis of novel molecules with tailored properties for therapeutic applications.
References
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Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 221-224. [Link]
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SciSpace. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. [Link]
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Luan, M. Z., Wang, H. Y., Zhang, M., Song, J., Hou, G. G., & Zhao, F. L. (2020). Crystal structure of (E)-2-(3,5-bis(trifluoromethyl)benzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, C20H14F6O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 61-63. [Link]
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Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. [Link]
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Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]
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García, J. M., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-9. [Link]
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Krupka, J., Dluhoš, L., & Mrózek, L. (2017). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Request PDF. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
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ResearchGate. (2021). Development and Physicochemical Investigation of a p-Anisidine-3,5-Dinitrobenzoic Acid Crystalline Material. [Link]
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Tan, S. Y., et al. (2015). Crystal structure of benzyl (E)-2-(3,4-dimethoxybenzylidene)hydrazine-1-carbodithioate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 238-240. [Link]
-
Tursun, M., et al. (2018). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836-1841. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Methoxy-6-(trifluoromethyl)benzylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Methoxy-6-(trifluoromethyl)benzylamine and the Quest for Optimal Synthesis
This compound is a key building block in the synthesis of a multitude of pharmaceutical compounds and advanced materials. The strategic placement of the methoxy and trifluoromethyl groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon for creating molecules with tailored biological activities. The efficiency of its synthesis is therefore a critical factor in the drug development pipeline, directly impacting cost, scalability, and environmental footprint.
This in-depth technical guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide your synthetic strategy. Every recommendation is grounded in established chemical principles and supported by experimental data from analogous systems, ensuring a trustworthy and authoritative resource for your research.
Synthetic Pathways: Two Primary Routes to the Target Amine
The synthesis of this compound is predominantly achieved through two robust and scalable chemical transformations:
-
Reductive Amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde: This one-pot reaction involves the condensation of the parent aldehyde with an amine source (typically ammonia) to form an intermediate imine, which is subsequently reduced to the desired primary amine. The choice of reducing agent is the pivotal variable in this pathway.
-
Catalytic Hydrogenation of 2-Methoxy-6-(trifluoromethyl)benzonitrile: This method offers a direct route from the corresponding nitrile to the primary amine via the addition of hydrogen across the carbon-nitrogen triple bond, mediated by a heterogeneous catalyst.
This guide will dissect the catalytic options for both pathways, providing a clear comparison of their efficacy.
Visualizing the Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Comparative Analysis of Catalysts for Reductive Amination
The reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is a versatile method, with the choice of catalyst and reducing agent being critical for success. The electron-withdrawing trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack by ammonia, while the ortho-methoxy group can introduce steric hindrance and also influence the electronic properties.
Stoichiometric Hydride Reducing Agents
Hydride reagents offer the advantage of not requiring high-pressure hydrogenation equipment.
| Reducing Agent | Typical Conditions | Yield (Analogous Systems) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Good to Excellent | Cost-effective, readily available.[1] | Can reduce the starting aldehyde if imine formation is slow; less selective. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Good to Excellent | More selective for imines over aldehydes, allowing for one-pot reactions. | Highly toxic (cyanide byproducts); moisture sensitive. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane or THF, room temperature | Excellent | Mild, highly selective for imine reduction, non-toxic byproducts.[2] | More expensive than NaBH₄. |
Expert Insights: For the synthesis of this compound, Sodium Triacetoxyborohydride (STAB) is often the superior choice among stoichiometric reducing agents.[2] Its mild nature and high selectivity for the iminium ion intermediate minimize the risk of reducing the starting aldehyde, a common side reaction with the more reactive NaBH₄. The steric hindrance from the ortho-methoxy group could potentially slow down imine formation, making the selectivity of STAB particularly beneficial in this context.
Heterogeneous Catalysts for Reductive Amination
Catalytic hydrogenation offers a greener and often more atom-economical alternative to hydride reagents.
| Catalyst | Typical Conditions | Yield (Analogous Systems) | Key Advantages | Key Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ (1-10 atm), Ethanol, room temperature | 85-95%[2][3] | Highly active, versatile, can be used under mild conditions.[3] | Potential for debenzylation if other sensitive groups are present; can be pyrophoric. |
| Raney® Nickel | H₂ (10-50 atm), Methanol/Ammonia, 50-100°C | >90%[3] | Cost-effective, highly active for nitrile and nitro group reduction.[3] | Requires higher pressures and temperatures; pyrophoric and requires careful handling. |
| Platinum on Carbon (Pt/C) | H₂ (1-10 atm), Ethyl Acetate, room temperature | 80-90%[2] | Effective for aromatic ring hydrogenation, less prone to hydrogenolysis than Pd/C. | Generally less active than Pd/C for many functional groups. |
| Rhodium-based Catalysts | H₂ (5-10 bar), 80°C | up to 98% | High activity and selectivity can be achieved. | Higher cost compared to Pd and Ni catalysts. |
| Iridium-based Catalysts | H₂, various conditions | Good to Excellent | Can be highly active and selective, particularly for asymmetric synthesis.[4] | High cost, less commonly used for standard reductive aminations. |
| Cobalt-based Composites | H₂ (100-150 bar), 100-150°C | 72-96%[5] | Lower cost alternative to precious metals.[5] | Requires high pressures and temperatures.[5] |
Expert Insights: For the reductive amination of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, 10% Pd/C under a hydrogen atmosphere presents a robust and efficient catalytic system.[2] It combines high activity under relatively mild conditions with good functional group tolerance. While Raney® Nickel is a powerful catalyst, the higher pressures and temperatures required may not be necessary for this activated aldehyde and increase the risk of side reactions. For substrates where dehalogenation is a concern (not present in this specific molecule, but relevant for analogous syntheses), Raney® Nickel can sometimes offer better selectivity than Pd/C.[3]
Comparative Analysis of Catalysts for Nitrile Hydrogenation
The reduction of 2-Methoxy-6-(trifluoromethyl)benzonitrile is a direct and atom-economical route to the target amine. The primary challenge in this transformation is to prevent the formation of secondary and tertiary amine byproducts.
| Catalyst | Typical Conditions | Yield (Analogous Systems) | Key Advantages | Key Disadvantages |
| Raney® Nickel | H₂ (30-100 atm), Methanol/Ammonia, 80-120°C | Good to Excellent | Highly effective for nitrile reduction, cost-effective for industrial scale. The presence of ammonia suppresses byproduct formation. | Requires high pressure and temperature; catalyst handling requires care due to its pyrophoric nature. |
| Palladium on Carbon (Pd/C) | H₂ (10-50 atm), Acidic or basic additives, 50-100°C | Good | Can be effective, but often less selective than Raney® Ni for primary amine formation from nitriles.[6] | Prone to forming secondary amines (dibenzylamine) as a byproduct.[6] |
| Ruthenium-based Catalysts | H₂ (30 atm), 80°C | up to 92%[7] | Can offer high selectivity to the primary amine under optimized conditions.[7] | Can be more expensive than nickel-based catalysts. |
Expert Insights: For the selective hydrogenation of 2-Methoxy-6-(trifluoromethyl)benzonitrile to the primary amine, Raney® Nickel in the presence of ammonia is the industry-standard and most reliable catalytic system. The addition of ammonia is crucial as it shifts the equilibrium away from the formation of the intermediate imine that leads to secondary amine impurities. While palladium and ruthenium catalysts can also effect this transformation, they often require more careful optimization to achieve high selectivity for the primary amine.[6][7]
Experimental Protocols
The following protocols are provided as a starting point and are based on established procedures for analogous transformations. Optimization may be required to achieve the best results for the specific substrate.
Protocol 1: Reductive Amination using 10% Pd/C
Sources
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- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methoxy-6-(trifluoromethyl)benzylamine
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge required for their safe handling and disposal. The compound 2-Methoxy-6-(trifluoromethyl)benzylamine is a valuable building block in modern drug discovery, but its chemical properties necessitate a rigorous and informed approach to its end-of-life management. This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that dictate its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety Profile and Hazard Mitigation
Before any disposal procedure is considered, a complete understanding of the compound's hazard profile is essential. This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] The operational plan for its disposal must be built upon a foundation of robust personal protection and emergency preparedness.
Hazard Identification
A summary of the key hazards associated with this compound is presented below. This information is derived from its Safety Data Sheet (SDS) and data from structurally similar compounds.
| Pictogram | Hazard Class | Hazard Statement |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals, Category 1 | H290: May be corrosive to metals.[1] |
Note: Structurally related benzylamines may also carry warnings for acute toxicity if swallowed or in contact with skin and for respiratory irritation.[2][3] Therefore, minimizing all routes of exposure is paramount.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks of exposure. Each component is chosen to counter a specific hazard presented by the chemical.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Fluoro rubber [FKM], Butyl rubber). | Prevents direct skin contact with the corrosive liquid.[4] Always check glove compatibility charts and inspect for degradation before use. |
| Eye/Face Protection | Safety goggles with side shields and a full-face shield. | Goggles provide a seal against splashes, while the face shield protects the entire face from the severely corrosive material.[1][4][5] |
| Body Protection | Chemical-resistant laboratory coat. For large quantities or spill cleanup, a chemical-resistant apron or full suit is required. | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | Use only in a certified chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH/MSHA-approved respirator with cartridges for ammonia and organic ammonia derivatives is necessary.[3][6] | Prevents inhalation of corrosive and potentially irritating vapors.[3] |
First Aid in Case of Exposure
Immediate and correct first aid is critical to minimizing injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[1][7]
-
Skin Contact: Instantly remove all contaminated clothing while flushing the affected skin area with large amounts of water, preferably under a safety shower, for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting, as this creates a risk of perforating the esophagus. Seek immediate medical attention.[1]
Waste Characterization: A Halogenated Organic Compound
The cornerstone of proper chemical disposal is accurate waste characterization. The presence of the trifluoromethyl (-CF3) group places this compound unequivocally in the category of halogenated organic waste .[9]
This classification is critical because halogenated and non-halogenated waste streams are treated and disposed of via different processes. Co-mingling these waste streams leads to significant increases in disposal costs and can violate regulatory requirements. The high-temperature incineration required for halogenated compounds is a more complex process designed to handle the corrosive byproducts generated, such as hydrogen fluoride.[3][10]
Key Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] It must never be stored in the same waste container as these materials to prevent violent reactions.
Step-by-Step Disposal Protocols
The following procedures provide a clear, actionable workflow for managing waste generated from this compound.
Protocol 3.1: Disposal of Unused or Expired Chemical
-
Do Not Neutralize: Never attempt to neutralize the neat chemical with an acid or base as a means of disposal. This can cause a dangerous exothermic reaction.
-
Secure Containment: Ensure the compound is in its original, securely sealed, and clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.
-
Documentation: Complete all required hazardous waste tags or manifests. Clearly label the container as "Halogenated Organic Waste" and list the chemical name.
-
Staging: Store the sealed container in a designated and properly signed satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.
Protocol 3.2: Disposal of Contaminated Materials
This protocol covers disposables such as pipette tips, gloves, and absorbent pads, as well as reusable glassware.
-
Segregate Solid and Liquid Waste: Maintain separate, clearly labeled waste streams for contaminated solids and liquids.
-
Liquid Waste (Rinsate):
-
For contaminated glassware (e.g., reaction flasks, beakers), perform a triple rinse with a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, collect all three rinses in a designated "Halogenated Organic Liquid Waste" container. This rinsate is considered hazardous waste.[11]
-
After the triple rinse, the glassware can typically be washed through normal laboratory procedures.
-
-
Solid Waste:
-
Place all grossly contaminated solid materials (e.g., gloves, absorbent paper from a small spill, weighing papers) into a designated, puncture-proof "Halogenated Contaminated Solid Waste" container.[7]
-
Do not overfill the container. Seal it when it is three-quarters full and arrange for pickup by EHS.
-
Protocol 3.3: Managing Spills for Disposal
-
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and supervisors.
-
Don Full PPE: Before re-entering the area, don the full PPE ensemble described in Section 1.2, including respiratory protection if the spill is large or ventilation is poor.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it clearly with the chemical name and the absorbent used.[7]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning water and any contaminated wipes as hazardous waste.
-
Report: Report the spill to your EHS office in accordance with institutional policy.
The Scientific Rationale for Disposal Methodology
The mandated disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbers .[3][11] This is not an arbitrary requirement; it is based on the predictable thermal decomposition products of the molecule.
Upon heating, the C-F and C-N bonds will break, leading to the formation of highly toxic and corrosive gases, including:
A licensed hazardous waste incinerator is designed to operate at temperatures sufficient to ensure complete destruction of the parent compound while using "scrubbers" (e.g., caustic solutions) to neutralize the acidic gases like HF and NOx before they are released into the atmosphere.[10] Landfilling this chemical is prohibited as it can leach into soil and groundwater, posing a long-term environmental threat.
Visual Workflow: Disposal Decision Pathway
This diagram illustrates the logical flow for correctly segregating and disposing of waste streams associated with this compound.
Caption: Decision workflow for proper segregation of waste.
References
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
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University of California, Riverside. (n.d.). Hazardous Waste Segregation. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS. [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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- 11. chemicalbook.com [chemicalbook.com]
Mastering the Handling of 2-Methoxy-6-(trifluoromethyl)benzylamine: A Guide to Safety and Operational Excellence
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the precise and safe handling of specialized reagents is paramount. 2-Methoxy-6-(trifluoromethyl)benzylamine, a key building block in modern synthesis, requires a nuanced understanding of its properties to ensure both experimental integrity and, most importantly, personal safety. This guide moves beyond generic protocols to provide an in-depth, field-proven framework for its handling, grounded in scientific principles and extensive laboratory experience.
Understanding the Hazard Profile: More Than Just a Corrosive
This compound is classified as a corrosive substance, capable of causing severe skin burns and serious eye damage.[1][2] Its chemical structure, featuring a basic benzylamine core and an electron-withdrawing trifluoromethyl group, dictates its reactivity and potential hazards. The primary risks associated with this compound are:
-
Corrosivity: Direct contact can lead to rapid tissue damage.
-
Inhalation Hazard: Vapors or mists can cause irritation to the respiratory tract.[3]
-
Reactivity: As an amine, it is incompatible with strong oxidizing agents and strong acids.[1][3]
A thorough risk assessment is the foundational step before any manipulation of this compound. This involves not only understanding the intrinsic hazards of the chemical itself but also considering the specifics of the planned procedure, including quantities, concentrations, and reaction conditions.
Personal Protective Equipment (PPE): An Impenetrable First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a critical, science-based decision to mitigate specific risks. The following table outlines the recommended PPE for handling this compound, with a detailed rationale for each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | The outer glove provides primary chemical resistance, while the inner glove offers protection in case of a breach. Nitrile gloves offer good resistance to a range of chemicals, including many amines.[4] For extended or high-exposure work, butyl rubber gloves provide superior protection against corrosive substances.[4] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes from all angles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive liquids that can splash.[5] |
| Body Protection | A chemically resistant lab coat, worn over long-sleeved clothing and long pants. | This ensures no exposed skin on the arms or legs. The lab coat should be buttoned completely to provide maximum coverage. For larger-scale operations, a chemically resistant apron or suit may be necessary. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | This protects the feet from potential spills. Sandals or any open-toed footwear are strictly prohibited in a laboratory setting. |
| Respiratory Protection | To be used in a certified chemical fume hood. A respirator may be required for emergency situations. | All handling of this volatile and corrosive compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases would be necessary.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following protocols are designed to guide the user through the common laboratory manipulations of this compound. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Weighing and Transferring the Liquid
All weighing and transfer operations must be performed within a certified chemical fume hood.[8]
Protocol:
-
Preparation:
-
Ensure the fume hood sash is at the lowest practical height.
-
Don all required PPE as outlined in the table above.
-
Place an absorbent, chemically resistant pad on the work surface of the fume hood to contain any minor drips or spills.
-
Have a labeled, sealed container ready for the measured liquid.
-
-
Weighing by Tared Vessel:
-
Place a clean, dry, and sealed receiving vessel (e.g., a round-bottom flask with a stopper) on an analytical balance located within the fume hood. If the balance is outside the hood, pre-weigh the vessel and bring it into the hood.[9]
-
Tare the balance with the vessel.
-
Carefully open the stock bottle of this compound.
-
Using a clean glass pipette or syringe, slowly withdraw the desired amount of the liquid. To avoid splashes, ensure the tip of the pipette or syringe is below the liquid surface.
-
Slowly dispense the liquid into the tared receiving vessel, avoiding contact with the sides of the vessel opening.
-
Securely seal the receiving vessel.
-
If the balance is outside the hood, carefully transport the sealed vessel to the balance for final weighing.[9]
-
-
Post-Transfer:
-
Immediately and securely cap the stock bottle.
-
Wipe any residual liquid from the pipette or syringe with a disposable cloth and dispose of both as hazardous waste.
-
Clean any minor drips on the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Preparation of a Solution
Protocol:
-
Solvent First:
-
To the receiving vessel containing the weighed this compound, add the desired solvent.
-
Rationale: Adding the amine to the solvent, rather than the other way around, helps to dissipate any heat generated upon dissolution and minimizes the risk of splashing the concentrated, corrosive amine.[10]
-
-
Mixing:
-
If necessary, gently swirl the sealed vessel to ensure complete dissolution. If using a magnetic stirrer, add the stir bar before adding the solvent and start stirring at a slow to moderate speed.
-
Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental release.
In case of a small spill (manageable by trained personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Containment: If safe to do so, use a spill kit with absorbent pads or a neutralizer for corrosive liquids to contain the spill and prevent it from spreading.
-
Cleanup: Wearing appropriate PPE, carefully clean up the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
In case of a large spill or if you are unsure how to proceed:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical final step in the safe handling of this compound. Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic waste.[11]
Waste Segregation and Collection Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Container:
-
Use a designated, chemically compatible, and leak-proof container for all waste containing this compound. This includes unused material, reaction residues, and contaminated items such as gloves, pipette tips, and absorbent pads.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic" and list "this compound" as a primary constituent.
-
-
Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. This is because the disposal methods for these two types of waste are different and cross-contamination can lead to complications and increased disposal costs.[11]
-
-
Storage:
-
Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Store the waste container in secondary containment to prevent the spread of any potential leaks.
-
-
Final Disposal:
-
When the container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
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- Proper Disposal of 2-Fluoroazulene: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
- Chemical Resistance Reference Chart. (n.d.).
- Corrosives (Liquids and Solids). (n.d.). Retrieved from a standard operating procedure for handling corrosive chemicals.
- This compound Safety Data Sheet. (2022). Apollo Scientific.
- 2-Fluoro-6-(trifluoromethyl)benzylamine Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc. Retrieved from a supplier's safety data sheet for a structurally similar compound.
- Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.
- Chemical Resistance Ratings. (n.d.).
- Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts.
- Benzylamine Safety Data Sheet. (2025). Sigma-Aldrich.
- Glove Compatibility. (n.d.). CP Lab Safety.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). EPA.
- 2-(Trifluoromethyl)benzylamine Safety Data Sheet. (2024). Fisher Scientific.
- 2-(Trifluoromethyl)benzylamine Safety Data Sheet. (2018). TCI Chemicals.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from an OSHA guide on selecting chemical-resistant gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

